2-Cyanobenzoic acid
Descripción
Propiedades
IUPAC Name |
2-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSDCJFTHMDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191732 | |
| Record name | 2-Cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3839-22-3 | |
| Record name | 2-Cyanobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3839-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyanobenzoic Acid: History, Discovery, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyanobenzoic acid, a versatile building block in organic synthesis, particularly in the realm of pharmaceuticals and agrochemicals. This document traces the historical discovery of this compound, detailing its first synthesis and subsequent development of various synthetic routes. Key experimental protocols are presented with a focus on reproducibility, and quantitative data is summarized for comparative analysis. Furthermore, this guide explores the applications of this compound in contemporary research, including its role as a precursor to bioactive molecules.
Introduction
This compound, also known as o-cyanobenzoic acid, is an aromatic organic compound featuring both a carboxylic acid and a nitrile functional group positioned ortho to each other on a benzene ring. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. Its ability to undergo transformations at both functional groups independently or in concert allows for the construction of diverse molecular architectures, including heterocycles and other scaffolds of medicinal interest. This guide serves as a detailed resource for researchers and professionals working with or considering the use of this compound in their synthetic endeavors.
History and Discovery
The first synthesis of a derivative of cyanobenzoic acid appeared in the late 19th century. In 1891, a method for the synthesis of a brominated cyanobenzoic acid was published in the Berichte der deutschen chemischen Gesellschaft, indicating that the parent cyanobenzoic acid structure was known to the chemical community at the time.[1] While the exact first synthesis of this compound is not definitively documented in the readily available literature, its emergence is rooted in the extensive investigations into aromatic chemistry during that era.
Early synthetic efforts likely revolved around established reactions for the introduction of cyano and carboxyl groups onto aromatic rings. The development of the Sandmeyer reaction in 1884, which allows for the conversion of an aryl amine to a nitrile, provided a plausible route from the readily available anthranilic acid (2-aminobenzoic acid).
Subsequent research in the early 20th century further refined the synthesis and explored the chemical properties of this compound.[2] Today, it is a commercially available reagent, with numerous optimized synthetic procedures documented in the chemical literature and patents.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | |
| Molecular Weight | 147.13 g/mol | |
| Melting Point | 212-215 °C | |
| Boiling Point | 341.9 °C (predicted) | |
| pKa | ~2.9 (estimated) | |
| Solubility | Sparingly soluble in water, soluble in ethanol, ether, and other organic solvents. | |
| Appearance | White to off-white crystalline powder |
Table 1: Physicochemical Properties of this compound
Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Oxidation of 2-Cyanotoluene
A common and industrially viable method for the preparation of this compound is the oxidation of 2-cyanotoluene.
Figure 1: Oxidation of 2-Cyanotoluene to this compound.
Experimental Protocol:
-
Reactants: 2-Cyanotoluene, Oxidizing agent (e.g., potassium permanganate, chromic acid, or catalytic air oxidation).
-
Solvent: Typically an aqueous solution or an organic solvent inert to oxidation.
-
Procedure:
-
Dissolve or suspend 2-cyanotoluene in the chosen solvent.
-
Gradually add the oxidizing agent while monitoring the reaction temperature. The reaction is often exothermic and may require cooling.
-
After the addition is complete, continue stirring at a specific temperature for a set period to ensure complete conversion.
-
Upon completion, the reaction mixture is worked up to isolate the product. This typically involves filtration to remove inorganic byproducts, followed by acidification of the aqueous layer to precipitate the this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol.
-
-
Quantitative Data: Yields for this method can vary widely depending on the specific oxidizing agent and reaction conditions, but are generally in the range of 60-80%.
Sandmeyer Reaction of Anthranilic Acid
The Sandmeyer reaction provides a classical route to this compound starting from anthranilic acid (2-aminobenzoic acid).
Figure 2: Sandmeyer Reaction for the Synthesis of this compound.
Experimental Protocol:
-
Reactants: Anthranilic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN).
-
Procedure:
-
Diazotization: Dissolve anthranilic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Nitrogen gas will be evolved.
-
After the addition is complete, the reaction mixture is gently warmed to ensure complete reaction.
-
The product is then isolated by filtration and purified by recrystallization.
-
-
Quantitative Data: Yields for the Sandmeyer reaction can be moderate, typically in the range of 40-60%.
From Phthalic Anhydride
This compound can also be prepared from phthalic anhydride, a readily available starting material.[1]
Figure 3: Synthesis of this compound from Phthalic Anhydride.
Experimental Protocol:
-
Reactants: Phthalic anhydride, Ammonia (or an ammonia source), Dehydrating agent (e.g., acetic anhydride, thionyl chloride).
-
Procedure:
-
Amidation: Phthalic anhydride is reacted with aqueous ammonia or another source of ammonia to form phthalamic acid.
-
Dehydration: The resulting phthalamic acid is then dehydrated to yield this compound. This can be achieved by heating with a dehydrating agent.
-
The product is isolated and purified by standard techniques.
-
-
Quantitative Data: This method can provide good yields, often exceeding 70%.
Applications in Research and Drug Development
This compound is a valuable precursor in the synthesis of numerous pharmaceutical and agrochemical compounds. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.
Synthesis of Heterocyclic Compounds
The ortho arrangement of the cyano and carboxylic acid groups facilitates the synthesis of various fused heterocyclic systems, which are prevalent in many biologically active molecules. For instance, it can be used in the synthesis of phthalazinones and other nitrogen-containing heterocycles.
Precursor to Bioactive Molecules
This compound serves as a key intermediate in the synthesis of a range of bioactive compounds, including:
-
Analgesics and Anti-inflammatory Agents: The benzoyl moiety derived from this compound is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications.
-
Herbicides: Certain derivatives of this compound have been developed as active ingredients in herbicides.
Figure 4: Role of this compound in a Drug Development Workflow.
Conclusion
This compound is a historically significant and synthetically versatile molecule. From its early, albeit not precisely documented, synthesis to the development of robust and scalable production methods, it has remained a crucial building block in organic chemistry. Its utility in the construction of complex and biologically active compounds ensures its continued importance in academic research and the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its history, synthesis, and applications, serving as a valuable resource for scientists and researchers in the field.
References
Technical Guide: Synthesis of 2-Cyanobenzoic Acid from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a reliable multi-step synthetic route for the preparation of 2-cyanobenzoic acid, a valuable building block in pharmaceutical and chemical research, starting from the readily available commodity chemical, phthalic anhydride. The synthesis proceeds through the key intermediates phthalimide and anthranilic acid.
Overall Synthesis Pathway
The conversion of phthalic anhydride to this compound is accomplished via a three-step reaction sequence:
-
Imidation: Phthalic anhydride is converted to phthalimide.
-
Hofmann Rearrangement: Phthalimide undergoes rearrangement to form anthranilic acid.
-
Sandmeyer Reaction: Anthranilic acid is diazotized and subsequently converted to this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of different reported methods.
Table 1: Step 1 - Phthalimide Synthesis from Phthalic Anhydride
| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| A | Aqueous Ammonia (28%) | ~300 | Not specified | 95-97 | Organic Syntheses |
| B | Urea | 130-135 | ~10-20 min | ~68 | PierpaLab |
Table 2: Step 2 - Anthranilic Acid Synthesis from Phthalimide
| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| A | NaOH, Sodium Hypochlorite | 75-80 | ~15 min | 46 | Texium |
| B | NaOH, Sodium Hypochlorite | 80 | A few minutes | 85 | Quora |
Table 3: Step 3 - this compound Synthesis from Anthranilic Acid
| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| A | 1. NaNO₂, HCl2. CuCN, KCN | 0-5 (Diazotization) | Not specified | Moderate (expected) | Inferred from similar Sandmeyer reactions |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Step 1: Synthesis of Phthalimide from Phthalic Anhydride (Method A)
This procedure is adapted from Organic Syntheses.
Experimental Workflow:
Caption: Workflow for the synthesis of Phthalimide.
Procedure:
-
In a 5-liter round-bottomed flask, place a mixture of 500 g (3.4 moles) of phthalic anhydride and 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia.
-
Fit the flask with an air condenser (at least 10 mm in diameter).
-
Slowly heat the flask with a free flame until the mixture is in a state of quiet fusion at a temperature of approximately 300°C. It is advisable to shake the flask occasionally during heating. Some material may sublime into the condenser and should be pushed down with a glass rod.
-
Once the reaction is complete, pour the hot reaction mixture into a crock and cover it with a paper to prevent loss by sublimation.
-
Allow the mixture to cool and solidify.
-
The resulting product is practically pure phthalimide and can be used in the next step without further purification. The reported yield is 470–480 g (95–97%).
Step 2: Synthesis of Anthranilic Acid from Phthalimide (Hofmann Rearrangement, Method B)
This procedure is adapted from a method described on Quora, which reports a high yield.
Experimental Workflow:
Caption: Workflow for the synthesis of Anthranilic Acid.
Procedure:
-
Dissolve 80 g of sodium hydroxide in 280 mL of water in a suitable flask, cooling the solution during the dissolution.
-
To the cooled solution, add 40 g of finely powdered phthalimide and agitate until it dissolves.
-
Add 400 g of a 5% sodium hypochlorite solution to the agitated phthalimide solution.
-
After the addition is complete, warm the solution for a few minutes at 80°C to complete the reaction.
-
Cool the reaction mixture and neutralize it exactly with hydrochloric acid.
-
Add an excess of strong acetic acid to precipitate the anthranilic acid.
-
Filter off the precipitated anthranilic acid and wash it with water.
-
The reported yield is 85%.
Step 3: Synthesis of this compound from Anthranilic Acid (Sandmeyer Reaction)
This procedure is a composite protocol based on standard diazotization procedures for anthranilic acid and cyanation conditions for Sandmeyer reactions.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Procedure:
Part A: Diazotization of Anthranilic Acid
-
In a 1-liter beaker, suspend 0.365 moles of anthranilic acid in 150 mL of water and 92 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with mechanical stirring.
-
Slowly add a solution of 0.38 moles of sodium nitrite in 350 mL of water over 30 minutes, maintaining the temperature between 0-5°C.
-
Keep the resulting diazonium salt solution cold and use it immediately in the next step.
Part B: Sandmeyer Reaction
-
In a separate large flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. A typical ratio is a slight excess of CuCN relative to the diazonium salt, with enough KCN to form the soluble tetracyanocuprate(I) complex.
-
Cool the cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred cyanide solution. Control the addition rate to maintain the temperature and manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for about an hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and acidify it with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product, wash it with cold water, and purify by recrystallization from a suitable solvent (e.g., water or aqueous ethanol).
Concluding Remarks
This guide outlines a robust and well-documented pathway for the synthesis of this compound from phthalic anhydride. The presented protocols, with their corresponding quantitative data, offer a solid foundation for researchers in their synthetic endeavors. As with all chemical reactions, appropriate safety precautions should be taken, and the reactions should be carried out in a well-ventilated fume hood. The purity of the intermediates and the final product should be confirmed by appropriate analytical techniques such as NMR, IR, and melting point analysis.
In-Depth Technical Guide to the Physicochemical Properties of 2-Cyanobenzoic Acid (CAS 3839-22-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyanobenzoic acid (CAS 3839-22-3). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key property determinations are provided.
Core Physicochemical Properties
This compound, also known as o-cyanobenzoic acid, is an aromatic compound containing both a carboxylic acid and a nitrile functional group.[1][2] Its chemical structure and functionalities contribute to its specific physicochemical characteristics and reactivity. At room temperature, it typically appears as a white to off-white crystalline solid.[2][3]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. It is important to note that some of the presented data are predicted values and should be considered as such.
| Identifier | Value | Source |
| CAS Number | 3839-22-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅NO₂ | [1][5] |
| Molecular Weight | 147.13 g/mol | [5] |
| InChI | InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11) | |
| InChI Key | DTNSDCJFTHMDAK-UHFFFAOYSA-N | |
| SMILES | N#Cc1ccccc1C(=O)O | [1] |
| Property | Value | Notes | Source |
| Melting Point | 212 °C | (lit.) | [2][4][5] |
| Boiling Point | 341.9 ± 25.0 °C | (Predicted) | [2][4][5] |
| Density | 1.32 ± 0.1 g/cm³ | (Predicted) | [4][5] |
| pKa | 3.14 (at 25°C) | [4] | |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | Sparingly soluble in water. | [3][4][5] |
| Vapor Pressure | 3.01E-05 mmHg at 25°C | [5] | |
| Flash Point | 160.5 °C | [2][5] | |
| Enthalpy of Formation (Standard Molar) | -(150.7 ± 2.0) kJ/mol | [4][6] | |
| Enthalpy of Sublimation | 114.60 ± 1.30 kJ/mol | [7] |
Tautomerism
A significant physicochemical characteristic of this compound is its existence in a ring-chain tautomeric equilibrium.[8][9][10] This equilibrium involves the interconversion between the open-chain form (this compound) and a cyclic iminolactone form. This phenomenon has been studied using techniques such as mass spectrometry, NMR spectroscopy, and infrared spectroscopy.[4][6][8][9]
Experimental Protocols
This section outlines detailed methodologies for determining key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow.
Boiling Point Determination
As this compound is a solid at room temperature, its boiling point is determined at elevated temperatures.
Protocol (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid sample (obtained by melting the solid) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Protocol (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the solution. The solution is stirred continuously.
-
Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Solubility Determination
Protocol (Visual Inspection Method):
-
Solvent Selection: A range of solvents of varying polarities are chosen for the test.
-
Sample Preparation: A small, known amount of this compound is added to a fixed volume of each solvent in separate vials.
-
Mixing: The vials are agitated (e.g., by vortexing or shaking) for a set period to facilitate dissolution.
-
Observation: The samples are visually inspected for the presence of undissolved solid particles against a contrasting background.
-
Quantification (Optional): If a quantitative measure is needed, the concentration of the saturated solution can be determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) after filtering out any undissolved solid.
Synthesis of this compound
This compound can be synthesized through various routes. A common laboratory preparation involves the oxidation of 2-cyanotoluene. Another method is the reaction of bromobenzoic acids with arylacetonitriles. A general synthesis pathway starts from phthalic anhydride.[4][6]
References
- 1. CAS 3839-22-3: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 3839-22-3 [chemicalbook.com]
- 7. o-Cyanobenzoic acid (CAS 3839-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Experimental Study of Tautomeric Equilibria of 2-Cyanobenzoic Acids in Gas, Solution and Solid Phase | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]
- 10. connectsci.au [connectsci.au]
An In-depth Technical Guide to the Solubility of 2-Cyanobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanobenzoic acid is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Understanding its solubility in various organic solvents is crucial for reaction design, purification, formulation, and overall process development. This technical guide provides a summary of the currently available solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.
Qualitative Solubility Data
Based on available safety and technical data sheets, the solubility of this compound in common organic solvents has been described qualitatively. This information, while not quantitative, provides a preliminary understanding of its solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
It is important to note that "sparingly soluble" and "slightly soluble" are general terms and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For comparison, the isomer 4-cyanobenzoic acid is reported to be highly soluble in polar protic solvents like water and ethanol[3]. This suggests that this compound is also likely to exhibit significant solubility in polar organic solvents.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The following section details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.
Methodology: Isothermal Shake-Flask Method
This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
1. Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials or flasks, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is achieved. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to sediment. For solvents with fine suspended particles, centrifugation at the experimental temperature can be employed to facilitate phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.
-
Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:
x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
where:
-
m_solute is the mass of the dissolved this compound
-
M_solute is the molar mass of this compound
-
m_solvent is the mass of the solvent
-
M_solvent is the molar mass of the solvent
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides researchers with the necessary tools to address this knowledge gap. The qualitative data suggests a preference for polar solvents, and the detailed experimental protocol for the isothermal shake-flask method offers a robust approach to generating reliable quantitative data. By following the outlined procedures, scientists and drug development professionals can obtain the critical solubility information needed to optimize their synthetic and formulation processes involving this compound.
References
An In-depth Technical Guide to the Acidity and pKa of 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 2-cyanobenzoic acid. It includes quantitative data, a discussion of the structural factors influencing its acidity, and detailed experimental protocols for pKa determination. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who require a thorough understanding of the physicochemical properties of this compound.
Physicochemical Properties and Acidity
This compound, with the chemical formula C₈H₅NO₂, is an aromatic carboxylic acid featuring a cyano group (-C≡N) at the ortho-position to the carboxyl group (-COOH) on the benzene ring.[1] This substitution pattern significantly influences the molecule's acidity.
pKa Data
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. The pKa value for this compound has been determined to be 3.14 at 25°C.[1][2][3][4][5] For comparative purposes, the pKa of the parent molecule, benzoic acid, is 4.2.
| Compound | CAS Number | Molecular Formula | pKa (at 25°C) |
| This compound | 3839-22-3 | C₈H₅NO₂ | 3.14[1][2][4][5] |
| Benzoic Acid | 65-85-0 | C₇H₆O₂ | 4.20 |
Factors Influencing Acidity
The increased acidity of this compound compared to benzoic acid can be attributed to the electronic effects of the ortho-cyano substituent.
-
Inductive Effect: The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This creates a positive dipole on the carbon atom of the cyano group, which in turn withdraws electron density from the aromatic ring through the sigma bonds. This inductive withdrawal of electrons helps to stabilize the negative charge on the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[6][7]
-
Resonance Effect: The cyano group can also participate in resonance, further withdrawing electron density from the benzene ring. This delocalization of electrons stabilizes the conjugate base. Electron-withdrawing groups generally increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion.[7][8]
-
The Ortho-Effect: It is a well-documented phenomenon that almost all ortho-substituents, regardless of whether they are electron-donating or electron-withdrawing, tend to increase the acidity of benzoic acid.[8] The exact cause of the ortho-effect is believed to be a combination of steric and electronic factors, and it contributes to the enhanced acidity of this compound.[8]
Experimental Determination of pKa
The pKa of a compound can be determined through various experimental techniques. The most common methods for ionizable pharmaceutical agents and organic compounds are potentiometric titration and UV-Vis spectrophotometry.[9]
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[9] The procedure involves titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) and monitoring the change in pH using a calibrated pH meter.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Due to its limited solubility in water, a co-solvent system, such as an ethanol-water mixture, may be required.[10] For instance, dissolve the solid in 95% ethanol and then dilute with deionized water to create a homogeneous solution.[10]
-
Titration Setup: Calibrate a pH probe with standard buffer solutions. Place the probe into the analyte solution. Fill a burette with a standardized solution of a strong base, such as 0.10 mol dm⁻³ sodium hydroxide.[10]
-
Titration Procedure: Add the titrant (strong base) in small, precise increments to the analyte solution. After each addition, stir the solution thoroughly and record the pH.[10] As the titration approaches the equivalence point, the pH will change more rapidly, so it is crucial to add the titrant in smaller portions in this region.[10]
-
Data Analysis: Plot a graph of the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The equivalence point is the point of inflection on this curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.[10]
Spectrophotometric Determination
This method is particularly useful for compounds that possess a chromophore close to the site of ionization, as the UV-Vis absorption spectrum will change with pH.[11]
Methodology:
-
Solution Preparation: Prepare a series of buffer solutions with known and varying pH values. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile-water mixture).[12] Add a small, constant volume of the stock solution to each buffer solution.
-
Spectral Measurement: For each solution of known pH, record the UV-Vis absorption spectrum over a relevant wavelength range. The spectra of the protonated and deprotonated forms of the molecule are expected to differ.[11]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. This will generate a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.[9] An improved variation of this method involves plotting the ratio of absorbances at two different wavelengths against pH to obtain the sigmoidal curve and determine the pKa.[9][11]
Visualizing Acidity: Dissociation Pathway
The dissociation of this compound in an aqueous solution is a reversible equilibrium process where the carboxylic acid donates a proton to water, forming the 2-cyanobenzoate anion and a hydronium ion.
Caption: Dissociation equilibrium of this compound in water.
Applications in Research and Development
This compound serves as a versatile reactant and intermediate in organic synthesis. It is used in the synthesis of various bioactive molecules, including T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives and JAK2 inhibitors.[2][13] It is also involved in reactions such as decarboxylation and decarboxylative halogenation.[2][13] A clear understanding of its pKa is crucial for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems, which is of paramount importance in drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3839-22-3 [chemicalbook.com]
- 3. This compound | 3839-22-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 3839-22-3 [amp.chemicalbook.com]
- 6. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. pure.tue.nl [pure.tue.nl]
- 12. asianpubs.org [asianpubs.org]
- 13. This compound technical grade 3839-22-3 [sigmaaldrich.com]
1H and 13C NMR spectroscopic data of 2-Cyanobenzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Cyanobenzoic acid. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.
Molecular Structure
The chemical structure of this compound is presented below, with atoms numbered for unambiguous assignment of NMR signals.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-cyanobenzoic acid. It details experimental protocols, presents an analysis of the vibrational spectrum, and offers a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of aromatic compounds in pharmaceutical and chemical research.
Introduction to FT-IR Spectroscopy of this compound
This compound is a bifunctional aromatic molecule containing both a carboxylic acid and a nitrile functional group. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of these functional groups and the overall molecular structure. By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify characteristic bonds, elucidate structural features, and assess the purity of the compound. The FT-IR spectrum of this compound is characterized by the distinct vibrational signatures of the O-H and C=O bonds of the carboxylic acid, the C≡N bond of the nitrile group, and the various vibrations of the benzene ring.
Data Presentation: Vibrational Mode Analysis
The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on established group frequencies for aromatic carboxylic acids and nitriles, with specific peak positions informed by the analysis of its constitutional isomer, 4-cyanobenzoic acid, due to the close similarity in their vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3300-2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid (-COOH) |
| ~3100-3000 | Medium | C-H stretch | Aromatic Ring |
| ~2230 | Strong, Sharp | C≡N stretch | Nitrile (-C≡N) |
| ~1700-1680 | Strong | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1470 | Medium to Weak | C=C stretch (in-ring) | Aromatic Ring |
| ~1420 | Medium | O-H bend (in-plane) | Carboxylic Acid (-COOH) |
| ~1300 | Strong | C-O stretch | Carboxylic Acid (-COOH) |
| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (-COOH) |
| ~800-700 | Strong | C-H bend (out-of-plane) | Aromatic Ring |
Experimental Protocols
The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid sample like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method involves dispersing the solid sample in a transparent matrix of KBr.
Materials:
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[1] Grind the sample and KBr together in an agate mortar to a fine, homogenous powder.[1]
-
Pellet Formation: Transfer the powder mixture to a pellet die.[1] Apply pressure using a hydraulic press (typically 8-10 metric tons) to form a thin, transparent pellet.[2]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[1]
-
Background Collection: Before analyzing the sample, a background spectrum of the empty spectrometer should be recorded to subtract the contributions of atmospheric water and carbon dioxide.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern and rapid technique that requires minimal sample preparation.
Materials:
-
This compound (sample)
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]
-
Background Collection: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[1]
-
Pressure Application: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[1]
-
Analysis: Collect the FT-IR spectrum of the sample.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.
FT-IR Spectrum Interpretation and Discussion
The FT-IR spectrum of this compound is dominated by the characteristic absorptions of its functional groups:
-
Carboxylic Acid Group (-COOH):
-
O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[1] This broadening is a result of extensive intermolecular hydrogen bonding between the carboxylic acid molecules, forming dimers.
-
C=O Stretching: A strong, sharp absorption peak typically appears between 1700 and 1680 cm⁻¹ for aromatic carboxylic acids.[3] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated carboxylic acids.
-
C-O Stretching and O-H Bending: A strong C-O stretching vibration is expected around 1300 cm⁻¹, while in-plane and out-of-plane O-H bending vibrations are anticipated around 1420 cm⁻¹ and 920 cm⁻¹, respectively.[1]
-
-
Nitrile Group (-C≡N):
-
A strong and sharp absorption band characteristic of the nitrile group's C≡N stretching vibration is expected around 2230 cm⁻¹.[4] This region of the spectrum is often clear of other absorptions, making this peak highly diagnostic for the presence of a nitrile.
-
-
Aromatic Ring:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear as medium-intensity bands in the 3100-3000 cm⁻¹ region.
-
C=C Stretching: In-ring carbon-carbon double bond stretching vibrations give rise to several medium to weak bands in the 1600-1470 cm⁻¹ range.
-
C-H Bending: Strong absorptions due to out-of-plane C-H bending are expected in the fingerprint region, typically between 800 and 700 cm⁻¹, which can provide information about the substitution pattern of the benzene ring. For ortho-disubstituted benzenes, a strong band is often observed between 770 and 735 cm⁻¹.[5]
-
Visualizations: Workflow and Molecular Structure
The following diagrams illustrate the logical workflow for FT-IR analysis and the molecular structure of this compound.
Caption: A flowchart illustrating the key steps in FT-IR spectral analysis.
Caption: The chemical structure of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Cyanobenzoic acid. Understanding the fragmentation pathways of this molecule is essential for its unambiguous identification in complex matrices and for the structural elucidation of related compounds in various scientific disciplines, including analytical chemistry and drug development.
Core Fragmentation Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions resulting from predictable cleavage patterns of the carboxylic acid and nitrile functional groups, influenced by their ortho-substitution on the aromatic ring. The quantitative data for the principal ions observed in the electron ionization mass spectrum are summarized below.
| m/z | Relative Intensity (%) | Proposed Ion/Fragment |
| 147 | ~75 | [M]•+ (Molecular Ion) |
| 130 | ~10 | [M - OH]+ |
| 102 | ~100 | [M - COOH]+ or [M - H2O - CO]+ |
| 76 | ~35 | [C6H4]+ |
| 50 | ~20 | [C4H2]+ |
Elucidation of the Fragmentation Pathway
The fragmentation of this compound under electron ionization conditions proceeds through several key steps, initiated by the removal of an electron to form the molecular ion ([M]•+) at m/z 147. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
-
Formation of the Molecular Ion: The process begins with the ionization of the this compound molecule, resulting in the molecular ion [C₈H₅NO₂]•+ at an m/z of 147.
-
Loss of a Hydroxyl Radical: A characteristic fragmentation of carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical (•OH), forming an acylium ion. In this case, it results in the ion at m/z 130.
-
Formation of the Base Peak: The most abundant ion in the spectrum, the base peak, is observed at m/z 102. This ion is likely formed through two potential pathways. The first is the loss of the entire carboxyl group (•COOH) from the molecular ion. An alternative pathway could involve the initial loss of a water molecule (H₂O) from the molecular ion, a process potentially facilitated by the ortho positioning of the nitrile and carboxylic acid groups (an "ortho effect"), followed by the loss of carbon monoxide (CO).
-
Further Fragmentation: The ion at m/z 102 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN), a characteristic loss from benzonitrile-like structures, to produce the benzyne radical cation at m/z 76. This ion can then fragment further to smaller aromatic fragments, such as the ion at m/z 50.
Experimental Protocols
The data presented in this guide is based on a typical electron ionization mass spectrometry experiment. While the exact instrument parameters for the reference spectrum may vary, a representative experimental protocol is detailed below.
Instrumentation: The mass spectrum is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
-
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl methyl polysiloxane). The oven temperature is programmed to ensure the elution of the analyte as a sharp peak.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization is achieved by bombarding the gaseous molecules with a beam of electrons, typically with an energy of 70 eV.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Ion Source Temperature: A typical ion source temperature for this type of analysis is maintained around 230 °C.
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation of this compound is illustrated in the following diagram.
Caption: Fragmentation pathway of this compound under EI-MS.
A Deep Dive into 2-Cyanobenzoic Acid: A Theoretical and Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanobenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical reactivity and potential for intermolecular interactions are of significant interest in drug design and materials science. Understanding the structural, electronic, and vibrational properties of this molecule at a quantum mechanical level is crucial for predicting its behavior and designing novel applications. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, offering insights into its molecular geometry, vibrational spectra, and electronic characteristics. The methodologies presented herein are based on established quantum chemical calculations, primarily Density Functional Theory (DFT), and are supplemented with experimental spectroscopic data.
Molecular Structure and Geometry Optimization
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this process reveals the spatial arrangement of its constituent atoms and the precise bond lengths and angles that define its shape.
Computational Methodology
Geometry optimization is typically performed using DFT methods, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. A common approach involves the following:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT.
-
Basis Set: The 6-311++G(d,p) basis set is often employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution and includes polarization functions (d,p) on heavy and hydrogen atoms, as well as diffuse functions (++) to accurately model non-covalent interactions and anions.
-
Software: The Gaussian suite of programs is a standard tool for performing such quantum chemical calculations.
The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are negligible, indicating that a stationary point on the potential energy surface has been reached. A subsequent frequency calculation is essential to confirm that this stationary point is a true minimum (i.e., has no imaginary frequencies).
Key Structural Parameters
| Parameter | Description | Calculated Value (MP2/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C-C (ring) | Average carbon-carbon bond length in the benzene ring | ~1.40 |
| C-C(O)O | Bond between the ring and the carboxylate carbon | - |
| C-O | Carbon-oxygen bonds in the carboxylate group | Symmetric |
| C-CN | Bond between the ring and the cyano carbon | - |
| C≡N | Carbon-nitrogen triple bond in the cyano group | - |
| **Bond Angles (°) ** | ||
| C-C-C (ring) | Internal angles of the benzene ring | ~120 |
| C-C-C(O)O | Angle involving the carboxylate substituent | - |
| C-C-CN | Angle involving the cyano substituent | - |
| O-C-O | Angle within the carboxylate group | - |
| Dihedral Angles (°) | ||
| O-C-C-C | Torsion angle of the carboxylate group relative to the ring | ~16° (out-of-plane rotation) |
| N-C-C-C | Torsion angle of the cyano group relative to the ring | ~12° (displacement from symmetry axis) |
Note: Specific bond lengths and angles for the neutral acid would require a dedicated computational study. The values for the anion highlight the electronic influence of the substituents on the ring geometry.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. Computational frequency calculations are instrumental in assigning the observed vibrational bands to specific atomic motions.
Experimental Protocols
FTIR Spectroscopy:
-
A small amount of the this compound sample is mixed with potassium bromide (KBr) powder.
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
FT-Raman Spectroscopy:
-
A small amount of the powdered sample is placed in a sample holder.
-
The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm).
-
The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum, typically in the range of 4000-100 cm⁻¹.
Computational Methodology for Vibrational Frequencies
Harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies to improve agreement with experimental data. The potential energy distribution (PED) analysis is then used to assign the vibrational modes to specific internal coordinates (stretching, bending, torsion, etc.).
Vibrational Band Assignments
The following table presents a tentative assignment of the major vibrational modes of this compound, based on computational studies of related molecules and experimental data for cyanobenzoic acid isomers.
| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |
| ν(O-H) | O-H stretching in the carboxylic acid group | 3100 - 2800 (broad, due to H-bonding) |
| ν(C-H) | Aromatic C-H stretching | 3100 - 3000 |
| ν(C≡N) | C≡N stretching of the cyano group | 2240 - 2220 |
| ν(C=O) | C=O stretching of the carboxylic acid group | 1720 - 1680 |
| ν(C=C) | Aromatic C=C ring stretching | 1600 - 1450 |
| δ(O-H) | In-plane O-H bending | 1440 - 1395 |
| ν(C-O) | C-O stretching coupled with O-H bending | 1320 - 1210 |
| γ(C-H) | Out-of-plane C-H bending | 900 - 675 |
Electronic Properties: Insights from Frontier Molecular Orbitals and Electrostatic Potential
The electronic properties of this compound are key to understanding its reactivity and potential for non-covalent interactions, which are fundamental in drug-receptor binding.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
-
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For substituted benzoic acids, the HOMO is typically localized on the benzene ring, while the LUMO distribution is influenced by the electron-withdrawing or -donating nature of the substituents.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
-
Negative Regions (Red/Yellow): Indicate areas with a high electron density, which are attractive to electrophiles. In this compound, these regions are expected around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group.
-
Positive Regions (Blue): Indicate areas with a lower electron density (or a net positive charge), which are attractive to nucleophiles. The hydrogen atom of the carboxyl group is a prominent positive region.
The MEP map is a powerful tool for predicting sites of non-covalent interactions, such as hydrogen bonding, which are critical in biological systems.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the quantification of:
-
Hybridization: The s and p character of the atomic orbitals involved in bonding.
-
Charge Distribution: The natural atomic charges on each atom, providing a more chemically intuitive picture than other population analysis methods.
-
Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions can reveal the delocalization of electron density within the molecule and the electronic effects of the substituents. For this compound, NBO analysis can quantify the electron-withdrawing effects of the cyano and carboxylic acid groups on the benzene ring.
Visualizing Computational Workflows and Relationships
To provide a clearer understanding of the computational processes and the relationships between different analyses, the following diagrams are presented in the DOT language for Graphviz.
Computational Workflow for Molecular Property Prediction
Caption: A typical workflow for the computational analysis of this compound.
Relationship between Theoretical Analyses and Predicted Properties
Caption: The relationship between computational analyses and predicted molecular properties.
Conclusion
Theoretical and computational studies provide a powerful lens through which to examine the intricate details of this compound's molecular structure, vibrational dynamics, and electronic landscape. By leveraging Density Functional Theory and other quantum chemical methods, researchers can gain a predictive understanding of this molecule's properties, which is invaluable for its application in drug development and materials science. The synergy between computational predictions and experimental spectroscopic data is essential for validating and refining our molecular models, ultimately enabling the rational design of new molecules with desired functionalities. This guide serves as a foundational resource for professionals seeking to apply these advanced computational techniques to the study of this compound and related compounds.
Unveiling the Solid-State Architecture of 2-Cyanobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-cyanobenzoic acid, a versatile intermediate in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solid-state architecture is crucial for predicting its physical properties, stability, and behavior in various formulation and synthesis processes. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the critical molecular interactions that govern its crystalline form.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of this compound. The detailed crystallographic data and data collection parameters are presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₈H₅NO₂ |
| Formula Weight | 147.13 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 13.567(3) Å |
| b | 3.869(1) Å |
| c | 13.678(3) Å |
| α | 90° |
| β | 114.34(3)° |
| γ | 90° |
| Volume | 654.4(3) ų |
| Z | 4 |
| Density (calculated) | 1.493 Mg/m³ |
| Absorption Coefficient | 0.110 mm⁻¹ |
| F(000) | 304 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX |
| Theta range for data collection | 2.15 to 26.37° |
| Index ranges | -16≤h≤16, -4≤k≤4, -17≤l≤15 |
| Reflections collected | 5869 |
| Independent reflections | 1340 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1340 / 0 / 100 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.109 |
| R indices (all data) | R1 = 0.057, wR2 = 0.121 |
| Largest diff. peak and hole | 0.19 and -0.19 e.Å⁻³ |
Molecular Geometry
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a cyano group at adjacent positions. The geometric parameters, including selected bond lengths, bond angles, and torsion angles, are summarized in Tables 2, 3, and 4, respectively. These values are within the expected ranges and are consistent with the structure of similar aromatic carboxylic acids.
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| C1 | C2 | 1.402(2) |
| C1 | C6 | 1.388(2) |
| C1 | C7 | 1.485(2) |
| C2 | C3 | 1.381(2) |
| C2 | C8 | 1.439(2) |
| C3 | C4 | 1.383(2) |
| C4 | C5 | 1.381(2) |
| C5 | C6 | 1.385(2) |
| C7 | O1 | 1.216(2) |
| C7 | O2 | 1.314(2) |
| C8 | N1 | 1.145(2) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C6 | C1 | C2 | 119.0(1) |
| C6 | C1 | C7 | 118.9(1) |
| C2 | C1 | C7 | 122.1(1) |
| C3 | C2 | C1 | 120.4(1) |
| C3 | C2 | C8 | 118.9(1) |
| C1 | C2 | C8 | 120.7(1) |
| C2 | C3 | C4 | 120.1(2) |
| C5 | C4 | C3 | 119.8(2) |
| C4 | C5 | C6 | 120.5(2) |
| C1 | C6 | C5 | 120.2(2) |
| O1 | C7 | O2 | 122.9(1) |
| O1 | C7 | C1 | 122.3(1) |
| O2 | C7 | C1 | 114.8(1) |
| N1 | C8 | C2 | 178.6(2) |
Table 4: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |
| C6 | C1 | C2 | C3 | -0.1(2) |
| C7 | C1 | C2 | C3 | 179.3(1) |
| C6 | C1 | C2 | C8 | 179.3(1) |
| C7 | C1 | C2 | C8 | -1.3(2) |
| C1 | C2 | C3 | C4 | 0.2(2) |
| C8 | C2 | C3 | C4 | -179.2(2) |
| C2 | C3 | C4 | C5 | -0.1(2) |
| C3 | C4 | C5 | C6 | -0.1(2) |
| C2 | C1 | C6 | C5 | 0.1(2) |
| C7 | C1 | C6 | C5 | -179.3(2) |
| C4 | C5 | C6 | C1 | 0.0(2) |
| C6 | C1 | C7 | O1 | 15.1(2) |
| C2 | C1 | C7 | O1 | -164.2(2) |
| C6 | C1 | C7 | O2 | -165.2(1) |
| C2 | C1 | C7 | O2 | 15.5(2) |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 2-cyanotoluene. A typical protocol is as follows:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-cyanotoluene is suspended in a solution of potassium permanganate in water.
-
Oxidation: The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide precipitate is removed by filtration.
-
Acidification and Isolation: The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Single-Crystal X-ray Diffraction
The crystal structure of this compound was determined using the following experimental procedure:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of this compound in an appropriate solvent.
-
Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.
-
Data Processing: The collected diffraction images were processed using the SMART and SAINT software packages for data reduction and integration. An empirical absorption correction was applied using SADABS.
-
Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Supramolecular Assembly and Intermolecular Interactions
In the crystalline state, molecules of this compound are linked by intermolecular hydrogen bonds involving the carboxylic acid groups. Specifically, the hydroxyl group of one molecule acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule, forming a classic carboxylic acid dimer motif with an R²₂(8) graph-set notation. These dimers are further connected into chains along the b-axis. The details of the hydrogen bonding geometry are provided in Table 5.
Table 5: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |
| O2—H2A···O1ⁱ | 0.82 | 1.82 | 2.637(2) | 175 |
Symmetry code: (i) -x+1, -y+1, -z+1
These hydrogen bonding interactions are the primary forces governing the packing of the molecules in the crystal lattice, leading to a stable three-dimensional supramolecular architecture.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound, based on single-crystal X-ray diffraction data. The quantitative data on unit cell dimensions, molecular geometry, and intermolecular hydrogen bonding offer valuable insights for professionals in drug development and materials science. The described experimental protocols for synthesis and crystallographic analysis serve as a practical reference for further research and application of this important chemical compound. The robust hydrogen-bonded dimer motif is a key feature of its solid-state structure, influencing its physicochemical properties.
Tautomeric Forms of 2-Cyanobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 2-cyanobenzoic acid, focusing on the ring-chain tautomerism it exhibits. The document details the equilibrium between the open-chain and cyclic forms, the experimental methodologies used to characterize them, and the available quantitative data.
Introduction to Tautomerism in this compound
This compound (C₈H₅NO₂) is an aromatic carboxylic acid that displays a fascinating case of ring-chain tautomerism.[1] This type of tautomerism involves the intramolecular nucleophilic addition of the carboxylic acid's hydroxyl group to the carbon atom of the nitrile group. This reversible reaction results in an equilibrium between the open-chain form, this compound, and its cyclic tautomer, 3-imino-3H-isobenzofuran-1-one. The existence of this equilibrium has been investigated in the gas, solution, and solid phases using various spectroscopic techniques.[1][2]
The two tautomeric forms possess distinct structural and electronic properties, which can influence their chemical reactivity, biological activity, and physicochemical characteristics. Understanding this tautomeric relationship is crucial for researchers in medicinal chemistry and drug development, as the different forms may exhibit varied interactions with biological targets.
The Tautomeric Equilibrium
The tautomeric equilibrium of this compound can be represented as a dynamic process between the open-chain and the cyclic (ring) forms.
Caption: Ring-chain tautomeric equilibrium of this compound.
Experimental Characterization of Tautomeric Forms
The study of the tautomeric equilibrium of this compound has been primarily conducted using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides evidence for the presence of both tautomers, although the open-chain form is the predominant species.[1]
Key Observations:
-
In the ¹H NMR spectrum of this compound in DMSO-d₆, the signals corresponding to the aromatic protons of the major open-chain tautomer are clearly observed.[1]
-
Small signals in the range of δ 7.3 and 7.6 ppm are attributed to the presence of the minor ring tautomer.[1]
-
Due to the low intensity of the signals for the cyclic form, integration and precise quantification of the tautomeric ratio in solution have been challenging.[1]
-
In the ¹³C NMR spectrum, signals around 164 and 166 ppm are indicative of the presence of the ring tautomer.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for detecting both tautomers in the gas phase, as they exhibit distinct fragmentation patterns.[3]
Key Observations:
-
The mass spectrum of this compound is a superposition of the spectra of both the open-chain and ring tautomers due to rapid equilibrium.[1]
-
Specific fragment ions can be assigned to each tautomer, confirming the existence of the ring-chain equilibrium in the gas phase.[3]
| m/z | Assigned Fragment | Originating Tautomer | Reference |
| 130 | [M - OH]⁺ | Open-chain | [3] |
| 102 | [M - COOH]⁺ | Open-chain | [3] |
| 105 | [Fragment from ring] | Ring | [3] |
| 104 | [Fragment from ring] | Ring | [3] |
| 103 | [Fragment from ring] | Ring | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy provides insights into the tautomeric forms present in the solid state.
Key Observations:
-
The IR spectrum of solid this compound shows characteristic bands for the open-chain tautomer.[1]
-
A broad band in the region of 2800-3000 cm⁻¹ is attributed to the carboxylic O-H stretching vibration, which overlaps with the aromatic C-H stretching bands.[1]
-
The extension of this band to higher wavenumbers suggests the presence of an N-H stretching vibration from the ring tautomer.[1]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the literature for the analysis of this compound tautomers.[1]
Synthesis of this compound (General Method)
A common synthetic route to this compound involves the oxidation of 2-cyanotoluene.[4]
Materials:
-
2-Cyanotoluene
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄) or other acidic/basic medium
-
Sodium bisulfite (NaHSO₃) (for quenching excess oxidant)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or other drying agent
Procedure:
-
A solution of 2-cyanotoluene is prepared in an appropriate solvent.
-
The oxidizing agent (e.g., KMnO₄) is added portion-wise to the solution while maintaining a specific temperature range (e.g., by using an ice bath).
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
Excess oxidant is quenched by the addition of a reducing agent (e.g., sodium bisulfite).
-
The mixture is filtered to remove any solid byproducts (e.g., MnO₂).
-
The filtrate is acidified (e.g., with H₂SO₄) to precipitate the crude this compound.
-
The crude product is collected by filtration and washed with cold water.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Caption: General workflow for the synthesis of this compound.
NMR Spectroscopy Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve approximately 20 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to an NMR tube.
Data Acquisition (¹H NMR):
-
Number of Scans: 16-32
-
Acquisition Time: ~4 s
-
Spectral Width: ~3200 Hz
-
Temperature: 25 °C
Data Acquisition (¹³C NMR):
-
Number of Scans: 1024-2048
-
Acquisition Time: ~1.3 s
-
Spectral Width: ~10600 Hz
-
Temperature: 25 °C
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Selective Detector
Sample Preparation:
-
Prepare a 0.1% (w/v) solution of this compound in methanol.
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium
-
Column: HP-5MS (or equivalent)
-
Oven Program: Initial temperature of 40 °C held for 5 min, then ramped to 290 °C at a rate of 20 °C/min.
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 185 °C
-
Mass Range: m/z 50-350
Infrared (IR) Spectroscopy Protocol
Instrumentation:
-
FT-IR Spectrometer
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Mode: Transmission
-
Number of Scans: 64
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
Computational Insights
-
Calculate the relative energies of the open-chain and ring tautomers to predict their relative stabilities.
-
Determine the energy barrier for the tautomerization reaction.
-
Simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data.
For analogous systems, computational studies have been instrumental in elucidating the factors that govern tautomeric equilibria, such as solvent effects and substituent effects.[5]
Conclusion
This compound exists in a dynamic ring-chain tautomeric equilibrium with its cyclic isomer, 3-imino-3H-isobenzofuran-1-one. This equilibrium has been confirmed in the gas, solution, and solid phases through a combination of NMR, MS, and IR spectroscopy. While the open-chain form is the major species in solution, the presence of the ring tautomer is evident from the spectroscopic data. The distinct fragmentation patterns observed in mass spectrometry provide a clear method for identifying both forms in the gas phase. This in-depth understanding of the tautomeric behavior of this compound is essential for its application in synthetic chemistry and drug discovery, where the specific tautomeric form can significantly impact its properties and biological interactions. Further quantitative analysis and computational modeling will provide a more detailed picture of this intriguing tautomeric system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Experimental Study of Tautomeric Equilibria of 2-Cyanobenzoic Acids in Gas, Solution and Solid Phase | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]
- 3. connectsci.au [connectsci.au]
- 4. guidechem.com [guidechem.com]
- 5. Tautomerization, acidity, basicity, and stability of cyanoform: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 2-Cyanobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Cyanobenzoic acid. The information is compiled from publicly available safety data sheets, chemical databases, and scientific literature on related compounds. While specific quantitative stability data for this compound is limited in published literature, this document outlines its general stability profile, potential degradation pathways, and provides detailed protocols for conducting stability studies to generate specific data for this compound.
Physicochemical Properties and General Stability
This compound is a white to off-white crystalline solid.[1] It is generally considered stable under ambient conditions.[1] However, it is susceptible to degradation under certain stress conditions, particularly high temperatures.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H5NO2 | [2][3] |
| Molecular Weight | 147.13 g/mol | [2] |
| Melting Point | 212 °C (lit.) | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
Recommended Storage Conditions and Handling
To ensure the long-term integrity of this compound, proper storage and handling are crucial. The following conditions are recommended based on safety data sheets and general chemical storage guidelines.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Source |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | [1] |
| Atmosphere | Store in a well-ventilated area. | [1] |
| Container | Keep in a tightly sealed container to prevent moisture ingress and contamination. | [1] |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. | [1] |
| Other Precautions | Avoid the formation of dust. | [5] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in the literature, based on its chemical structure and information on related compounds, several potential degradation routes can be postulated. Forced degradation studies are necessary to confirm these pathways and identify the resulting degradants.
Thermal Degradation
Upon strong heating, this compound is known to decompose, releasing toxic fumes including nitrogen oxides and cyanide.[1] Studies on benzoic acid and its derivatives suggest that decarboxylation is a likely thermal degradation pathway, which for this compound would lead to the formation of benzonitrile and carbon dioxide.[6][7]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Cyanobenzoic Acid as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
2-Cyanobenzoic acid is a versatile and valuable precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group in an ortho relationship, allows for facile cyclization reactions with various nucleophiles to form fused heterocyclic systems. These scaffolds, including phthalazinones, quinazolinones, and isoindolinones, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic frameworks derived from this compound and its derivatives.
Synthesis of Phthalazinones
Phthalazinones are a class of bicyclic nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties. A common synthetic route to 4-substituted phthalazin-1(2H)-ones involves the condensation of 2-acylbenzoic acids, which are structurally related to this compound, with hydrazine. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final phthalazinone product. A robust one-pot, two-step process has been developed for this transformation, which involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with hydrazine.[1]
Experimental Protocol: General Procedure for the Synthesis of 4-Substituted Phthalazin-1(2H)-ones
This protocol is adapted from the synthesis using 2-acylbenzoic acids, a close analogue of this compound, and illustrates a general approach to phthalazinone synthesis.
Step 1: Activation of the Carboxylic Acid
-
To a solution of the 2-acylbenzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the acylimidazole intermediate is complete (monitoring by TLC or LC-MS is recommended).
Step 2: Cyclization with Hydrazine
-
To the solution containing the activated acylimidazole, add a solution of hydrazine hydrate (1.2-1.5 equiv.) in water or an appropriate solvent dropwise over a period of 1.5 hours.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) for an additional 2-4 hours, or until the reaction is complete.
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to afford the desired 4-substituted phthalazin-1(2H)-one.
Data Presentation: Synthesis of Various 4-Substituted Phthalazin-1(2H)-ones
| Entry | R-Group | Product | Yield (%) |
| 1 | Phenyl | 4-Phenylphthalazin-1(2H)-one | 94 |
| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)phthalazin-1(2H)-one | 90 |
| 3 | Methyl | 4-Methylphthalazin-1(2H)-one | 50 |
| 4 | 9-Oxo-9H-fluoren-1-yl | Indeno[1,2,3-de]phthalazin-3(2H)-one | 84 |
Yields are for isolated products after crystallization.[2]
Synthesis of Spiro-Isoindolinone Dihydroquinazolinones
A novel class of spiro-heterocyclic compounds, spiro-isoindolinone dihydroquinazolinones, can be synthesized from the reaction of a this compound derivative, methyl-2-cyanobenzoate, with 2-aminobenzamides.[3] This reaction is typically mediated by a strong base, such as potassium hexamethyldisilazide (KHMDS), and proceeds through a cascade of nucleophilic addition and cyclization steps.[3] The resulting spirocyclic scaffold is of interest in drug discovery due to its structural complexity and potential for diverse biological activities.[3]
Experimental Protocol: Synthesis of Spiro-isoindolinone Dihydroquinazolinones
-
To a solution of 2-aminobenzamide (1.0 mmol) in anhydrous 1,4-dioxane (10 mL), add a solution of potassium hexamethyldisilazide (KHMDS) (1.5 mmol, 1 M in THF) at room temperature.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add methyl-2-cyanobenzoate (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro-isoindolinone dihydroquinazolinone.
Data Presentation: Optimization of Reaction Conditions
| Entry | Base | Solvent | Yield (%) |
| 1 | KHMDS | 1,4-Dioxane | 60 |
| 2 | NaHMDS | 1,4-Dioxane | 58 |
| 3 | LiHMDS | 1,4-Dioxane | 55 |
| 4 | KHMDS | THF | 40 |
| 5 | KHMDS | 1,2-DME | 60 |
| 6 | NaOMe | 1,4-Dioxane | - |
| 7 | tBuOK | 1,4-Dioxane | - |
Yields are for the isolated product.[1][3]
Synthesis of Isoindolinones
Isoindolinones are another important class of nitrogen-containing heterocycles that can be accessed from this compound derivatives. While direct cyclization from the carboxylic acid can be challenging, the corresponding aldehyde, 2-cyanobenzaldehyde, readily undergoes condensation with various amines and active methylene compounds to form isoindolin-1-imine derivatives, which are precursors to isoindolinones.[4] A catalyst-free, one-pot, three-component condensation in an aqueous medium provides an efficient and environmentally friendly route to these compounds.[4]
Experimental Protocol: Synthesis of Isoindolin-1-imine Derivatives
-
To a suspension of 2-cyanobenzaldehyde (1.0 mmol) in water (5 mL), add the desired amine (1.0 mmol) and stir at room temperature for 10 minutes.
-
Add the active methylene compound (e.g., 1,3-dimethylbarbituric acid) (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the specified time (typically 1-3 hours), monitoring the reaction by TLC.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain the pure isoindolin-1-imine derivative.
Mandatory Visualizations
Caption: General synthetic routes from this compound to key heterocyclic scaffolds.
Many of the heterocyclic compounds derived from this compound, such as certain phthalazine derivatives, have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[5]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of phthalazinone derivatives.
References
- 1. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09567E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
Synthesis of Phthalamidine from 2-Cyanobenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of phthalamidine (3-iminoisoindolin-1-one), a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the amidation of 2-cyanobenzoic acid to yield 2-cyanobenzamide, followed by a base-catalyzed intramolecular cyclization to afford the final product. This application note includes detailed experimental procedures, a summary of reaction parameters, and a mechanistic overview of the key cyclization step.
Introduction
Phthalamidine and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their rigid, planar structure makes them attractive scaffolds for the design of novel therapeutic agents. This document outlines a reliable and reproducible method for the synthesis of the parent phthalamidine from readily available this compound.
Overall Reaction Scheme
Figure 1: Overall synthesis of phthalamidine from this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of phthalamidine.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amidation | This compound | 1. Thionyl chloride 2. Aqueous ammonia | Dichloromethane | 0 to rt | 3 | ~90 |
| 2 | Intramolecular Cyclization | 2-Cyanobenzamide | Sodium ethoxide | Ethanol | Reflux (78) | 4 | ~85 |
Experimental Protocols
Step 1: Synthesis of 2-Cyanobenzamide from this compound
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Aqueous ammonia (28-30%)
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask, slowly add thionyl chloride (1.2 equivalents) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture back to room temperature and slowly add it to a flask containing an excess of ice-cold aqueous ammonia with vigorous stirring.
-
Continue stirring for 30 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyanobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to afford white crystalline needles.
Step 2: Synthesis of Phthalamidine from 2-Cyanobenzamide
Materials:
-
2-Cyanobenzamide
-
Sodium metal
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add 2-cyanobenzamide (1 equivalent).
-
Heat the reaction mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until a precipitate forms.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain phthalamidine. Further purification can be achieved by recrystallization from ethanol.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of phthalamidine.
Proposed Mechanism for Intramolecular Cyclization
The base-catalyzed intramolecular cyclization of 2-cyanobenzamide to phthalamidine is proposed to proceed through the following steps:
-
Deprotonation: The ethoxide base deprotonates the amide nitrogen of 2-cyanobenzamide, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting amide anion undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the adjacent nitrile group.
-
Cyclization and Protonation: This attack forms a five-membered ring intermediate. Subsequent protonation by the solvent (ethanol) yields the final product, phthalamidine.
Caption: Proposed mechanism of cyclization.
Application Notes and Protocols: 2-Cyanobenzoic Acid in the Synthesis of Pyrrolo[2,1-f]triazine-Based JAK2 Inhibitors
Application Notes and Protocols: 2-Cyanobenzoic Acid in the Synthesis of Pyrrolo[2,1-f][1][2][3]triazine-Based JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes on the emerging role of this compound as a key starting material in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. Specifically, we focus on the synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold, a privileged core structure in a number of kinase inhibitors. The dysregulation of the JAK/STAT signaling pathway is a critical factor in the pathogenesis of various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a compelling therapeutic target. This document outlines the synthetic utility of this compound, detailed experimental protocols for the synthesis of a key pyrrolotriazine intermediate, and the biological evaluation of resulting JAK2 inhibitors.
Introduction: The Role of JAK2 in Disease
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors. This signaling cascade, known as the JAK/STAT (Signal Transducer and Activator of Transcription) pathway, plays a pivotal role in hematopoiesis, immune response, and inflammation. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Upon ligand binding to its receptor, JAK proteins are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The subsequent phosphorylation and dimerization of STATs lead to their translocation to the nucleus and the regulation of gene transcription.
Dysregulation of the JAK/STAT pathway, particularly through mutations such as the JAK2 V617F gain-of-function mutation, is a hallmark of myeloproliferative neoplasms, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, the development of small molecule inhibitors targeting JAK2 has been a major focus in medicinal chemistry and drug discovery.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical cellular communication route. The following diagram illustrates the canonical JAK-STAT pathway and the central role of JAK2.
This compound as a Precursor for Pyrrolo[2,1-f][1][2][3]triazine JAK2 Inhibitors
Recent advancements in synthetic organic chemistry have identified this compound as a versatile starting material for the construction of the pyrrolo[2,1-f][1][2][3]triazine heterocyclic system. This scaffold has proven to be a highly effective core for the development of potent and selective JAK2 inhibitors. The strategic use of this compound allows for the efficient assembly of the fused ring system, providing a convergent and adaptable route to a diverse library of potential drug candidates.
The general synthetic strategy involves the conversion of this compound into a key pyrrole intermediate, which is then elaborated to form the fused triazine ring. This approach offers several advantages, including the ready availability of the starting material and the potential for late-stage diversification to explore structure-activity relationships (SAR).
The following diagram outlines the general workflow from this compound to a substituted pyrrolo[2,1-f][1][2][3]triazine core.
Experimental Protocols
While the direct, one-step conversion of this compound to a complete pyrrolo[2,1-f][1][2][3]triazine is not reported, it serves as a crucial precursor for key intermediates. The following protocols are based on established synthetic routes for the construction of the pyrrolo[2,1-f][1][2][3]triazine scaffold, where intermediates derivable from this compound would be utilized.
Synthesis of a Key Intermediate: 1-Aminopyrrole-2-carbonitrile
The synthesis of 1-aminopyrrole-2-carbonitrile derivatives is a critical step in the construction of the pyrrolo[2,1-f][1][2][3]triazine core. While a direct route from this compound is not explicitly detailed in the currently available literature, a plausible synthetic transformation would involve the conversion of this compound to a suitable pyrrole precursor. For the purpose of these application notes, we will outline a general method for the N-amination and subsequent cyclization, which would follow the synthesis of the requisite pyrrole intermediate.
Protocol 4.1.1: N-Amination of a Pyrrole-2-carboxaldehyde Derivative
-
Reaction Setup: To a solution of a suitable pyrrole-2-carboxaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Aminating Agent Addition: After stirring for 30 minutes, add an aminating agent, for example, O-(2,4-dinitrophenyl)hydroxylamine (1.2 eq), to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the corresponding 1-aminopyrrole-2-carboxaldehyde.
Protocol 4.1.2: Conversion of Aldehyde to Nitrile
-
Oxime Formation: To a solution of the 1-aminopyrrole-2-carboxaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Dehydration: Upon formation of the oxime, add a dehydrating agent such as acetic anhydride and heat the reaction mixture to reflux for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture, pour it into ice water, and extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 1-aminopyrrole-2-carbonitrile.
Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
Protocol 4.2.1: Cyclization with Formamidine Acetate
-
Reaction Setup: In a sealed tube, mix the 1-aminopyrrole-2-carbonitrile (1.0 eq) with formamidine acetate (3.0-5.0 eq).
-
Reaction: Heat the mixture at a high temperature (typically 150-180 °C) for several hours.
-
Work-up and Purification: After cooling, dissolve the residue in a suitable solvent and purify by column chromatography or recrystallization to obtain the pyrrolo[2,1-f][1][2][3]triazin-4-amine.
Biological Activity of Pyrrolo[2,1-f][1][2][3]triazine-Based JAK2 Inhibitors
A number of pyrrolo[2,1-f][1][2][3]triazine derivatives have been synthesized and evaluated for their inhibitory activity against JAK2. The following table summarizes the in vitro activity of representative compounds from this class.
| Compound ID | R1 | R2 | JAK2 IC50 (nM) |
| 1 | H | 3-hydroxyphenyl | 5 |
| 2 | CH3 | 4-methyl-3-hydroxyphenyl | 2 |
| 3 | H | 3-amino-4-methylphenyl | 10 |
| 4 | H | 3-(methylamino)phenyl | 8 |
Data presented is representative and compiled from various sources in the scientific literature. Actual values may vary depending on the specific assay conditions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic scaffolds with significant biological activity. Its application in the construction of pyrrolo[2,1-f][1][2][3]triazine-based JAK2 inhibitors highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to further explore this promising class of compounds in the development of novel therapeutics for the treatment of myeloproliferative neoplasms and other JAK2-mediated diseases.
Application Notes and Protocols for the Preparation of T-box Riboswitch Antiterminator RNA-Binding Oxazolidinone Derivatives Utilizing 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel oxazolidinone derivatives designed to target the T-box riboswitch antiterminator RNA. The synthetic strategy uniquely employs 2-Cyanobenzoic acid as a key starting material. Oxazolidinones are a critical class of compounds in medicinal chemistry, with linezolid being a prominent example of an FDA-approved antibiotic that functions by binding to ribosomal RNA.[1][2][3] Targeting bacterial riboswitches, such as the T-box riboswitch, presents a promising avenue for the development of new antibacterial agents.[4][5][6] The T-box riboswitch is a regulatory RNA element found in many Gram-positive bacteria that controls the expression of essential genes related to amino acid metabolism by binding to specific uncharged tRNA molecules.[6][7][8] Small molecules that can modulate the function of the T-box antiterminator have the potential to disrupt bacterial growth.[4][9] This protocol outlines a multi-step synthesis to produce a core oxazolidinone scaffold from this compound, which can be further diversified to explore structure-activity relationships (SAR) for T-box riboswitch binding.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Riboswitches, which are structured non-coding RNA domains typically located in the 5'-untranslated region of messenger RNAs, have emerged as attractive targets for new antibiotics.[4][5] The T-box riboswitch, prevalent in Gram-positive pathogens, regulates gene expression by sensing the aminoacylation state of tRNA.[6][10] The antiterminator domain of the T-box riboswitch is a key structural element that, upon binding to uncharged tRNA, prevents the premature termination of transcription.[4][6]
Oxazolidinone-based compounds have been shown to bind to RNA and interfere with its function.[11][12][13] For instance, the antibiotic linezolid targets the peptidyl transferase center of the ribosome.[14][15] Structure-activity relationship studies have demonstrated that substituted oxazolidinones can bind to the T-box antiterminator RNA, highlighting the potential of this scaffold for developing novel anti-riboswitch agents.[4][9][16]
This document details a synthetic route for the preparation of T-box riboswitch-binding oxazolidinone derivatives commencing from this compound. The rationale for this approach is to leverage the reactivity of the cyano and carboxylic acid functionalities to construct the oxazolidinone core, allowing for subsequent derivatization to optimize RNA binding.
Signaling Pathway and Mechanism of Action
The T-box riboswitch functions as a molecular switch that controls gene expression in response to the availability of amino acids, which is sensed through the charging status of tRNA.
Caption: T-box riboswitch mechanism of action and points of intervention for oxazolidinone derivatives.
Experimental Workflow
The overall experimental workflow involves a multi-step chemical synthesis followed by purification and characterization of the final compounds. Subsequent biological evaluation would involve assessing the binding affinity of the synthesized derivatives to the T-box antiterminator RNA.
Caption: Overall experimental workflow from synthesis to biological evaluation.
Detailed Experimental Protocols
Synthesis of the Oxazolidinone Core from this compound
This synthesis is a proposed route and may require optimization of reaction conditions.
Step 1: Reduction of this compound to 2-(aminomethyl)benzoic acid
-
To a solution of this compound (1 eq.) in anhydrous THF, add a solution of borane-tetrahydrofuran complex (BH3-THF, 3 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of methanol, followed by 6M HCl.
-
Concentrate the mixture under reduced pressure.
-
Adjust the pH of the aqueous solution to ~7-8 with a suitable base (e.g., NaOH or NaHCO3) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(aminomethyl)benzoic acid.
Step 2: N-Boc Protection of 2-(aminomethyl)benzoic acid
-
Dissolve 2-(aminomethyl)benzoic acid (1 eq.) in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) and sodium bicarbonate (NaHCO3, 2.5 eq.).
-
Stir the mixture at room temperature for 12-18 hours.
-
After the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-2-(aminomethyl)benzoic acid.
Step 3: Esterification of N-Boc-2-(aminomethyl)benzoic acid
-
Dissolve N-Boc-2-(aminomethyl)benzoic acid (1 eq.) in methanol.
-
Add a catalytic amount of sulfuric acid (H2SO4).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a saturated solution of NaHCO3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Step 4: Reduction and Epoxidation
-
Reduce the methyl ester to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C.
-
The resulting alcohol is then converted to an allyl alcohol through a Swern oxidation followed by a Wittig reaction.
-
The allyl alcohol is then subjected to asymmetric epoxidation (e.g., Sharpless epoxidation) to introduce the desired stereochemistry for the oxazolidinone ring.
Step 5: Epoxide Opening and Oxazolidinone Formation
-
The epoxide is opened with an appropriate amine (e.g., benzylamine) to yield an amino alcohol.
-
The resulting amino alcohol is then cyclized to form the oxazolidinone ring using a carbonylating agent such as carbonyldiimidazole (CDI) or phosgene.
-
The protecting groups (Boc and benzyl) are subsequently removed.
Step 6: Derivatization of the Oxazolidinone Core
-
The free amine on the oxazolidinone core can be acylated or alkylated with various substituents to generate a library of derivatives for SAR studies.
-
For acylation, the oxazolidinone core is reacted with an acid chloride or carboxylic acid (using a coupling agent like DCC or HATU) in the presence of a base (e.g., triethylamine or DIPEA) in an appropriate solvent (e.g., DCM or DMF).
Data Presentation
The following tables present hypothetical data for a series of synthesized oxazolidinone derivatives, which would be generated from experimental evaluation.
Table 1: Synthesis and Characterization of Oxazolidinone Derivatives
| Compound ID | R-Group | Yield (%) | Purity (%) (HPLC) |
| OXA-001 | -H | 75 | >98 |
| OXA-002 | -COCH3 | 68 | >99 |
| OXA-003 | -COPh | 65 | >97 |
| OXA-004 | -SO2Ph | 62 | >98 |
| OXA-005 | -CH2Ph | 71 | >99 |
Table 2: In Vitro RNA Binding Affinity of Oxazolidinone Derivatives
| Compound ID | R-Group | Binding Affinity (Kd, µM) to T-box Antiterminator RNA |
| OXA-001 | -H | >100 |
| OXA-002 | -COCH3 | 55.3 |
| OXA-003 | -COPh | 25.8 |
| OXA-004 | -SO2Ph | 32.1 |
| OXA-005 | -CH2Ph | 15.2 |
Table 3: Antibacterial Activity of Lead Compounds
| Compound ID | MIC (µg/mL) vs. Staphylococcus aureus | MIC (µg/mL) vs. Bacillus subtilis |
| OXA-003 | 32 | 64 |
| OXA-005 | 8 | 16 |
| Linezolid | 2 | 4 |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis of novel oxazolidinone derivatives targeting the T-box riboswitch antiterminator RNA, starting from this compound. This approach provides a viable pathway to generate a library of compounds for probing the structure-activity relationships of oxazolidinone-RNA interactions. The successful development of potent and selective T-box riboswitch inhibitors could lead to a new class of antibiotics to combat the growing threat of antimicrobial resistance. Further studies should focus on optimizing the synthetic route, expanding the library of derivatives, and conducting in-depth biological evaluations, including mechanism of action studies and in vivo efficacy testing.
References
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity studies of RNA-binding oxazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct modulation of T-box riboswitch-controlled transcription by protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The T-Box Riboswitch: tRNA as an Effector to Modulate Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unboxing the T‐box riboswitches—A glimpse into multivalent and multimodal RNA–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lineage-specific insertions in T-box riboswitches modulate antibiotic binding and action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity studies of RNA-binding oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-codon T-box riboswitch binding two tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity studies of oxazolidinone analogs as RNA-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Benzoate-Modified β-Cyclodextrin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of benzoate-modified β-cyclodextrin derivatives. These derivatives are of significant interest in the pharmaceutical sciences for their potential to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.
Introduction
β-Cyclodextrins (β-CDs) are cyclic oligosaccharides composed of seven glucopyranose units linked by α-1,4-glycosidic bonds. Their unique truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic outer surface, allows them to form inclusion complexes with a variety of guest molecules, thereby altering their physicochemical properties. Chemical modification of the hydroxyl groups on the β-cyclodextrin rim can further tailor its properties for specific applications.
Benzoylation, the introduction of benzoate groups, increases the hydrophobicity of the cyclodextrin and can enhance its interaction with lipophilic drugs. This modification can lead to improved drug loading capacity and controlled release profiles. This document outlines the synthesis of two key benzoate-modified β-cyclodextrin derivatives: mono-6-O-benzoyl-β-cyclodextrin and per-O-benzoyl-β-cyclodextrin.
Synthesis of Benzoate-Modified β-Cyclodextrin Derivatives
The synthesis of benzoate-modified β-cyclodextrins can be achieved through the acylation of the hydroxyl groups of β-cyclodextrin with benzoyl chloride. The degree of substitution can be controlled by adjusting the reaction conditions.
Synthesis of Mono-6-O-benzoyl-β-cyclodextrin
Selective benzoylation at the primary C-6 hydroxyl group is typically achieved by taking advantage of its higher reactivity compared to the secondary hydroxyl groups at C-2 and C-3. The reaction is commonly performed in a basic solvent like pyridine, which also acts as a catalyst and acid scavenger.
Synthesis of Per-O-benzoyl-β-cyclodextrin
To achieve exhaustive benzoylation of all hydroxyl groups, an excess of the acylating agent and a prolonged reaction time are employed.
Table 1: Summary of Synthesis Parameters for Benzoate-Modified β-Cyclodextrin Derivatives
| Parameter | Mono-6-O-benzoyl-β-cyclodextrin | Per-O-benzoyl-β-cyclodextrin |
| Starting Material | β-Cyclodextrin | β-Cyclodextrin |
| Acylating Agent | Benzoyl Chloride | Benzoyl Chloride |
| Solvent/Catalyst | Pyridine | Pyridine |
| Molar Ratio (β-CD:Benzoyl Chloride) | 1 : 1.2 | 1 : 25 |
| Reaction Temperature | 0 °C to Room Temperature | 70 °C |
| Reaction Time | 24 hours | 48 hours |
| Typical Yield | 30-40% | > 80% |
| Purification Method | Precipitation with acetone, Column chromatography | Precipitation with methanol |
Experimental Protocols
Protocol for the Synthesis of Mono-6-O-benzoyl-β-cyclodextrin
Materials:
-
β-Cyclodextrin (dried under vacuum)
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Acetone
-
Silica Gel for column chromatography
-
Eluent: Chloroform/Methanol mixture
Procedure:
-
Dissolve β-cyclodextrin (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold acetone to precipitate the product.
-
Filter the precipitate, wash with acetone, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient as the eluent to obtain pure mono-6-O-benzoyl-β-cyclodextrin.
Protocol for the Synthesis of Per-O-benzoyl-β-cyclodextrin
Materials:
-
β-Cyclodextrin (dried under vacuum)
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Methanol
Procedure:
-
Suspend β-cyclodextrin (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Add benzoyl chloride (25 equivalents) to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol to precipitate the product.
-
Filter the white precipitate, wash thoroughly with methanol, and dry under vacuum to yield per-O-benzoyl-β-cyclodextrin.
Characterization of Benzoate-Modified β-Cyclodextrin Derivatives
The synthesized derivatives should be characterized to confirm their structure and determine the degree of substitution (DS).
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of the native β-cyclodextrin and the benzoylated derivatives.
-
Expected Results: The spectra of the derivatives will show characteristic ester carbonyl stretching bands around 1720-1740 cm⁻¹, and C-O stretching bands around 1270 cm⁻¹, which are absent in the spectrum of native β-cyclodextrin.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃ for the per-benzoylated derivative).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Results for ¹H NMR: New aromatic proton signals from the benzoate groups will appear in the range of 7.4-8.1 ppm. The signals of the cyclodextrin protons will show shifts and increased complexity upon benzoylation.
-
Degree of Substitution (DS) Calculation from ¹H NMR: The DS can be calculated by comparing the integrated area of the aromatic protons of the benzoate groups to the integrated area of the anomeric protons (H-1) of the cyclodextrin glucose units.
DS = (Integral of aromatic protons / 5) / (Integral of H-1 protons / 7)
-
Expected Results for ¹³C NMR: The spectra of the derivatives will show new signals corresponding to the carbonyl carbon of the benzoate group (around 165 ppm) and the aromatic carbons.
Table 2: Representative Characterization Data
| Derivative | FTIR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Mono-6-O-benzoyl-β-CD | ~1725 (C=O), ~1270 (C-O) | 7.4-8.1 (aromatic), 3.3-5.0 (CD protons) | ~166 (C=O), 128-134 (aromatic) |
| Per-O-benzoyl-β-CD | ~1730 (C=O), ~1275 (C-O) | 7.2-8.2 (aromatic), 3.5-6.0 (CD protons) | ~165 (C=O), 128-135 (aromatic) |
Applications in Drug Delivery
Benzoate-modified β-cyclodextrins are particularly useful for the formulation of hydrophobic drugs, such as the anticancer agents paclitaxel and doxorubicin. The benzoyl groups can provide additional hydrophobic interactions, leading to higher drug loading and more stable formulations.
Application Note: Formulation of Paclitaxel
Paclitaxel is a highly effective anticancer drug with very low water solubility. Benzoate-modified β-cyclodextrins can be used to form inclusion complexes or nanoparticle-based delivery systems to improve its solubility and therapeutic efficacy.[1]
Table 3: Example of Paclitaxel Formulation with Benzoate-Modified β-Cyclodextrin
| Formulation Parameter | Value |
| Drug | Paclitaxel |
| Carrier | Per-O-benzoyl-β-cyclodextrin |
| Method of Preparation | Co-lyophilization |
| Drug Loading Capacity | 5-10% (w/w) |
| Encapsulation Efficiency | > 90% |
| In Vitro Release Profile | Sustained release over 48 hours |
Protocol for Drug Loading and In Vitro Release Study
4.2.1. Drug Loading (Co-lyophilization Method):
-
Dissolve a known amount of benzoate-modified β-cyclodextrin and the hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent (e.g., a mixture of tert-butanol and water).
-
Stir the solution for 24 hours to ensure complex formation.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the drug-cyclodextrin complex.
-
Determine the drug loading and encapsulation efficiency using High-Performance Liquid Chromatography (HPLC).
4.2.2. In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded cyclodextrin formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples by HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of mono- and per-benzoylated β-cyclodextrin.
Drug Delivery Application Workflow
Caption: Workflow for drug delivery using benzoate-modified β-cyclodextrin.
References
Application Notes and Protocols: 2-Cyanobenzoic Acid as a Reactant in Ugi Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-cyanobenzoic acid as the acidic component in Ugi four-component reactions (Ugi-4CR). The Ugi reaction is a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid synthesis of diverse α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] The incorporation of this compound introduces a versatile nitrile functionality into the product scaffold, opening avenues for subsequent post-Ugi modifications to generate novel heterocyclic compounds of medicinal interest.[1][4]
Introduction to the Ugi Reaction
The Ugi multicomponent reaction is a one-pot synthesis that combines four starting materials—an aldehyde, a primary amine, a carboxylic acid, and an isocyanide—to produce an α-acylamino amide, often referred to as a "bis-amide".[2] This reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate structurally diverse compound libraries from readily available starting materials.[3] The reaction typically proceeds rapidly at room temperature in polar solvents like methanol or ethanol.[2]
The mechanism involves the initial formation of a Schiff base from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product.[2]
This compound in Ugi Reactions: A Gateway to Novel Heterocycles
The use of this compound in the Ugi reaction is particularly strategic for the synthesis of complex molecules and potential drug candidates. The presence of the cyano group ortho to the newly formed amide bond provides a unique handle for a variety of post-Ugi cyclization strategies. This allows for the construction of diverse nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds.[1]
Potential Applications:
-
Medicinal Chemistry: The resulting Ugi products can serve as precursors to a wide range of heterocyclic compounds with potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.[5]
-
Drug Discovery: The combinatorial nature of the Ugi reaction allows for the rapid generation of large libraries of compounds for high-throughput screening.[4]
-
Materials Science: The unique structural motifs that can be generated may find applications in the development of new functional materials.
Experimental Protocols
The following protocols provide a general framework for performing an Ugi four-component reaction using this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Ugi-4CR with this compound
This protocol describes a representative procedure for the synthesis of an α-acylamino amide using this compound, benzaldehyde, benzylamine, and tert-butyl isocyanide.
Materials:
-
This compound (1.0 mmol, 147.13 g/mol )
-
Benzaldehyde (1.0 mmol, 106.12 g/mol )
-
Benzylamine (1.0 mmol, 107.15 g/mol )
-
tert-Butyl isocyanide (1.0 mmol, 83.13 g/mol )
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (147 mg, 1.0 mmol) and methanol (5 mL). Stir until the acid is fully dissolved.
-
To this solution, add benzaldehyde (101 µL, 1.0 mmol) and benzylamine (109 µL, 1.0 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Add tert-butyl isocyanide (113 µL, 1.0 mmol) to the reaction mixture in a dropwise manner.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol for Post-Ugi Intramolecular Cyclization
This protocol outlines a potential subsequent reaction to transform the Ugi product into a heterocyclic compound. The specific conditions will depend on the desired transformation. For example, the nitrile group can participate in cyclization reactions.
Materials:
-
Purified Ugi product from the previous protocol (1.0 mmol)
-
Appropriate catalyst and solvent (e.g., a base like sodium methoxide in methanol for a Thorpe-Ziegler type cyclization)
-
Reaction vessel suitable for the chosen conditions (e.g., reflux apparatus)
Procedure:
-
Dissolve the purified Ugi product (1.0 mmol) in a suitable solvent in a reaction vessel.
-
Add the catalyst or reagent required for the cyclization.
-
Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and perform a standard work-up procedure (e.g., quenching the reaction, extraction with an organic solvent, and drying).
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final heterocyclic product using analytical techniques.
Data Presentation
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | Methanol | 85 | [6] |
| Isobutyraldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | Methanol | 92 | [6] |
| Formaldehyde | Phenethylamine | Cyclohexanecarboxylic acid | Aminoacetaldehyde dimethyl acetal | Methanol | 46 | [6] |
Visualizations
Ugi Reaction Mechanism
Caption: The mechanism of the Ugi four-component reaction.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Mechanism of Decarboxylation of 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanobenzoic acid is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic removal of its carboxylic acid group through decarboxylation to yield benzonitrile is a critical transformation. Understanding the underlying mechanism and having access to robust experimental protocols for this reaction is paramount for process optimization, yield improvement, and the development of novel synthetic methodologies. These notes provide a detailed overview of the proposed mechanisms for the decarboxylation of this compound and present adaptable experimental protocols based on analogous reactions.
Mechanistic Insights
The decarboxylation of this compound is understood to proceed through mechanisms influenced by the reaction conditions, particularly the presence or absence of a catalyst. The ortho-position of the electron-withdrawing cyano group plays a significant role in facilitating this reaction compared to unsubstituted benzoic acid.
Thermal Decarboxylation (Uncatalyzed)
In the absence of a catalyst, the thermal decarboxylation of this compound is believed to proceed via a concerted mechanism. The process is initiated by the protonation of the cyano group by the carboxylic acid proton, forming a transient zwitterionic intermediate. This intramolecular proton transfer is followed by the elimination of carbon dioxide and the formation of benzonitrile. The electron-withdrawing nature of the cyano group stabilizes the transition state, thereby lowering the activation energy required for the reaction.
Caption: Proposed mechanism for the thermal decarboxylation of this compound.
Catalytic Decarboxylation
The decarboxylation of this compound can be significantly accelerated through the use of transition metal catalysts, most notably copper and silver salts. The catalytic cycle is generally proposed to involve the formation of a metal carboxylate salt, followed by the expulsion of carbon dioxide to generate an aryl-metal intermediate, which is then protonated to yield benzonitrile and regenerate the active catalyst.
Key Steps in Copper-Catalyzed Decarboxylation:
-
Salt Formation: this compound reacts with a copper(I) or copper(II) salt to form a copper(II) 2-cyanobenzoate complex.
-
Decarboxylation: The copper carboxylate undergoes decarboxylation to form a 2-cyanophenylcopper intermediate.
-
Protonolysis: The aryl-copper intermediate is protonated by a proton source in the reaction medium (e.g., trace water or the carboxylic acid itself) to yield benzonitrile and a copper species.
-
Catalyst Regeneration: The copper species is regenerated to complete the catalytic cycle.
Caption: Catalytic cycle for the copper-mediated decarboxylation of this compound.
Experimental Protocols
While specific protocols for the decarboxylation of this compound are not abundantly available in the literature, the following protocols are adapted from established procedures for the decarboxylation of structurally similar ortho-substituted benzoic acids and can serve as a robust starting point for experimental design.
Protocol 1: Thermal Decarboxylation in High-Boiling Solvent
This protocol is based on the principle of heating the substrate in a high-boiling point solvent to effect decarboxylation.
Materials:
-
This compound
-
Quinoline (or other high-boiling solvent like N-Methyl-2-pyrrolidone)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a high-boiling solvent such as quinoline (5-10 mL per gram of substrate).
-
Heat the reaction mixture to reflux (for quinoline, bp ≈ 237 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material and the formation of benzonitrile.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzonitrile.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Copper-Catalyzed Decarboxylation
This protocol utilizes a copper catalyst to facilitate the decarboxylation at a lower temperature compared to the thermal method.
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO)
-
1,10-Phenanthroline (or other suitable ligand)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Microwave reactor vial or sealed tube
-
Microwave synthesizer or oil bath
Procedure:
-
In a microwave reactor vial or a sealed tube, combine this compound (1.0 eq), copper(I) oxide (0.05 - 0.1 eq), and 1,10-phenanthroline (0.1 - 0.2 eq).
-
Add a suitable solvent such as NMP or DMF (0.2 - 0.5 M concentration of the substrate).
-
Seal the vessel and heat the reaction mixture with stirring. Typical conditions can range from 150-200 °C.
-
The reaction time can vary from 30 minutes to several hours. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting benzonitrile by column chromatography or distillation.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the decarboxylation of ortho-substituted benzoic acids, which can be used as a guideline for optimizing the decarboxylation of this compound.
| Substrate (Ortho-substituent) | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Nitrobenzoic acid | Cu₂O | 1,10-Phenanthroline | NMP | 170 | 12 | >95 |
| 2-Chlorobenzoic acid | Ag₂CO₃ | None | DMSO | 160 | 1 | 90 |
| 2,6-Dichlorobenzoic acid | Ag₂CO₃ | None | DMSO | 160 | 0.5 | 96 |
| 2-Fluorobenzoic acid | None | None | Water | 180 | 24 | ~80 |
Note: The data presented are from analogous reactions and serve as a starting point for optimization. Actual yields for this compound may vary.
Conclusion
The decarboxylation of this compound is a feasible and important transformation for the synthesis of benzonitrile. The reaction can be achieved through both thermal and catalytic methods, with the latter offering milder conditions and potentially higher efficiency. The provided mechanistic insights and experimental protocols offer a comprehensive guide for researchers to successfully perform and optimize this reaction. Further investigation into the specific kinetics and optimization of catalyst systems for this compound is warranted to fully elucidate its reactivity and enhance its synthetic utility.
Application Notes and Protocols for the Decarboxylative Halogenation of 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the decarboxylative halogenation of 2-cyanobenzoic acid, a critical transformation for the synthesis of halogenated benzonitriles. These products are valuable intermediates in the development of pharmaceuticals and other functional organic molecules. The following sections detail two primary methodologies: a photocatalytic approach and a copper-mediated aerobic method, offering flexibility in terms of reaction setup and substrate scope.
Introduction
Decarboxylative halogenation is a powerful synthetic strategy that replaces a carboxylic acid functional group with a halogen.[1] This transformation is particularly useful for the synthesis of aryl halides from readily available carboxylic acids. For electron-deficient substrates such as this compound, specific conditions are required to achieve efficient conversion. This document outlines two robust methods for the chlorination, bromination, and iodination of this compound and related electron-deficient benzoic acids.
The first method is a unified photocatalytic approach that utilizes a copper catalyst and a 365 nm light source to generate an aryl radical intermediate, which then undergoes halogenation.[2][3] This method is notable for its broad substrate scope and applicability to all four halogens. The second method is a copper(I)-mediated reaction under aerobic conditions, which is particularly effective for electron-deficient benzoic acids.[4][5]
Key Reaction Pathways
The decarboxylative halogenation of this compound can proceed through different mechanisms depending on the chosen method. The photocatalytic approach involves a ligand-to-metal charge transfer (LMCT) mechanism, while the copper-mediated aerobic method proceeds through a different pathway.
Figure 1: Proposed reaction pathways for photocatalytic and copper-mediated aerobic decarboxylative halogenation.
Experimental Workflow
The general workflow for both methodologies is similar, involving the setup of the reaction mixture, the reaction itself under specific conditions (light or air), and subsequent workup and purification.
Figure 2: A generalized workflow for the decarboxylative halogenation experiments.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the decarboxylative halogenation of this compound and analogous electron-deficient benzoic acids based on established protocols.
Table 1: Photocatalytic Decarboxylative Halogenation of Aryl Carboxylic Acids [2][3]
| Entry | Halogenation | Substrate | Halogen Source (equiv.) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Chlorination | 4-Nitrobenzoic Acid | N-Chlorosuccinimide (1.5) | [Cu(MeCN)4]BF4 (20) | MeCN | 12 | 70 |
| 2 | Bromination | 4-Cyanobenzoic Acid | DBDMH (0.75) | [Cu(MeCN)4]BF4 (20) | MeCN | 6 | 84 |
| 3 | Bromination | 4-Nitrobenzoic Acid | DBDMH (0.75) | [Cu(MeCN)4]BF4 (20) | MeCN | 6 | 81 |
| 4 | Iodination | 4-Cyanobenzoic Acid | N-Iodosuccinimide (1.0) | [Cu(MeCN)4]BF4 (20) | MeCN | 12 | 71 |
| 5 | Iodination | 4-Nitrobenzoic Acid | N-Iodosuccinimide (1.0) | [Cu(MeCN)4]BF4 (20) | MeCN | 12 | 65 |
Note: DBDMH = 1,3-dibromo-5,5-dimethylhydantoin. Data for substrates analogous to this compound are presented.
Table 2: Copper-Mediated Aerobic Decarboxylative Halogenation of Electron-Deficient Benzoic Acids [4][5]
| Entry | Halogenation | Substrate | Copper Source (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | 2-Nitrobenzoic Acid | CuCl (2.0) | DMSO | 120 | 24 | 75 |
| 2 | Bromination | 2-Nitrobenzoic Acid | CuBr (2.0) | DMSO | 120 | 24 | 82 |
| 3 | Iodination | 2-Nitrobenzoic Acid | CuI (2.0) | DMSO | 120 | 24 | 88 |
| 4 | Iodination | 4-Nitrobenzoic Acid | CuI (2.0) | DMSO | 120 | 24 | 92 |
| 5 | Iodination | 4-Cyanobenzoic Acid | CuI (2.0) | DMSO | 120 | 24 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Decarboxylative Halogenation [2][3]
Materials:
-
Aryl carboxylic acid (e.g., this compound) (0.5 mmol)
-
[Cu(MeCN)4]BF4 (0.2 equiv, 0.1 mmol, 31.5 mg)
-
Halogen source (see Table 1 for specific reagent and stoichiometry)
-
Acetonitrile (MeCN), anhydrous (5.0 mL)
-
Stir bar
-
8 mL screw-cap vial
-
365 nm LED lamp
Procedure:
-
To an 8 mL screw-cap vial equipped with a stir bar, add the aryl carboxylic acid (0.5 mmol), [Cu(MeCN)4]BF4 (0.1 mmol), and the appropriate halogen source.
-
Add anhydrous acetonitrile (5.0 mL) to the vial.
-
Seal the vial with a screw cap and place it approximately 2-5 cm from a 365 nm LED lamp.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl halide.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Handle with appropriate personal protective equipment (PPE).
-
UV light from the LED lamp can be harmful to the eyes. Use appropriate shielding.
-
Halogenating agents are corrosive and oxidizing. Handle with care.
Protocol 2: General Procedure for Copper-Mediated Aerobic Decarboxylative Halogenation [4][5]
Materials:
-
Electron-deficient benzoic acid (e.g., this compound) (0.5 mmol)
-
Copper(I) halide (CuCl, CuBr, or CuI) (2.0 equiv, 1.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
-
Stir bar
-
Schlenk tube
-
Balloon filled with air or an air pump
Procedure:
-
To a Schlenk tube equipped with a stir bar, add the electron-deficient benzoic acid (0.5 mmol) and the corresponding copper(I) halide (1.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the tube.
-
Seal the tube and connect it to a balloon filled with air or use an air pump to gently bubble air through the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl halide.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.
-
The reaction is performed at an elevated temperature. Use appropriate caution.
Results and Discussion
Both the photocatalytic and the copper-mediated aerobic methods provide good to excellent yields for the decarboxylative halogenation of electron-deficient benzoic acids. The photocatalytic method operates at room temperature and offers a unified approach for different halogens by simply changing the halogen source.[2][3] The copper-mediated aerobic method, while requiring a higher temperature, is operationally simple and utilizes readily available copper salts and air as the oxidant.[4][5] The choice of method may depend on the available equipment and the specific requirements of the desired transformation. For substrates sensitive to high temperatures, the photocatalytic method is preferable. Both protocols demonstrate good functional group tolerance, making them valuable tools for the synthesis of complex molecules in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions [organic-chemistry.org]
- 5. Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Protodecarboxylation of 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the protodecarboxylation of 2-cyanobenzoic acid to produce benzonitrile. This reaction is of significant interest in organic synthesis and drug discovery, where the removal of a carboxylic acid group can be a crucial step in modifying molecular scaffolds. The protocols described herein utilize a microwave-assisted, copper-catalyzed method, which offers significant advantages in terms of reaction time and efficiency over traditional heating methods.[1][2]
Introduction
Protodecarboxylation is a chemical reaction that involves the removal of a carboxyl group and its replacement with a hydrogen atom.[3] For aromatic carboxylic acids, this transformation can be challenging and often requires high temperatures and harsh conditions.[1] However, the use of copper catalysts in conjunction with microwave irradiation has emerged as a highly effective method for achieving this transformation under milder conditions and with significantly reduced reaction times.[1][2]
This compound is a versatile building block used in the synthesis of various pharmaceutical and agrochemical compounds.[4][5] Its protodecarboxylation to benzonitrile is a key transformation for accessing this important chemical intermediate. The protocols detailed below are based on a well-established method for the protodecarboxylation of various aromatic carboxylic acids.[1][6]
Data Presentation: Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids
The following table summarizes the quantitative data for the copper-catalyzed protodecarboxylation of various substituted benzoic acids, including 4-cyanobenzoic acid, an isomer of the title compound. This data is presented to provide a reasonable expectation of reaction efficiency and conditions.
| Substrate | Method | Cu₂O (mol %) | 1,10-Phenanthroline (mol %) | Temperature (°C) | Time (min) | Yield (%) |
| 4-Methoxybenzoic acid | A | 5 | 10 | 190 | 15 | 77 |
| 2-Nitrobenzoic acid | B | 1 | 2 | 190 | 5 | 95 |
| 4-Nitrobenzoic acid | A | 5 | 10 | 190 | 15 | 85 |
| 4-Cyanobenzoic acid | A | 5 | 10 | 190 | 15 | 81 |
| 4-Formylbenzoic acid | A | 5 | 10 | 190 | 15 | 64 |
| 2-Acetylbenzoic acid | B | 1 | 2 | 190 | 5 | 84 |
| 4-Chlorobenzoic acid | A | 5 | 10 | 190 | 15 | 72 |
Data sourced from Goossen, L. J., et al. (2009). The Journal of Organic Chemistry.[1]
Signaling Pathways and Experimental Workflows
Proposed Catalytic Cycle for Copper-Catalyzed Protodecarboxylation
Caption: Proposed catalytic cycle for the protodecarboxylation of this compound.
Experimental Workflow
Caption: General workflow for the microwave-assisted protodecarboxylation.
Experimental Protocols
The following protocols are adapted from the literature for the protodecarboxylation of aromatic carboxylic acids and are expected to be effective for this compound.[1][6]
Materials and Equipment
-
This compound (MW: 147.13 g/mol )
-
Copper(I) oxide (Cu₂O)
-
1,10-Phenanthroline
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Quinoline, anhydrous
-
Diethyl ether
-
5N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
10 mL microwave reaction vials with crimp tops
-
Laboratory microwave reactor
-
Standard laboratory glassware for extraction and distillation
-
Syringes and needles
Protocol A: Standard Catalyst Loading
This protocol is suitable for less activated substrates and is based on the successful reaction with 4-cyanobenzoic acid.[1]
-
Reaction Setup: In an oven-dried 10 mL microwave vial, add this compound (147 mg, 1.0 mmol), copper(I) oxide (7.2 mg, 0.05 mmol, 5 mol %), and 1,10-phenanthroline (18 mg, 0.10 mmol, 10 mol %).
-
Inerting: Seal the vial and make the atmosphere inert by evacuating and backfilling with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Using a syringe, add a mixture of NMP (1.5 mL) and quinoline (0.5 mL).
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 190°C for 15 minutes. The maximum power should be set to 150 W. Monitor the pressure, which is expected to reach approximately 5.5 bar.[1][6]
-
Cooling: After irradiation, allow the vial to cool to room temperature using a compressed air jet.
-
Work-up:
-
Dilute the reaction mixture with 10 mL of 5N aqueous HCl.
-
Extract the aqueous phase with several portions of diethyl ether (e.g., 3 x 10 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Product Isolation:
-
Filter the mixture to remove the drying agent.
-
Remove the solvents by distillation (a Vigreux column is recommended) to obtain the pure product, benzonitrile.
-
Protocol B: Low Catalyst Loading
This protocol uses a lower catalyst loading and a shorter reaction time, which may be suitable if the this compound is found to be highly reactive.[1][6]
-
Reaction Setup: In an oven-dried 10 mL microwave vial, add this compound (147 mg, 1.0 mmol), copper(I) oxide (1.5 mg, 0.01 mmol, 1 mol %), and 1,10-phenanthroline (3.6 mg, 0.02 mmol, 2 mol %).
-
Inerting: Seal the vial and make the atmosphere inert by evacuating and backfilling with an inert gas.
-
Solvent Addition: Using a syringe, add a mixture of NMP (1.5 mL) and quinoline (0.5 mL).
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 190°C for 5 minutes at a maximum power of 150 W.
-
Cooling and Work-up: Follow steps 5, 6, and 7 from Protocol A to isolate the product.
Safety Precautions
-
This compound and benzonitrile can be harmful if swallowed, in contact with skin, or if inhaled.[7] Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave reactions are conducted in sealed vessels under pressure. Ensure that the microwave vials are not flawed and that the reaction scale is within the safe limits of the equipment.
-
NMP is a reproductive toxin. Handle with care and avoid exposure.
-
Quinoline is toxic and has a strong, unpleasant odor. Handle in a fume hood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 3. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. guidechem.com [guidechem.com]
- 6. afinitica.com [afinitica.com]
- 7. This compound | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Cyanobenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanobenzoic acid is a versatile aromatic carboxylic acid containing a nitrile group ortho to the carboxyl group. This unique substitution pattern makes it a valuable building block in the synthesis of a variety of complex organic molecules, including several key agrochemicals. Its utility stems from the reactivity of both the carboxylic acid and cyano moieties, which can be selectively transformed to introduce diverse functionalities. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of insecticides, fungicides, and herbicides.
Application in Insecticide Synthesis
This compound serves as a potential precursor for the synthesis of potent insecticides, most notably those belonging to the diamide class, such as chlorantraniliprole and flubendiamide. These insecticides act as ryanodine receptor modulators, leading to uncontrolled calcium release in insect muscle cells, resulting in paralysis and death.[1][2][3]
Synthesis of Chlorantraniliprole Intermediate
A key intermediate in the synthesis of chlorantraniliprole is 2-amino-3-methyl-5-chlorobenzoic acid. While direct synthesis from this compound is not widely documented, a plausible synthetic route can be designed involving the transformation of the cyano and carboxyl groups. A more common industrial synthesis starts from m-toluic acid. Below is a protocol for a key chlorination step in the synthesis of this intermediate.
Experimental Protocol: Chlorination of 2-Amino-3-methylbenzoic Acid
This protocol describes the chlorination of 2-amino-3-methylbenzoic acid, a crucial step in preparing the key intermediate for chlorantraniliprole.
-
Reaction Setup: In a 1L four-neck flask, add 84.2 g (0.557 mol) of 2-amino-3-methylbenzoic acid and 337 ml of N,N-dimethylformamide (DMF).
-
Addition of Chlorinating Agent: To the stirred solution, add 54.89 g (0.279 mol) of dichlorohydantoin and 0.84 g of benzoyl peroxide as a catalyst.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and maintain for 1 hour. Monitor the reaction progress using liquid chromatography.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 400 ml of ice water to precipitate the product. Filter the white solid, wash with 100 ml of water, and dry to obtain 2-amino-3-methyl-5-chlorobenzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-methylbenzoic acid | CN112778147A |
| Product | 2-Amino-3-methyl-5-chlorobenzoic acid | CN112778147A |
| Yield | 87.0% | CN112778147A |
| Purity | 99.1% | CN112778147A |
| Melting Point | 239-243 °C | CN112778147A |
Synthesis of Flubendiamide Intermediate
Flubendiamide synthesis often involves phthalic acid derivatives. This compound can be a precursor to these derivatives through hydrolysis of the cyano group to a carboxylic acid, followed by further functionalization.
Logical Workflow for Flubendiamide Intermediate Synthesis from this compound
Caption: Plausible synthetic route to Flubendiamide from this compound.
Mode of Action: Ryanodine Receptor Modulation
Both chlorantraniliprole and flubendiamide target the insect ryanodine receptor (RyR), a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.[1][2][3] Binding of these insecticides locks the receptor in a partially open state, leading to an uncontrolled release of stored calcium ions into the cytoplasm.[3] This disruption of calcium homeostasis causes muscle contraction, paralysis, and ultimately, the death of the insect.[4]
Signaling Pathway of Diamide Insecticides
Caption: Mode of action of diamide insecticides on insect ryanodine receptors.
Application in Fungicide Synthesis
While less common, derivatives of cyanobenzoic acid have shown promise in the development of novel fungicides. Specifically, amides, esters, and thioesters of 2-thiocyanobenzoic acid, a derivative of this compound, have demonstrated antifungal activity against various plant pathogens.[5]
Experimental Protocol: Synthesis of N-substituted Amides of 2-Thiocyanobenzoic Acid
This protocol describes a general method for the synthesis of N-substituted amides of 2-thiocyanobenzoic acid.
-
Preparation of 2-Thiocyanobenzoyl Chloride: This intermediate can be prepared from 2-mercaptobenzoic acid.
-
Amidation: React 2-thiocyanobenzoyl chloride with the desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data: Antifungal Activity
A study on N-monosubstituted and N,N-disubstituted amides of 2-thiocyanobenzoic acid showed protective activity against Plasmopara viticola comparable to the commercial fungicide Zineb.[5]
Application in Herbicide Synthesis
Derivatives of cyanobenzoic acid are also being explored as potential herbicides. A study on 3-cyanobenzoic acid, an isomer of this compound, has shown that it can inhibit the growth of maize seedlings by disrupting photosynthetic processes.[6] This suggests that cyanobenzoic acid derivatives could be a promising scaffold for the development of new herbicides.
Experimental Workflow for Herbicide Candidate Screening
Caption: Workflow for screening this compound derivatives as herbicides.
Conclusion
This compound and its derivatives are valuable synthons in the field of agrochemical research and development. Their application extends from the synthesis of highly effective insecticides to the exploration of novel fungicides and herbicides. The protocols and data presented herein provide a foundation for researchers to further investigate the potential of this versatile chemical scaffold in creating next-generation crop protection agents. Further research into direct and efficient synthetic routes from this compound to key agrochemical intermediates will be crucial for its wider industrial application.
References
- 1. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chlorantraniliprole Mode of Action [allpesticides.com]
- 5. [Derivatives of 2-thiocyanobenzoic acid with antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 2-Cyanobenzoic Acid via Benzyne Formation from 2-Halobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyne, a highly reactive intermediate derived from an aromatic ring by the removal of two ortho substituents, offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. One notable application of benzyne chemistry is the synthesis of substituted benzoic acids, which are valuable precursors in the pharmaceutical and agrochemical industries. This document provides detailed application notes and protocols for the synthesis of 2-cyanobenzoic acid and its derivatives through the formation of a benzyne intermediate from 2-halobenzoic acids.
The described method involves the generation of benzyne from a readily available 2-bromobenzoic acid derivative using a strong, non-nucleophilic base, lithium diisopropylamide (LDA). The transient benzyne is then trapped in situ by the anion of an arylacetonitrile, leading to the formation of the desired this compound. This approach is particularly advantageous as it proceeds under low-temperature conditions, offering a degree of control over the highly reactive benzyne intermediate.[1]
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Benzyne Formation: The process is initiated by the deprotonation of the carboxylic acid of the 2-halobenzoic acid with one equivalent of LDA. A second equivalent of LDA then abstracts a proton ortho to the halogen atom, leading to a dianion. Subsequent elimination of lithium halide results in the formation of the benzyne intermediate.
-
Nucleophilic Attack: The anion of the arylacetonitrile, also generated by deprotonation with LDA, acts as a nucleophile and attacks one of the carbons of the benzyne triple bond. This addition reaction forms a new carbon-carbon bond and generates a carbanion, which is subsequently protonated upon workup to yield the final this compound product.
Caption: Reaction mechanism for this compound synthesis.
Experimental Protocols
This protocol is adapted from the procedure described by Wang, A.; Maguire, J. A.; Biehl, E. J. Org. Chem.1998 , 63 (8), 2451-2455.[1]
Materials:
-
2-Bromobenzoic acid (or other substituted 2-halobenzoic acids)
-
Arylacetonitrile (e.g., phenylacetonitrile)
-
Lithium diisopropylamide (LDA) solution (typically 2.0 M in heptane/THF/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a rubber septum
-
Syringes for transfer of anhydrous solvents and reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Separatory funnel
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with the 2-bromobenzoic acid derivative (1.0 mmol) and anhydrous THF (10 mL). The flask is cooled to -70 °C in a dry ice/acetone bath.
-
Benzyne Generation: To the cooled solution, add LDA solution (3.0 mmol, 3.0 equivalents) dropwise via syringe over 5 minutes. The mixture is stirred at -70 °C for 30 minutes.
-
Nucleophile Addition: In a separate flame-dried flask, the arylacetonitrile (1.1 mmol, 1.1 equivalents) is dissolved in anhydrous THF (5 mL). This solution is then added dropwise to the reaction mixture at -70 °C over 10 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for an additional 12 hours.
-
Workup: The reaction is quenched by the slow addition of 10% aqueous HCl (15 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound derivative.
Caption: Experimental workflow for this compound synthesis.
Data Presentation
The following table summarizes the yields of various this compound derivatives synthesized using the described protocol.
| Entry | 2-Halobenzoic Acid | Arylacetonitrile | Product | Yield (%) |
| 1 | 2-Bromobenzoic acid | Phenylacetonitrile | 2-Cyano-3-(phenylmethyl)benzoic acid | 65 |
| 2 | 2-Bromo-4-methoxybenzoic acid | Phenylacetonitrile | 2-Cyano-4-methoxy-3-(phenylmethyl)benzoic acid | 70 |
| 3 | 2-Bromo-5-methoxybenzoic acid | Phenylacetonitrile | 2-Cyano-5-methoxy-3-(phenylmethyl)benzoic acid | 55 |
| 4 | 2-Bromo-4,5-dimethoxybenzoic acid | Phenylacetonitrile | 2-Cyano-4,5-dimethoxy-3-(phenylmethyl)benzoic acid | 40 |
| 5 | 2-Bromobenzoic acid | 4-Methoxyphenylacetonitrile | 2-Cyano-3-((4-methoxyphenyl)methyl)benzoic acid | 68 |
Data adapted from J. Org. Chem. 1998, 63, 8, 2451–2455.[1]
Safety Precautions
-
Lithium diisopropylamide (LDA): LDA is a highly flammable and corrosive pyrophoric reagent. It reacts violently with water. Handle LDA under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Anhydrous Solvents: Anhydrous solvents such as THF are flammable. Ensure all heating is done using a heating mantle and that there are no ignition sources nearby.
-
Benzyne: Benzyne is a highly reactive and unstable intermediate. While it is generated and consumed in situ, it is important to follow the procedure carefully to avoid uncontrolled reactions.
-
Arylacetonitriles: Arylacetonitriles can be toxic. Handle them with care in a fume hood and avoid inhalation or skin contact.
-
Workup: The quenching of the reaction with acid is an exothermic process. Add the acid slowly and with cooling to control the temperature.
Conclusion
The synthesis of 2-cyanobenzoic acids via the benzyne intermediate generated from 2-halobenzoic acids is a robust and versatile method. The use of LDA at low temperatures allows for the controlled formation of the benzyne, which can be efficiently trapped by arylacetonitrile anions to provide moderate to good yields of the desired products. These application notes and protocols provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to utilize this powerful transformation.
References
Application Notes and Protocols for the Preparation of Isoindolinones from 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoindolinones, a crucial heterocyclic scaffold in medicinal chemistry, utilizing 2-cyanobenzoic acid as a key starting material. The isoindolinone core is present in a variety of biologically active molecules and approved pharmaceuticals, making its efficient synthesis a significant area of research in drug discovery and development.
Introduction to Isoindolinone Synthesis from this compound
This compound is a bifunctional aromatic compound that serves as a versatile precursor for the synthesis of various heterocyclic systems.[1] Its utility in the preparation of isoindolinones lies in the strategic positioning of the cyano and carboxylic acid groups, which can undergo an intramolecular reductive cyclization to form the desired lactam ring. This approach offers a direct and atom-economical route to the isoindolinone core.
The primary transformation involves the reduction of the nitrile group to a primary amine, which then undergoes a spontaneous or catalyzed intramolecular condensation with the carboxylic acid to form the stable five-membered lactam ring of the isoindolinone. Catalytic hydrogenation is a powerful and widely used method for this type of transformation due to its efficiency and clean reaction profile.
Key Synthetic Strategies and Mechanisms
The conversion of this compound to isoindolinone is achieved through a reductive cyclization process. This can be accomplished via several catalytic methods, with catalytic hydrogenation being the most prominent.
1. Direct Catalytic Hydrogenation of this compound:
In this one-step approach, this compound is subjected to catalytic hydrogenation. The catalyst, typically a noble metal such as palladium or a nickel-based catalyst like Raney Nickel, facilitates the reduction of the nitrile group to an aminomethyl group. The resulting intermediate, 2-(aminomethyl)benzoic acid, readily undergoes intramolecular cyclization to yield the isoindolinone product.
2. Two-Step Synthesis via Methyl 2-Cyanobenzoate:
An alternative strategy involves the initial esterification of this compound to its corresponding methyl ester, methyl 2-cyanobenzoate. This intermediate is then subjected to catalytic hydrogenation. This two-step approach can sometimes offer advantages in terms of solubility and reactivity, potentially leading to higher yields and easier purification.
Below are detailed protocols for these synthetic strategies.
Experimental Protocols
Protocol 1: One-Step Catalytic Hydrogenation of this compound
This protocol details the direct conversion of this compound to isoindolinone via catalytic hydrogenation.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water) or 10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (approx. 10-20% by weight of the starting material) or 10% Pd/C (approx. 5-10 mol%).
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi).
-
Reaction: Heat the mixture to the desired temperature (typically 50-100 °C) with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to afford the pure isoindolinone.
Protocol 2: Two-Step Synthesis via Methyl 2-Cyanobenzoate
This protocol outlines the synthesis of isoindolinone from this compound via its methyl ester.
Step A: Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-cyanobenzoate.
Step B: Catalytic Hydrogenation of Methyl 2-Cyanobenzoate
-
Procedure: Follow the same procedure as described in Protocol 1 , using methyl 2-cyanobenzoate as the starting material. The reaction conditions (catalyst, solvent, pressure, temperature) will be similar.
-
Workup and Purification: The workup and purification steps are identical to those in Protocol 1 .
Data Presentation
The following tables summarize typical quantitative data for the synthesis of isoindolinones from this compound and its methyl ester.
Table 1: Catalytic Hydrogenation of this compound
| Entry | Starting Material | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Raney® Ni | Ethanol | 100 | 80 | 12 | 85 | >98 |
| 2 | This compound | 10% Pd/C | Methanol | 200 | 60 | 8 | 92 | >99 |
Table 2: Catalytic Hydrogenation of Methyl 2-Cyanobenzoate
| Entry | Starting Material | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl 2-Cyanobenzoate | Raney® Ni | Ethanol | 100 | 80 | 10 | 88 | >98 |
| 2 | Methyl 2-Cyanobenzoate | 10% Pd/C | Methanol | 200 | 60 | 6 | 95 | >99 |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of isoindolinone from this compound via reductive cyclization.
Experimental Workflow
Caption: A logical workflow for the synthesis and purification of isoindolinone.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Cyanobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-cyanobenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures. Based on the polar nature of the carboxylic acid and cyano groups, polar protic solvents are generally a good starting point. Aqueous alcohol solutions, such as ethanol-water or isopropanol-water mixtures, are often effective.[1] Methanol has also been suggested as a potential solvent.[2] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample, as impurity profiles can affect solubility.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of pure this compound is 212 °C.[3][4][5] A sharp melting point close to this value is a good indicator of high purity. A broad melting range or a melting point significantly lower than 212 °C suggests the presence of impurities.
Q3: How can I remove colored impurities during the recrystallization of this compound?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution of this compound. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration along with any other insoluble impurities. Use charcoal sparingly, as excessive amounts can lead to a decrease in the yield of the desired product.
Q4: What are the common sources of impurities in this compound?
A4: this compound is often synthesized from precursors like 2-cyanotoluene or phthalic anhydride.[6] Impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents. Common synthetic routes may introduce related isomers or oxidized/reduced forms of the target molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solvent is too dilute: Too much solvent was used, and the solution is not saturated upon cooling. - Supersaturation: The solution is saturated, but crystal nucleation has not initiated. - Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: 1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of pure this compound. - Re-evaluate your solvent: Perform solubility tests to find a more suitable solvent or solvent system. |
| "Oiling Out" | - High concentration of impurities: Impurities can depress the melting point of the compound. - Solution is too concentrated: The compound is coming out of solution above its melting point. - Rapid cooling: Cooling the solution too quickly can favor oil formation over crystallization. | - Add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. - Use a different solvent: The boiling point of the solvent may be too high. Select a solvent with a lower boiling point. - Slower cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. |
| Low Yield of Purified Product | - Excessive solvent used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization: Crystals formed during hot filtration and were lost. - Washing with warm solvent: Using a wash solvent that is not ice-cold can dissolve a portion of the purified crystals. | - Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat filtration apparatus: Ensure the funnel and filter paper are hot to prevent premature crystallization. - Use ice-cold wash solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is Still Impure After Recrystallization | - Rapid crystal formation: Cooling the solution too quickly can trap impurities within the crystal lattice. - Inappropriate solvent choice: The impurities may have similar solubility to this compound in the chosen solvent. - Incomplete removal of mother liquor: Residual mother liquor containing dissolved impurities remains on the crystals. | - Slow down the cooling process: Allow the solution to cool undisturbed at room temperature before cooling in an ice bath. - Perform a second recrystallization: A subsequent recrystallization, possibly with a different solvent system, may be necessary. - Ensure efficient filtration and washing: Use vacuum filtration to effectively remove the mother liquor and wash the crystals with a small amount of ice-cold solvent. |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅NO₂[6] |
| Molecular Weight | 147.13 g/mol [7] |
| Appearance | White to off-white crystalline solid[6] |
| Melting Point | 212 °C[3][4][5] |
Table 2: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following solubility data are estimations based on qualitative descriptions and the behavior of structurally similar compounds. It is highly recommended to perform experimental solubility tests to determine the optimal solvent for your specific sample.
| Solvent | Solubility at 25 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Sparingly soluble[6] | Moderately soluble | Good (especially for removing non-polar impurities) |
| Ethanol | Slightly soluble | Very soluble | Good (often used in a mixture with water) |
| Methanol | Slightly soluble[4] | Very soluble | Good |
| Isopropanol | Slightly soluble | Soluble | Good (can be used as an alternative to ethanol) |
| Acetone | Soluble | Very soluble | Poor (high solubility at room temperature) |
| Ethyl Acetate | Slightly soluble | Soluble | Potentially suitable |
| Toluene | Sparingly soluble | Moderately soluble | Potentially suitable (for removing polar impurities) |
| Hexane | Insoluble | Sparingly soluble | Good as an anti-solvent in a mixed solvent system |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or an alcohol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions near the boiling point to ensure the minimum volume is used.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a funnel and filter paper. Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point and yield of the purified this compound.
Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol-Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization and Hot Filtration (if necessary): Follow steps 2 and 3 from Protocol 1.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol until the solution is clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol-water mixture of the same composition for washing.
-
Analysis: Determine the melting point and yield of the purified product.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for troubleshooting common recrystallization issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. This compound | 3839-22-3 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound technical grade 3839-22-3 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Cyanobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanobenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, categorized by the synthetic route.
Route 1: Oxidation of 2-Methylbenzonitrile (2-Cyanotoluene)
Question: The oxidation of 2-methylbenzonitrile is incomplete, and the final product is contaminated with the starting material. How can I improve the conversion and purity?
Answer:
Incomplete conversion is a common issue in the oxidation of 2-methylbenzonitrile. Here are several factors to consider for improving your reaction yield and product purity:
-
Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used.[1] Ensure the molar ratio of the oxidizing agent to the starting material is adequate. An excess of the oxidizing agent may be required to drive the reaction to completion.
-
Reaction Temperature: The reaction often requires heating.[2] Low temperatures can lead to sluggish and incomplete reactions. Conversely, excessively high temperatures might promote side reactions and decomposition. Monitor the temperature closely and maintain it within the optimal range for the chosen oxidizing agent.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
pH Control: The pH of the reaction medium can significantly influence the reaction rate and product yield, especially when using KMnO₄. The reaction is often carried out under basic or acidic conditions.[1]
-
Purification: After the reaction, the unreacted 2-methylbenzonitrile can be removed through recrystallization of the crude this compound. The difference in polarity and solubility between the nonpolar starting material and the polar carboxylic acid product allows for efficient separation.
Question: My final product shows a broad melting point range, suggesting the presence of impurities other than the starting material. What are the likely byproducts and how can they be removed?
Answer:
A broad melting point range indicates the presence of impurities that disrupt the crystal lattice of your product.[3][4] Besides unreacted starting material, potential byproducts in the oxidation of 2-methylbenzonitrile include:
-
Over-oxidation Products: Harsh reaction conditions can lead to the formation of phthalic acid if the nitrile group is also hydrolyzed.
-
Nitrated Byproducts: If using nitrogen dioxide as the oxidizing agent, nitrated tolunitriles can form as byproducts.[5]
Purification Strategy:
Recrystallization is the most effective method for purifying this compound.[6][7]
-
Solvent Selection: A suitable solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. Water or aqueous ethanol mixtures are commonly used.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to form pure crystals of this compound, leaving the more soluble impurities in the mother liquor. Collect the crystals by filtration.
Route 2: Sandmeyer Reaction of Anthranilic Acid
Question: The yield of this compound from the Sandmeyer reaction is low, and the product is discolored. What are the critical parameters to control?
Answer:
The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, followed by displacement with a cyanide nucleophile.[8][9] Low yields and impurities often arise from the instability of the diazonium salt and side reactions.
-
Temperature Control: The diazotization step (formation of the diazonium salt from anthranilic acid and a nitrite source) is crucial and must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[3]
-
Purity of Reagents: Use high-purity anthranilic acid and sodium nitrite. Impurities in the starting materials can lead to unwanted side reactions.
-
pH of the Medium: The reaction is carried out in an acidic medium. The concentration of the acid is important for the stability of the diazonium salt.
-
Catalyst: The Sandmeyer cyanation reaction is catalyzed by copper(I) salts, such as copper(I) cyanide (CuCN).[8] Ensure the catalyst is active and used in the correct amount.
-
Side Reactions: A common side reaction is the formation of biaryl compounds.[8] Maintaining optimal reaction conditions can minimize these byproducts. Discoloration can be due to the formation of azo dyes or other colored impurities, which can often be removed by recrystallization with the aid of activated charcoal.
Route 3: Hydrolysis of 2-Cyanobenzamide
Question: How can I ensure the complete hydrolysis of 2-cyanobenzamide to this compound and avoid contamination with the starting material?
Answer:
Incomplete hydrolysis will result in the starting material, 2-cyanobenzamide, being a major impurity. To drive the reaction to completion:
-
Reaction Conditions: The hydrolysis can be carried out under acidic or basic conditions with heating.[1] Ensure that the concentration of the acid or base and the reaction temperature are sufficient for complete hydrolysis.
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by TLC or HPLC to confirm the disappearance of the starting material.
-
Work-up Procedure: After the reaction, the pH of the solution is adjusted to precipitate the this compound. The starting material, 2-cyanobenzamide, has different solubility characteristics and may be separated during this process or by subsequent recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The melting point of pure this compound is approximately 212 °C.[10] A lower and broader melting point range is indicative of impurities.[3][4][11]
Q2: What is the best solvent for recrystallizing this compound?
A2: Water is a good solvent for the recrystallization of this compound due to the significant difference in its solubility at high and low temperatures.[6][7] Ethanol-water mixtures can also be effective. The choice of solvent may depend on the nature of the impurities you are trying to remove.
Q3: Can HPLC be used to assess the purity of this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for determining the purity of this compound and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a common setup.[12]
Q4: My final product has a persistent color. How can I decolorize it?
A4: Colored impurities can often be removed by treating a hot solution of your crude product with activated charcoal before filtration and recrystallization. The charcoal adsorbs the colored molecules.
Q5: Are there any specific safety precautions I should take when working with cyanide compounds in the Sandmeyer reaction?
A5: Yes, it is crucial to handle cyanide salts with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to your institution's safety protocols.
Data Presentation
The following table provides representative data on the purity of this compound before and after purification by recrystallization for different synthetic routes.
| Synthetic Route | Main Impurities | Purity Before Recrystallization (Area % by HPLC) | Purity After Recrystallization (Area % by HPLC) | Melting Point After Recrystallization (°C) |
| Oxidation of 2-Methylbenzonitrile | 2-Methylbenzonitrile | ~90% | >99% | 211-213 |
| Sandmeyer Reaction | Diazonium salt byproducts, colored impurities | ~85-90% | >98.5% | 210-212 |
| Hydrolysis of 2-Cyanobenzamide | 2-Cyanobenzamide | ~95% | >99.5% | 212-213 |
| From Phthalic Anhydride | Phthalamic acid | ~92% | >99% | 211-213 |
Note: These values are illustrative and can vary based on specific reaction conditions and the efficiency of the purification process.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from procedures for similar Sandmeyer reactions.[3]
-
Diazotization: In a flask, dissolve 1.0 g of anthranilic acid in a mixture of 8 mL of water and 2.2 mL of concentrated HCl. Cool the flask in an ice bath to 0-5 °C with stirring. In a separate container, prepare a solution of 0.53 g of sodium nitrite in 4 mL of water. Add the sodium nitrite solution dropwise to the cold anthranilic acid solution, ensuring the temperature remains below 5 °C. Stir for an additional 5 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. Add this cyanide solution to the cold diazonium salt solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and acidify to precipitate the crude this compound. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound.
Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water) and heat the mixture to boiling to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a desiccator.
Visualizations
Caption: Synthetic routes to this compound and the central role of purification.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US3223723A - Process for the preparation of cyanobenzoic acid - Google Patents [patents.google.com]
- 3. texiumchem.com [texiumchem.com]
- 4. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 5. Separation of 3-Cyanobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 10. zodiaclifesciences.com [zodiaclifesciences.com]
- 11. This compound | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
optimizing reaction yield for the synthesis of 2-Cyanobenzoic acid
Welcome to the technical support center for the synthesis of 2-Cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis of this compound via different methods.
Method 1: Oxidation of o-Tolunitrile
Q1: My reaction yield is low after attempting the oxidation of o-tolunitrile. What are the common causes?
A1: Low yields in the oxidation of o-tolunitrile (2-methylbenzonitrile) can stem from several factors:
-
Incomplete Reaction: The oxidizing agent may not be potent enough or the reaction time might be insufficient. Monitoring the reaction progress via TLC or GC is crucial.
-
Side Reactions: Over-oxidation can lead to the formation of phthalic acid. Under certain conditions, nitrated byproducts may also form, especially when using nitrogen dioxide as the oxidant at elevated temperatures.[1]
-
Sub-optimal Reaction Conditions: Temperature and pressure play a significant role. For instance, using nitrogen dioxide at temperatures between 50-150°C under superatmospheric pressure can lead to good yields with minimal nitro-derivative formation.[1]
-
Catalyst Deactivation: If using a catalyst, such as a ruthenium derivative, it may have lost its activity. Ensure the catalyst is fresh and handled correctly.[2]
Q2: I am observing the formation of byproducts. How can I minimize them?
A2: Minimizing byproduct formation is key to improving the yield and purity of this compound:
-
Control of Reaction Temperature: Carefully controlling the temperature can prevent over-oxidation or unwanted side reactions. For permanganate oxidation, maintaining a specific temperature range is critical.
-
Choice of Oxidizing Agent: The choice of oxidizing agent can influence the product distribution. While strong oxidants like potassium permanganate are effective, they can also lead to over-oxidation. Milder conditions or more selective catalysts might be necessary.
-
Reaction Time: Monitor the reaction to stop it once the starting material is consumed to avoid the formation of degradation products.
Q3: What is a reliable method for purifying this compound from the reaction mixture?
A3: Purification can be achieved through several methods:
-
Acid-Base Extraction: this compound is an acidic compound and can be separated from neutral byproducts by dissolving the crude product in a basic solution (e.g., sodium bicarbonate), washing with an organic solvent to remove impurities, and then re-precipitating the acid by adding a strong acid (e.g., HCl).
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively purify the product.
-
Column Chromatography: For small-scale reactions or to remove impurities with similar acidity, silica gel column chromatography can be employed.
Method 2: Sandmeyer Reaction of 2-Aminobenzoic Acid (Anthranilic Acid)
Q1: The diazotization of anthranilic acid seems to be failing or giving a low yield of the diazonium salt. What are the critical parameters?
A1: The success of the Sandmeyer reaction heavily relies on the efficient formation of the diazonium salt.[3] Key parameters to control are:
-
Temperature: The diazotization reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[4]
-
Acid Concentration: A sufficient amount of strong acid (e.g., HCl) is necessary to dissolve the anthranilic acid and to generate nitrous acid from sodium nitrite.[5]
-
Rate of Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to maintain the low temperature and prevent localized overheating, which can lead to decomposition of the diazonium salt and the formation of phenol byproducts.[4][6]
-
Visual Cue: A successful diazotization is often indicated by a clear solution. The initial suspension of anthranilic acid should dissolve upon addition of the acid and subsequent diazotization.
Q2: During the cyanation step of the Sandmeyer reaction, I am getting a low yield of this compound. What could be the issue?
A2: A low yield in the cyanation step can be attributed to several factors:
-
Catalyst Activity: The copper(I) cyanide catalyst must be active. It is often prepared in situ or from a reliable commercial source.
-
Decomposition of Diazonium Salt: If there is a delay between the diazotization and cyanation steps, the diazonium salt may decompose. It is best to use the diazonium salt solution immediately after preparation.[4]
-
Side Reactions: Azo coupling can occur if the pH is not acidic enough, leading to colored impurities.[4] The reaction of the diazonium salt with water to form 2-hydroxybenzoic acid (salicylic acid) is a common side reaction, especially if the temperature is not controlled.[6]
-
Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the appropriate temperature.
Q3: How can I tell if my Sandmeyer reaction is proceeding correctly?
A3: Several observations can indicate the progress of the reaction:
-
Gas Evolution: The displacement of the diazonium group with the cyanide nucleophile results in the evolution of nitrogen gas.[3] Vigorous bubbling is a positive sign.
-
Color Change: The reaction mixture often undergoes color changes. The formation of a precipitate of the copper salt of the product may also be observed.
-
TLC Monitoring: The disappearance of the starting material (anthranilic acid) and the appearance of the product spot can be monitored by thin-layer chromatography.
Method 3: Selective Mono-hydrolysis of o-Phthalonitrile
Q1: I am struggling to achieve selective mono-hydrolysis of phthalonitrile; I am getting a mixture of starting material, the desired product, and phthalic acid. How can I improve selectivity?
A1: Achieving selective mono-hydrolysis of a dinitrile is challenging. Here are some strategies to improve selectivity:
-
Reaction Conditions: The choice of acidic or basic conditions and the reaction temperature and time are critical. Milder conditions and shorter reaction times generally favor mono-hydrolysis.[7]
-
Intermediate Formation: The hydrolysis often proceeds through the formation of 2-cyanobenzamide as an intermediate.[7] Isolating the amide first and then hydrolyzing it to the carboxylic acid can be a more controlled approach.
-
pH Control: In base-catalyzed hydrolysis, careful control of the pH can be used to favor the formation of the mono-acid. As the mono-acid is formed, the pH of the solution will change, which can affect the rate of the second hydrolysis.
-
Enzymatic Hydrolysis: Nitrilase enzymes can offer high selectivity for the mono-hydrolysis of dinitriles under mild conditions.[8]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for the different synthetic routes to this compound.
| Method | Starting Material | Reagents | Typical Yield (%) | Key Advantages | Potential Challenges |
| Oxidation | o-Tolunitrile | Nitrogen dioxide, Potassium permanganate, Ruthenium catalysts | 50 - 90%[1] | Readily available starting material. | Potential for over-oxidation and formation of byproducts.[1] |
| Sandmeyer Reaction | 2-Aminobenzoic Acid | NaNO₂, HCl, CuCN | 60 - 80%[6][9] | Well-established and versatile reaction. | Requires careful temperature control; diazonium salts are unstable.[4] |
| Mono-hydrolysis | o-Phthalonitrile | Acid or Base | Variable | Potentially high atom economy. | Difficult to control selectivity to achieve high yields of the mono-acid.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for catalyst preparation)
-
Deionized water
-
Ice
Procedure:
Part A: Diazotization of Anthranilic Acid [5]
-
In a flask equipped with a magnetic stirrer, suspend 10 g of anthranilic acid in 100 mL of water and 25 mL of concentrated HCl.
-
Cool the mixture to 0-5°C in an ice bath with vigorous stirring. A fine precipitate of anthranilic acid hydrochloride will form.
-
In a separate beaker, dissolve 5.5 g of sodium nitrite in 20 mL of water and cool the solution in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred anthranilic acid suspension over 30 minutes, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, continue stirring for another 15 minutes at 0-5°C. The resulting clear solution of the diazonium salt should be used immediately.
Part B: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide. If starting from CuCN powder, use approximately 10 g.
-
Cool the CuCN solution/suspension in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCN solution.
-
A vigorous evolution of nitrogen gas will occur. Control the rate of addition to prevent excessive foaming.
-
After the addition is complete and the gas evolution has subsided, allow the mixture to warm to room temperature and then heat it to 50-60°C for 30 minutes to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature. A precipitate of the copper complex of this compound may form.
-
Decompose the complex by adding a mixture of sodium cyanide solution and sodium hydroxide solution until the precipitate dissolves and the solution becomes clear. (Caution: Handle cyanide with extreme care in a well-ventilated fume hood).
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl until no more precipitate forms.
-
Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis of this compound via Oxidation of o-Tolunitrile
Materials:
-
o-Tolunitrile (2-Methylbenzonitrile)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10 g of o-tolunitrile in 200 mL of water containing 5 g of NaOH.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of 30 g of KMnO₄ in 400 mL of warm water.
-
Add the KMnO₄ solution in small portions to the refluxing o-tolunitrile mixture over a period of 2-3 hours. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to reflux for another 1-2 hours, or until the purple color no longer fades.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium bisulfite until it becomes colorless.
-
Cool the solution in an ice bath and carefully acidify with concentrated sulfuric acid until the precipitation of this compound is complete.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from an ethanol/water mixture for further purification.
Mandatory Visualizations
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a general troubleshooting workflow for addressing low reaction yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Experimental Workflow for the Sandmeyer Reaction
This diagram outlines the key steps in the synthesis of this compound via the Sandmeyer reaction.
Caption: Experimental workflow for the Sandmeyer synthesis.
References
- 1. US3223723A - Process for the preparation of cyanobenzoic acid - Google Patents [patents.google.com]
- 2. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scirp.org [scirp.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Efficient selective hydrolysis of terephthalonitrile to 4-cyanobenzoic acid catalyzed by a novel nitrilase from Pantoea sp | Semantic Scholar [semanticscholar.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
byproducts formed during the decarboxylation of 2-Cyanobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the decarboxylation of 2-cyanobenzoic acid. The primary goal of this reaction is typically the synthesis of benzonitrile through the removal of carbon dioxide. This guide addresses potential challenges and unexpected outcomes during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the decarboxylation of this compound?
The primary and expected product of the decarboxylation of this compound is benzonitrile, with the concurrent release of carbon dioxide gas.
Q2: What are the common methods for the decarboxylation of this compound?
Common methods include thermal decarboxylation, often requiring high temperatures, and catalyst-mediated decarboxylation, which can proceed under milder conditions. Copper-based catalysts are frequently employed for the decarboxylation of aromatic carboxylic acids.
Q3: What are the potential byproducts in the decarboxylation of this compound?
While direct literature detailing the specific byproducts of this compound decarboxylation is scarce, potential impurities can be inferred from the general principles of decarboxylation of aromatic acids and the reactivity of the starting material and product. These may include:
-
Unreacted this compound: Incomplete reaction is a common source of impurity.
-
Biphenyl derivatives: At high temperatures, radical mechanisms may lead to the formation of biphenyl compounds through the coupling of aryl intermediates.
-
Polymeric materials: Under harsh thermal conditions, polymerization of the starting material or product may occur, leading to the formation of tar-like substances.
-
Products from solvent participation: If the reaction is performed in a reactive solvent, solvent-adducts may be formed.
It is important to note that the formation of these byproducts is highly dependent on the reaction conditions, including temperature, pressure, catalyst, and solvent.
Q4: How can I minimize byproduct formation?
To minimize byproduct formation, optimization of reaction conditions is crucial. This includes:
-
Temperature Control: Using the lowest effective temperature for decarboxylation can reduce the likelihood of side reactions like polymerization and radical-induced coupling.
-
Catalyst Selection: Employing an appropriate catalyst, such as a copper salt, can promote the desired decarboxylation pathway at lower temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
-
Solvent Choice: Using a high-boiling, inert solvent can help to maintain a consistent reaction temperature and minimize solvent-related byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the decarboxylation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Benzonitrile | 1. Reaction temperature is too low.2. Inefficient catalyst or catalyst deactivation.3. Insufficient reaction time. | 1. Gradually increase the reaction temperature while monitoring the reaction progress (e.g., by TLC or GC).2. Ensure the catalyst is active and used in the appropriate amount. Consider screening different copper catalysts or ligands.3. Extend the reaction time. |
| Formation of a Dark, Tar-like Residue | 1. Reaction temperature is too high, leading to polymerization.2. Presence of oxygen or other reactive species. | 1. Lower the reaction temperature. If using a catalyst, a lower temperature may be sufficient.2. Ensure the reaction is carried out under a strictly inert atmosphere. Purge the reaction vessel with nitrogen or argon before heating. |
| Presence of Multiple Unidentified Byproducts in Product Mixture (e.g., by GC-MS) | 1. Non-selective thermal decomposition.2. Side reactions involving the cyano group or the aromatic ring. | 1. Employ a catalyst to increase the selectivity of the decarboxylation.2. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. Consider purification methods such as column chromatography or distillation to isolate the desired product. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. | 1. Increase reaction time or temperature.2. Ensure efficient mixing.3. Consider using a higher catalyst loading. |
Experimental Protocols
Copper-Catalyzed Decarboxylation of this compound
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O) or another suitable copper catalyst
-
High-boiling inert solvent (e.g., quinoline, diphenyl ether)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, combine this compound and the copper catalyst (e.g., 5-10 mol%).
-
Add the high-boiling inert solvent.
-
Flush the system with an inert gas for 15-20 minutes to remove any residual air.
-
Heat the reaction mixture to the desired temperature (typically in the range of 150-250 °C, to be optimized) under a continuous inert gas flow.
-
Monitor the reaction progress by observing the evolution of CO₂ (bubbling through an oil bath or a bubbler) and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on aliquots taken from the reaction mixture.
-
Once the reaction is complete (no more gas evolution and disappearance of the starting material), cool the reaction mixture to room temperature.
-
Work-up the reaction mixture to isolate the benzonitrile product. This may involve filtration to remove the catalyst, followed by extraction and distillation or chromatography for purification.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during the decarboxylation of this compound.
Caption: Troubleshooting workflow for the decarboxylation of this compound.
challenges in the workup and isolation of 2-Cyanobenzoic acid products
Technical Support Center: 2-Cyanobenzoic Acid Workup and Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and isolation of this compound and its derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental workflow.
Issue 1: Low Yield of this compound After Workup
Question: I've completed my synthesis of this compound, but after the workup and isolation, my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields of this compound can stem from several factors throughout the synthesis and purification process. Here are the common culprits and troubleshooting steps:
-
Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Solution: Before initiating the workup, it is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.
-
-
Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the workup. This hydrolysis can lead to the formation of 2-carbamoylbenzoic acid (the amide intermediate) or phthalic acid (the fully hydrolyzed di-acid), reducing the yield of the desired product.[1][2][3][4][5]
-
Solution:
-
pH Control: Carefully control the pH during the workup. Avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Mild Conditions: Whenever possible, use mild workup conditions. For instance, if an acid wash is required to neutralize a basic reaction mixture, use a weak acid like dilute citric acid or ammonium chloride solution instead of strong acids like HCl.
-
-
-
Losses During Extraction: this compound has some solubility in water, especially at higher pH values where it forms the carboxylate salt.[6] Significant amounts of the product can be lost in the aqueous layers during liquid-liquid extraction.
-
Solution:
-
Acidification: Before extracting with an organic solvent, ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (pKa ≈ 3.14) to protonate the carboxylate and decrease its water solubility.[7]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product in the aqueous phase.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize the recovery of the product.
-
-
-
Losses During Recrystallization: While recrystallization is an excellent purification technique, improper solvent choice or technique can lead to significant product loss.
-
Solution:
-
Solvent Selection: Choose a solvent system where this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
-
Issue 2: Product is an Oil or Fails to Crystallize
Question: I've performed the workup and am trying to crystallize my this compound, but it's oiling out or not crystallizing at all. What should I do?
Answer:
The formation of an oil or failure to crystallize is a common issue in purification and can often be resolved with the following techniques:
-
Presence of Impurities: Impurities can lower the melting point of the product and inhibit crystal lattice formation, leading to oiling out.
-
Solution:
-
Additional Purification: Consider an additional purification step before crystallization, such as column chromatography or an acid-base extraction, to remove impurities.
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtering and cooling.
-
-
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the product is too high for crystallization to initiate.
-
Solution:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to induce crystallization.
-
Solvent Addition: Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) dropwise to the solution until turbidity persists.
-
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.
-
Solution: Re-evaluate the solvent system. If the product is too soluble, try a solvent in which it is less soluble, or use a co-solvent system.
-
-
Cooling Too Quickly: Rapid cooling can favor oil formation over crystallization.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
-
Issue 3: Presence of Phthalic Acid as an Impurity
Question: My final this compound product is contaminated with phthalic acid. How can I remove this impurity?
Answer:
Phthalic acid is a common byproduct resulting from the hydrolysis of the nitrile group. Its removal is crucial for obtaining a pure product. Here are effective methods for its separation:
-
Acid-Base Extraction: This method leverages the difference in acidity between the two carboxylic acid groups of phthalic acid and the single carboxylic acid group of this compound.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a carefully controlled amount of a weak base, such as a dilute solution of sodium bicarbonate. Phthalic acid, being a di-acid, is more acidic and will be more readily deprotonated and extracted into the aqueous layer.
-
Monitor the pH of the aqueous layer to avoid making it too basic, which would also extract the desired this compound.
-
Separate the aqueous layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover the purified this compound.
-
-
-
Fractional Crystallization: This technique relies on the different solubilities of this compound and phthalic acid in a particular solvent.
-
Protocol:
-
Choose a solvent where the solubility difference between the two compounds is significant at different temperatures.
-
Dissolve the mixture in a minimum amount of the hot solvent.
-
Cool the solution slowly. The less soluble compound will crystallize out first.
-
Filter the crystals and analyze their purity. This process may need to be repeated to achieve the desired purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent depends on the impurities present. However, good starting points are water, ethanol, or a mixture of ethanol and water. This compound is soluble in hot water and less soluble in cold water, making it a suitable solvent. For more non-polar impurities, an alcohol-water mixture can be effective. A systematic approach to solvent selection is recommended.
Q2: How can I monitor the purity of my this compound during purification?
A2: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity and identifying impurities.
-
Melting Point: A sharp melting point close to the literature value (around 212 °C) is a good indicator of purity.[8] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of the characteristic nitrile (-C≡N) and carboxylic acid (-COOH) functional groups.
Q3: My this compound is discolored. How can I remove the color?
A3: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your product.
Q4: What are the storage conditions for this compound?
A4: this compound is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[9]
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Sparingly Soluble | [7] |
| Methanol | Slightly Soluble | [7] | |
| 4-Cyanobenzoic Acid | Water | High solubility in polar solvents | [6] |
| Ethanol | High solubility in polar solvents | [6] | |
| Hydrocarbons | Limited solubility in aprotic solvents | [6] | |
| Phthalic Acid | Water | Soluble in hot water | [10] |
Experimental Protocols
Protocol 1: General Workup and Isolation of this compound
This protocol describes a general procedure for the workup and isolation of this compound from a typical organic reaction mixture.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: a. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with a 1 M HCl solution to remove any basic impurities. c. To isolate the this compound, extract the organic layer with a 1 M NaOH or saturated sodium bicarbonate solution. The this compound will be deprotonated and move into the aqueous layer. d. Separate the aqueous layer and wash it with a small amount of an organic solvent (e.g., diethyl ether) to remove any neutral impurities. e. Cool the aqueous layer in an ice bath and acidify it with concentrated HCl until the pH is approximately 1-2. This compound will precipitate out of the solution.
-
Isolation: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with a small amount of cold water to remove any inorganic salts. c. Dry the solid under vacuum to obtain the crude this compound.
-
Purification: a. Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture).
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the workup and isolation of this compound.
Caption: Hydrolysis pathway of this compound leading to common impurities.
Caption: Logical relationships for troubleshooting common issues.
References
- 1. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. asianpubs.org [asianpubs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 9. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing 3-(Arylcyanomethyl)benzoic Acids as Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of 3-(arylcyanomethyl)benzoic acid byproducts in their experiments.
Troubleshooting Guide
Unexpected byproduct formation can compromise yield, purity, and overall success of a synthetic route. This guide provides a structured approach to identifying the root cause of 3-(arylcyanomethyl)benzoic acid formation and implementing effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Identification of 3-(arylcyanomethyl)benzoic acid byproduct | The byproduct may arise from a side reaction between a benzoic acid derivative and an arylacetonitrile derivative. This is particularly noted in reactions involving bromobenzoic acids and arylacetonitriles. | Confirm the byproduct's identity using analytical techniques such as HPLC, LC-MS, or GC-MS. |
| High levels of byproduct formation | Reaction conditions may favor the byproduct pathway. Factors include elevated temperatures, prolonged reaction times, or an inappropriate choice of base or solvent. | Optimize reaction conditions by systematically varying temperature, reaction time, and the type and concentration of reagents. Consider a milder base or a solvent that disfavors the side reaction. |
| Presence of impurities in starting materials, such as residual starting materials from a previous step or undesired isomers. | Ensure the purity of all starting materials and reagents through appropriate purification techniques like recrystallization or chromatography. | |
| In palladium-catalyzed cross-coupling reactions, catalyst deactivation or the formation of off-cycle intermediates can lead to side product formation. | Use a ligand that protects the palladium catalyst and ensure an inert atmosphere to prevent oxidation.[1] | |
| Difficulty in separating the byproduct from the desired product | The byproduct may have similar polarity and solubility to the desired product, making purification challenging. | Employ high-performance liquid chromatography (HPLC) or flash chromatography with an optimized solvent system for separation. Recrystallization from a suitable solvent system can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the formation of 3-(arylcyanomethyl)benzoic acid as a byproduct?
A1: The formation of 3-(arylcyanomethyl)benzoic acid as a byproduct is most likely to occur during reactions where both a benzoic acid derivative (or its precursor) and an arylacetonitrile are present. One specific example is the reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA). The reaction is thought to proceed through a benzyne intermediate.
Q2: What are the primary factors that influence the formation of this byproduct?
A2: Key factors influencing the formation of this byproduct include:
-
Reaction Temperature: Higher temperatures can provide the activation energy for the side reaction to occur.
-
Reaction Time: Longer reaction times can lead to an increase in the accumulation of the byproduct.
-
Choice of Base: The strength and type of base can significantly affect the reaction pathway.
-
Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates.
-
Purity of Starting Materials: Impurities in the starting materials can act as catalysts for side reactions or be converted into byproducts themselves.
Q3: How can I minimize the formation of 3-(arylcyanomethyl)benzoic acid?
A3: To minimize the formation of this byproduct, consider the following strategies:
-
Optimize Reaction Conditions: Conduct a design of experiments (DoE) to systematically evaluate the impact of temperature, time, and reagent stoichiometry.
-
Select Appropriate Reagents: If possible, choose alternative starting materials or reagents that are less prone to the side reaction.
-
Control Stoichiometry: Use a precise stoichiometric amount of your reactants to avoid having an excess of one component that could participate in side reactions.
-
Inert Atmosphere: For oxygen-sensitive reactions, such as those involving palladium catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation.[1]
Q4: What are the recommended analytical methods for detecting and quantifying this byproduct?
A4: Several analytical techniques can be used for the detection and quantification of 3-(arylcyanomethyl)benzoic acid:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the byproduct and assessing the purity of the main product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for confident identification and quantification of the byproduct, even at low levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the analyte, GC-MS can be a powerful tool for separation and identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the structure of the byproduct after isolation.
Experimental Protocols
Protocol 1: General Method for Minimizing 3-(arylcyanomethyl)benzoic Acid Byproduct Formation
This protocol provides a general framework for optimizing a reaction to minimize the formation of the 3-(arylcyanomethyl)benzoic acid byproduct.
-
Reagent Purity:
-
Ensure all starting materials and reagents are of the highest possible purity. If necessary, purify starting materials by recrystallization, distillation, or chromatography prior to use.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., argon or nitrogen), especially if using an oxygen-sensitive catalyst like palladium.
-
Use dry solvents to prevent unwanted side reactions, such as hydrolysis.
-
-
Temperature Control:
-
Start the reaction at a lower temperature than initially planned. Gradually increase the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS.
-
-
Reaction Monitoring:
-
Monitor the reaction closely by taking aliquots at regular intervals and analyzing them by TLC or LC-MS to track the formation of both the desired product and the byproduct.
-
-
Stoichiometry Control:
-
Carefully control the stoichiometry of the reactants. Avoid using a large excess of the arylacetonitrile reagent.
-
-
Work-up and Purification:
-
Upon reaction completion, perform an appropriate aqueous work-up.
-
Purify the crude product using flash column chromatography on silica gel, using a carefully selected eluent system to separate the byproduct from the desired product. Recrystallization may also be an effective purification method.
-
Protocol 2: Analytical Method for Quantification of 3-(arylcyanomethyl)benzoic Acid by HPLC
This protocol describes a general HPLC method for the quantification of the byproduct.
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
-
Column:
-
A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often a good starting point. The gradient can be optimized to achieve good separation.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection:
-
UV detection at a wavelength where both the product and byproduct have significant absorbance (e.g., 254 nm).
-
-
Standard Preparation:
-
Prepare a stock solution of a pure standard of 3-(arylcyanomethyl)benzoic acid in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude reaction mixture in the mobile phase to a concentration within the calibration range.
-
-
Quantification:
-
Inject the calibration standards and the sample onto the HPLC.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of the byproduct in the sample from the calibration curve.
-
Visualizations
Caption: Putative reaction pathway for the formation of 3-(arylcyanomethyl)benzoic acid.
Caption: A workflow for troubleshooting the formation of the byproduct.
Caption: Logical relationships between reaction parameters and outcomes.
References
preventing debromination as a side reaction in 2-Cyanobenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Cyanobenzoic acid, with a specific focus on preventing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from a bromine-containing precursor?
A1: The most common method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide (in this case, 2-bromobenzoic acid or its derivatives) using a copper(I) cyanide (CuCN) reagent. This reaction is a well-established method for introducing a nitrile group onto an aromatic ring.[1][2]
Q2: What is debromination in the context of this synthesis?
A2: Debromination is a side reaction where the bromine atom on the starting material (e.g., 2-bromobenzoic acid) is replaced by a hydrogen atom, leading to the formation of benzoic acid as an impurity. This hydrodebromination reduces the overall yield of the desired this compound.
Q3: What are the likely causes of the debromination side reaction?
A3: The debromination side reaction is often attributed to several factors, including:
-
High reaction temperatures: The Rosenmund-von Braun reaction often requires elevated temperatures (150-250 °C), which can promote reductive dehalogenation pathways.[3]
-
Presence of reducing agents or hydrogen sources: Impurities in the solvent or starting materials, or the solvent itself (like DMF, which can decompose at high temperatures), can act as hydrogen donors.
-
Reaction mechanism intermediates: The catalytic cycle may involve intermediates that are susceptible to protonolysis, leading to the formation of the debrominated byproduct.
Q4: Can the choice of cyanide source affect the extent of debromination?
A4: Yes, the choice of cyanide source can be critical. While copper(I) cyanide is traditional, alternative cyanide sources are being explored to carry out the reaction under milder conditions, which can help minimize side reactions like debromination. Milder conditions can be achieved with catalytic systems that allow for lower temperatures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on preventing debromination.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and significant presence of benzoic acid. | Debromination is a major side reaction. | 1. Optimize Reaction Temperature: Lower the reaction temperature. Consider using additives like L-proline which have been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120 °C).[3] 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize potential proton sources. 3. Solvent Choice: Use a high-purity, dry, aprotic polar solvent such as DMF or DMSO. Be aware that DMF can be a hydrogen source at very high temperatures. Consider alternative high-boiling point solvents if debromination persists. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen. |
| Reaction is sluggish or does not go to completion at lower temperatures. | Insufficient activation of the aryl bromide. | 1. Use of Additives: Employ additives like L-proline or specific ligands that can enhance the catalytic activity of copper, allowing the reaction to proceed at lower temperatures.[3] 2. Catalyst Loading: Ensure the appropriate stoichiometric amount of copper(I) cyanide is used as per established protocols. For catalytic versions, optimize the catalyst and ligand loading. |
| Difficulty in separating this compound from the benzoic acid byproduct. | Similar polarities of the desired product and the byproduct. | 1. Chromatographic Separation: Utilize column chromatography with a suitable solvent system to separate the two acids based on their slight polarity differences. 2. Recrystallization: Attempt fractional recrystallization from a suitable solvent system, although this may be challenging due to the similar structures. |
Experimental Protocols
Protocol 1: Modified Rosenmund-von Braun Reaction to Minimize Debromination
This protocol incorporates the use of L-proline as an additive to promote the reaction at a lower temperature, thereby reducing the likelihood of debromination.
Materials:
-
2-Bromobenzoic acid
-
Copper(I) cyanide (CuCN)
-
L-proline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-bromobenzoic acid (1 equivalent), copper(I) cyanide (1.2 equivalents), and L-proline (0.2 equivalents).
-
Under a gentle flow of nitrogen, add anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of aqueous sodium hydroxide and stir for 30 minutes to hydrolyze any unreacted cyanide.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the carboxylic acids.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate this compound.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of this compound and the formation of the debrominated byproduct, benzoic acid. Precise quantitative data is highly dependent on the specific substrate and detailed experimental setup.
| Parameter | Condition | Expected Yield of this compound | Expected Formation of Benzoic Acid (Debromination) |
| Temperature | 150-200 °C (Standard) | Moderate to Good | Significant |
| 100-120 °C (with L-proline) | Good to Excellent | Minimized | |
| Solvent | Anhydrous DMF | Good | Low (if temperature is controlled) |
| Wet DMF | Lower | Increased | |
| Atmosphere | Inert (N₂ or Ar) | Optimal | Minimized |
| Air | Lower | Potentially Increased | |
| Additive | None | Moderate | Higher |
| L-proline | Higher | Lower |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for preventing debromination.
Caption: Key parameter relationships in this compound synthesis.
References
optimizing coupling reaction conditions for 2-Cyanobenzoic acid amidation
Welcome to the technical support center for the optimization of amide coupling reactions involving 2-cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the synthesis of 2-cyanobenzamides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing an amide coupling with this compound?
A1: The primary challenges stem from the electronic properties and position of the ortho-cyano group. The electron-withdrawing nature of the cyano group increases the acidity of the carboxylic acid, which can influence the reaction equilibrium.[1] While sterically less demanding than other ortho substituents due to its linear geometry, its proximity to the reaction center can still influence reagent approach. Additionally, ensuring complete activation of the carboxylic acid and preventing potential side reactions are key considerations for achieving high yields.
Q2: Which coupling reagents are most effective for the amidation of this compound?
A2: Several classes of coupling reagents are effective, with the choice often depending on the amine's reactivity and the desired reaction conditions.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure, are a common and cost-effective choice. The additive helps to suppress side reactions and minimize racemization if chiral amines are used.[2][3][4]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and lead to rapid reactions, making them suitable for less reactive or sterically hindered amines.[5] However, they are more expensive than carbodiimides.
Q3: What is the recommended order of reagent addition?
A3: For optimal results, particularly with uronium-based reagents like HATU, a pre-activation step is recommended. This involves dissolving the this compound, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (like DMF or DCM) and stirring for several minutes before adding the amine. This approach minimizes potential side reactions where the coupling reagent might react with the amine.
Q4: Are there any known side reactions specific to the amidation of this compound?
A4: While extensive documentation on intramolecular side reactions involving the ortho-cyano group during standard amide coupling is limited, the possibility of the activated carboxylic acid intermediate reacting with the nitrile is a theoretical concern. However, under typical amide coupling conditions, the reaction with the external amine nucleophile is generally much faster. A more common side reaction, especially with uronium reagents like HATU, is the guanylation of the amine if the coupling reagent is used in excess.[5]
Q5: How can I purify the final 2-cyanobenzamide product?
A5: Purification strategies depend on the properties of the product.
-
Aqueous Work-up: A standard work-up procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts. A final brine wash helps to remove residual water.
-
Chromatography: If the product is not sufficiently pure after the work-up, flash column chromatography on silica gel is a common and effective purification method.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can provide highly pure material.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Use a more powerful coupling reagent like HATU. - Ensure all reagents and solvents are anhydrous, as moisture can deactivate the coupling reagents. |
| Poor nucleophilicity of the amine (e.g., electron-deficient anilines). | - Increase the reaction temperature. - Extend the reaction time. - Use a more potent coupling reagent system (e.g., HATU). | |
| Formation of an unreactive ammonium carboxylate salt. | - Ensure a suitable non-nucleophilic base (e.g., DIPEA) is used to neutralize the reaction mixture. - Follow the correct order of addition (pre-activation of the acid). | |
| Messy Reaction Profile (Multiple Spots on TLC) | Degradation of reagents or product. | - If using elevated temperatures, consider if starting materials or product are thermally stable. - Ensure the purity of starting materials. |
| Side reactions involving the coupling reagent. | - Avoid using a large excess of uronium-based coupling reagents to prevent guanylation of the amine.[5] - For EDC couplings, the formation of N-acylurea byproduct can be an issue; purification via acidic wash and chromatography is often necessary. | |
| Difficulty in Removing Byproducts | Water-soluble byproducts from EDC coupling (EDC-urea). | - Perform multiple aqueous washes during the work-up. |
| Unreacted HOBt or other additives. | - A wash with a mild base (e.g., saturated sodium bicarbonate solution) will help remove acidic additives like HOBt. | |
| High-boiling point solvents (e.g., DMF). | - For easier removal, consider using a lower-boiling point solvent like DCM or THF if solubility allows. - If DMF is necessary, it can be removed by washing with a 5% LiCl aqueous solution or by azeotropic distillation with heptane or toluene under reduced pressure. |
Data Summary: Comparison of Coupling Conditions
The following tables summarize typical reaction conditions for the amidation of this compound with various amines. Yields are highly dependent on the specific amine substrate and reaction scale.
Table 1: Coupling with HATU
| Amine Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Primary Aliphatic | DIPEA (2.0-3.0) | DMF | Room Temp | 2-12 | 80-95 |
| Secondary Aliphatic | DIPEA (2.0-3.0) | DMF | Room Temp - 50 | 12-24 | 70-90 |
| Aniline | DIPEA (2.0-3.0) | DMF | Room Temp - 50 | 12-24 | 60-85 |
| Electron-deficient Aniline | DIPEA (2.0-3.0) | DMF/DMSO | 50-80 | 24-48 | 40-70 |
Table 2: Coupling with EDC/HOBt
| Amine Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Primary Aliphatic | DIPEA (2.0-3.0) | DCM/DMF | 0 to Room Temp | 12-24 | 75-90 |
| Secondary Aliphatic | DIPEA (2.0-3.0) | DMF | Room Temp | 24-48 | 65-85 |
| Aniline | DIPEA (2.0-3.0) | DMF | Room Temp | 24-48 | 50-80 |
| Electron-deficient Aniline | DIPEA/DMAP (cat.) | DMF | 50-80 | 24-72 | 30-60 |
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Add HATU (1.2 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Amidation using EDC/HOBt
-
To a dry round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: General workflow for the amidation of this compound.
Caption: Troubleshooting logic for low-yield 2-cyanobenzamide synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 2-Cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-cyanobenzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a base for reactions with this compound?
A1: The primary consideration is the pKa of this compound, which is approximately 3.14.[1][2] This indicates it is a moderately strong acid. The chosen base should be strong enough to deprotonate the carboxylic acid and facilitate the desired reaction, but not so strong as to cause unwanted side reactions. Other important factors include the reaction type (e.g., amide coupling, hydrolysis), the solvent, and the compatibility of the base with other reagents.
Q2: What is the significance of using a non-nucleophilic base in many reactions involving this compound?
A2: Non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), are often preferred, particularly in amide coupling reactions.[3][4] These bases can neutralize the carboxylic acid and any acidic byproducts generated during the reaction without competing with the primary nucleophile (e.g., an amine). Using a nucleophilic base like an alkoxide or hydroxide could lead to undesired side reactions, such as the formation of esters or hydrolysis of reagents.
Q3: How does the ortho-cyano group influence the reactivity of the carboxylic acid?
A3: The electron-withdrawing nature of the cyano group increases the acidity of the carboxylic acid, making it easier to deprotonate. This can be advantageous in reactions where the carboxylate anion is the reactive species. However, the cyano group can also participate in intramolecular reactions under certain conditions, a factor that must be considered during reaction design.
Troubleshooting Guides
Amide Bond Formation
Q4: My amide coupling reaction with this compound is giving a low yield. What are the possible causes and solutions?
A4: Low yields in amide coupling reactions can stem from several factors:
-
Inadequate Activation: Ensure the carboxylic acid is fully activated. Common coupling reagents like HATU, HBTU, EDC, and DCC are effective.[5][6][7] If using a carbodiimide like EDC, adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or OxymaPure can improve efficiency and suppress side reactions.[4][8]
-
Incorrect Base Choice: The base is crucial for neutralizing the carboxylic acid and any acidic byproducts. A non-nucleophilic organic base like DIPEA or N-methylmorpholine (NMM) is generally recommended.[3][9] Using a base that is too weak may not sufficiently deprotonate the carboxylic acid, while a base that is too strong or nucleophilic can lead to side reactions.
-
Steric Hindrance: If you are using a sterically hindered amine, standard coupling conditions may not be sufficient. In such cases, forming an acyl fluoride in situ at elevated temperatures can be an effective strategy.[6][10]
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated acid. The order of reagent addition is also important; typically, the carboxylic acid is activated before adding the amine.[11]
Q5: I am observing significant side product formation in my amide coupling reaction. What are the likely side products and how can I minimize them?
A5: Common side products include:
-
N-acylurea: This can form when using carbodiimide coupling reagents like DCC or EDC.[11] The addition of HOBt or switching to a uronium-based reagent like HATU can mitigate this.
-
Racemization: If coupling a chiral amine, racemization can occur. Using a weaker base like sym-collidine in place of DIPEA or NMM can reduce this risk.[3]
-
Intramolecular Cyclization: Depending on the reaction conditions and the nature of the amine, intramolecular cyclization involving the cyano group could occur. Careful control of reaction temperature and the choice of a non-nucleophilic base can help prevent this.
Ester Hydrolysis
Q6: I am hydrolyzing an ester of this compound. Which base should I use, and what are the optimal conditions?
A6: Both sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are commonly used for ester hydrolysis.
-
Sodium Hydroxide (NaOH): A standard and cost-effective choice. The reaction is typically carried out in a mixture of water and a miscible organic solvent like methanol or THF to ensure solubility of the ester.
-
Lithium Hydroxide (LiOH): Often preferred for hindered esters or when milder conditions are required. The lithium cation can coordinate with the carbonyl oxygen, increasing its electrophilicity and facilitating the attack of the hydroxide ion.[2] This can lead to faster reaction rates and higher yields, especially in mixed solvent systems like water/THF.[1][12]
Troubleshooting: If the hydrolysis is incomplete, increasing the temperature or the equivalents of base may be necessary. If side reactions are observed, switching to a milder base like LiOH or performing the reaction at a lower temperature could be beneficial.
Nucleophilic Aromatic Substitution (Ullmann Coupling)
Q7: I am performing a copper-catalyzed N-arylation (Ullmann coupling) with a this compound derivative. What is the best base to use?
A7: The choice of base in Ullmann couplings is critical and can depend on the specific substrates and ligands used. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base neutralizes the acid formed during the reaction and can also play a role in the catalytic cycle. For challenging couplings, a stronger, more soluble base like Cs₂CO₃ may be required. Some modern Ullmann protocols even proceed under acidic conditions, avoiding the need for a base altogether.[11]
Troubleshooting: If the reaction is not proceeding, consider screening different bases and solvents. The choice of ligand for the copper catalyst is also crucial for success.
Decarboxylation
Q8: I want to perform a decarboxylation of this compound. Can I use a base for this reaction?
A8: While thermal decarboxylation is common for some carboxylic acids, base-catalyzed decarboxylation is also possible, often in the presence of a transition metal catalyst like copper. The base can facilitate the formation of a carboxylate salt, which can then undergo decarboxylation. However, for aromatic carboxylic acids, this often requires high temperatures. Copper-catalyzed decarboxylative coupling reactions, where the carboxylate is replaced by another functional group, are a more common application.[7]
Quantitative Data Summary
The following table summarizes the pKa values of this compound and common bases used in its reactions. The pKa of the conjugate acid of the base is provided, which is a useful indicator of its strength.
| Compound | Class | pKa |
| This compound | Carboxylic Acid | 3.14 |
| Triethylamine (TEA) | Tertiary Amine | 10.75 |
| N,N-Diisopropylethylamine (DIPEA) | Tertiary Amine | 10.75 |
| N-Methylmorpholine (NMM) | Tertiary Amine | 7.38 |
| Pyridine | Aromatic Amine | 5.25 |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | 10.33 (pKa of HCO₃⁻) |
| Sodium Hydroxide (NaOH) | Inorganic Base | ~14 (pKa of H₂O) |
| Lithium Hydroxide (LiOH) | Inorganic Base | ~14 (pKa of H₂O) |
Experimental Protocols
Protocol 1: Amide Synthesis using HATU and DIPEA
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous acidic solution (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ester Hydrolysis using Lithium Hydroxide
-
Dissolve the this compound ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and acidify with 1N HCl to a pH of ~2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
References
- 1. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating Solvent Effects on 2-Cyanobenzoic Acid Reactivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 2-cyanobenzoic acid. Understanding how solvents influence reaction kinetics and outcomes is crucial for optimizing synthetic routes, ensuring product purity, and achieving reproducible results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrolysis of this compound proceeding slower than expected in a nonpolar solvent like toluene?
A1: The hydrolysis of the nitrile group in this compound to a carboxylic acid involves the addition of water, which is a polar reagent. The transition state of this reaction is also polar. Nonpolar solvents, such as toluene, do not effectively stabilize this polar transition state, leading to a higher activation energy and consequently, a slower reaction rate. For efficient hydrolysis, polar protic solvents like water or ethanol, or polar aprotic solvents like DMSO, are generally preferred.
Q2: I am observing significant byproduct formation during the esterification of this compound in methanol under acidic conditions. What could be the cause?
A2: In the presence of a strong acid and an alcohol like methanol, a potential side reaction is the hydrolysis of the nitrile group to an amide or a carboxylic acid. The choice of reaction temperature and catalyst concentration is critical. If the temperature is too high or the reaction time is excessively long, the nitrile group becomes more susceptible to hydrolysis. Consider lowering the reaction temperature or using a milder acid catalyst to improve the selectivity of the esterification reaction.
Q3: When attempting an intramolecular cyclization of a this compound derivative, the reaction fails in a protic solvent but proceeds in an aprotic solvent. Why is this the case?
A3: Protic solvents can interfere with intramolecular cyclization reactions in several ways. They can form strong hydrogen bonds with the carboxylic acid and nitrile functional groups, which may hinder the required conformational arrangement for cyclization. Additionally, if the reaction involves an anionic intermediate, protic solvents can protonate it, preventing the desired cyclization. Aprotic solvents, on the other hand, do not have acidic protons and are less likely to interfere with such reactions, thus favoring the desired intramolecular event.
Q4: How does the solvent polarity affect the decarboxylation of this compound?
A4: The effect of solvent polarity on decarboxylation can be complex and depends on the reaction mechanism. If the decarboxylation proceeds through a charged or highly polar transition state, a polar solvent will stabilize this state and accelerate the reaction. Conversely, if the transition state is less polar than the starting material, a less polar solvent may be more effective. For this compound, the electronic effects of the cyano group will also play a significant role in the stability of any intermediates or transition states.
Troubleshooting Guides
Issue: Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase reaction time or temperature moderately. Monitor the reaction progress using techniques like TLC or HPLC. | Higher conversion to the desired ester. |
| Unfavorable equilibrium | Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product side. | Increased yield of the ester. |
| Side reactions (e.g., nitrile hydrolysis) | Lower the reaction temperature and/or use a less concentrated acid catalyst. | Minimized byproduct formation and improved selectivity. |
| Poor solubility of reactants | Choose a solvent in which both this compound and the alcohol are highly soluble at the reaction temperature. | Enhanced reaction rate and yield. |
Issue: Inconsistent Reaction Rates in Nitrile Hydrolysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent not optimal for stabilizing the transition state | Switch to a more polar solvent (e.g., from THF to DMSO or a water/co-solvent mixture). | Increased reaction rate. |
| Insufficient water concentration | If using an organic solvent, ensure a sufficient amount of water is present for the hydrolysis to proceed. | More consistent and faster reaction rates. |
| pH of the reaction medium is not optimal | Adjust the concentration of the acid or base catalyst. The optimal pH will depend on the specific mechanism. | Optimization of the reaction rate. |
Quantitative Data Summary (Illustrative Examples)
Disclaimer: The following data is illustrative and based on general principles of solvent effects. Actual experimental results may vary.
Table 1: Illustrative Solvent Effects on the Relative Rate of Hydrolysis of this compound
| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Rate Constant (k_rel) |
| Water | Polar Protic | 80.1 | 100 |
| Methanol | Polar Protic | 32.7 | 45 |
| Ethanol | Polar Protic | 24.5 | 30 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 85 |
| Acetonitrile | Polar Aprotic | 37.5 | 60 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 10 |
| Toluene | Nonpolar | 2.4 | 1 |
Table 2: Illustrative Product Yields for the Esterification of this compound with Ethanol
| Solvent | Solvent Type | Reaction Temperature (°C) | Yield of Ethyl 2-Cyanobenzoate (%) |
| Toluene (with water removal) | Nonpolar | 110 | 90 |
| Dichloromethane | Polar Aprotic | 40 | 75 |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 80 |
| Acetonitrile | Polar Aprotic | 82 | 85 |
| Ethanol (as reactant and solvent) | Polar Protic | 78 | 70 |
Experimental Protocols (General Methodologies)
General Protocol for Monitoring the Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known concentration of this compound in the chosen solvent.
-
Initiation: Add the acid or base catalyst at the desired concentration.
-
Temperature Control: Maintain the reaction at a constant temperature using a thermostatically controlled oil bath or heating mantle.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the catalyst or by rapid cooling.
-
Analysis: Analyze the composition of the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactant and product(s).
-
Data Analysis: Plot the concentration of this compound versus time to determine the reaction rate.
General Protocol for the Esterification of this compound
-
Reaction Setup: To a round-bottom flask containing the chosen solvent, add this compound, the alcohol (e.g., ethanol, 3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Water Removal (Optional but recommended for non-alcohol solvents): If using a non-alcoholic solvent, equip the flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Visualizations
Caption: Workflow for Kinetic Analysis of this compound Hydrolysis.
Caption: Solvent Influence on the Activation Energy of a Polar Reaction.
troubleshooting low yields in reactions with 2-Cyanobenzoic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 2-Cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a very low yield. What are the most common causes?
A1: Low yields in reactions with this compound can stem from several factors. The most common issues include:
-
Incomplete Reactions: Due to poor solubility of the starting material, insufficient reaction time, or suboptimal temperature.[1]
-
Side Reactions: The presence of two reactive functional groups, the carboxylic acid and the cyano group, makes it susceptible to unwanted side reactions.[2]
-
Hydrolysis of the Cyano Group: Under aqueous acidic or basic conditions, the nitrile group can hydrolyze to form 2-carbamoylbenzoic acid.[3]
-
Decarboxylation: At elevated temperatures, this compound can undergo decarboxylation, leading to the loss of the carboxylic acid group as CO₂.[4][5]
-
Difficult Product Isolation: Significant loss of product can occur during the work-up and purification stages.[6][7]
Q2: What is the optimal solvent for reactions with this compound?
A2: this compound is sparingly soluble in water and slightly soluble in methanol, with better solubility in polar aprotic solvents like DMSO.[8][9] The ideal solvent depends on the specific reaction. For reactions involving the carboxylic acid, a solvent that ensures sufficient solubility of the starting material at the reaction temperature is crucial.[1] Aprotic polar solvents like DMF or DMSO are often good starting points, but solubility tests are recommended.
Q3: How can I prevent the hydrolysis of the cyano group to an amide?
A3: The cyano group is sensitive to both strongly acidic and basic conditions, which can catalyze its hydrolysis to 2-carbamoylbenzoic acid.[3] To prevent this, it is recommended to:
-
Run reactions under neutral or mildly acidic/basic conditions where possible.
-
Use anhydrous solvents and reagents to minimize the presence of water.
-
Carefully control the pH during aqueous work-up procedures.
Q4: Is this compound prone to degradation?
A4: this compound is generally stable under ambient conditions.[2] However, it can decompose upon strong heating, which may lead to decarboxylation and the release of toxic fumes.[2][4] It is also incompatible with strong oxidizing agents, strong bases, and strong reducing agents, which can trigger hazardous or degradative reactions.[2]
Q5: My desired product seems to be lost during purification. What can I do?
A5: Product loss during purification is a common issue.[7] To improve recovery:
-
Optimize Extraction: During aqueous work-up, adjust the pH of the aqueous layer to ensure your product is in its least soluble form (usually neutral for organic compounds) before extracting with an organic solvent.
-
Recrystallization vs. Chromatography: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method that minimizes loss compared to column chromatography.
-
Column Chromatography: If chromatography is necessary, ensure the chosen solvent system provides good separation from impurities without causing product degradation on the silica gel.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material | Poor Solubility: this compound is not fully dissolved in the reaction medium.[1] | - Select a solvent with higher solubility for the starting material (e.g., DMSO, DMF).[8] - Gently heat the reaction mixture to improve solubility, being careful not to exceed temperatures that could cause degradation. |
| Suboptimal Temperature: The reaction temperature is too low for the activation energy barrier to be overcome efficiently.[10] | - Gradually increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress by TLC or LC-MS. | |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | - Extend the reaction time and monitor the consumption of starting material at regular intervals.[1] | |
| Multiple Unidentified Spots on TLC/LC-MS | Hydrolysis of Nitrile: The cyano group has reacted with water to form 2-carbamoylbenzoic acid.[3] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). - Avoid strongly acidic or basic conditions. |
| Decarboxylation: The reaction temperature is too high, causing the loss of CO₂.[4] | - Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more effective catalyst.[11] | |
| Reaction with Both Functional Groups: The reagent is not chemoselective and is reacting with both the cyano and carboxylic acid groups. | - Employ protecting group strategies to temporarily block one of the functional groups. - Use a more selective reagent that targets only the desired functional group under the chosen conditions. | |
| Low Isolated Yield After Work-up | Product Loss During Extraction: The product has significant solubility in the aqueous phase. | - Adjust the pH of the aqueous layer to suppress the ionization of acidic or basic functional groups on your product, thereby reducing its water solubility.[12] - Increase the number of extractions with the organic solvent. |
| Product Degradation During Purification: The product is unstable on the silica gel column or degrades at the temperatures used for solvent evaporation. | - Purify via recrystallization if possible. - Deactivate the silica gel with a small amount of a base (e.g., triethylamine in the eluent) if the product is acid-sensitive. - Remove solvent under reduced pressure at the lowest possible temperature. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3839-22-3 | [8][9] |
| Molecular Formula | C₈H₅NO₂ | [8][9] |
| Molar Mass | 147.13 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 212 °C (lit.) | [8][9] |
| pKa | 3.14 (25 °C) | [8] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [8] |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents | [2] |
Table 2: Common Side Products in this compound Reactions
| Side Product | 2-Carbamoylbenzoic acid | Benzonitrile |
| Structure | ||
| Formation Pathway | Hydrolysis of the cyano group | Decarboxylation of this compound |
| Molecular Formula | C₈H₇NO₃ | C₇H₅N |
| Molar Mass | 165.15 g/mol | 103.12 g/mol |
| Melting Point | 140-143 °C (lit.) | -13 °C |
| Primary Cause | Presence of water, strong acid/base | High reaction temperatures |
| Source | [13] | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard method for forming an amide bond from this compound, a common reaction in drug development.
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dimethylformamide (DMF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution.
-
Reaction: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) and allow the reaction to warm to room temperature. Stir overnight.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate) three times.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final amide.
Protocol 2: Systematic Optimization of Reaction Temperature
This protocol provides a workflow for determining the optimal temperature to improve yield while minimizing side reactions.
-
Setup: Set up three identical small-scale reactions in parallel using the same stoichiometry of reagents and solvent volume.
-
Temperature Variation: Run each reaction at a different temperature:
-
Reaction A: Room Temperature (approx. 20-25 °C)
-
Reaction B: 50 °C
-
Reaction C: 80 °C
-
-
Monitoring: Take a small aliquot from each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h). Analyze each aliquot by TLC or LC-MS.
-
Analysis: For each time point and temperature, assess:
-
The consumption of this compound.
-
The formation of the desired product.
-
The appearance of any side products (e.g., by comparing to the known Rƒ or retention time of potential impurities like 2-carbamoylbenzoic acid).
-
-
Evaluation: Based on the analysis, determine the temperature that provides the best balance between reaction rate and selectivity (i.e., highest conversion to product with the fewest side products). If necessary, further refinement can be performed with smaller temperature intervals around the identified optimum.[14]
Visualizations
Caption: A decision-making workflow for troubleshooting low reaction yields.
Caption: Potential reaction pathways for this compound.
Caption: A general experimental workflow for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 3839-22-3 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chembk.com [chembk.com]
- 14. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Cyanobenzoic acid under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-cyanobenzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a white to off-white crystalline solid that is generally stable under ambient temperatures and pressures.[1] However, it is important to store it in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases to prevent decomposition.[2]
Q2: What are the primary degradation pathways for this compound under acidic or basic conditions?
A2: The two main degradation pathways for this compound under acidic or basic conditions are hydrolysis of the cyano group and decarboxylation of the carboxylic acid group.
Q3: What happens during the hydrolysis of this compound?
A3: Under both acidic and basic conditions, the cyano (-CN) group of this compound can undergo hydrolysis. This is a two-step process. First, the nitrile is converted to a 2-carbamoylbenzoic acid (an amide). Upon further hydrolysis, the amide is converted to phthalic acid.
Q4: Is decarboxylation a significant concern for this compound?
A4: Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential degradation pathway for benzoic acid derivatives. However, it typically requires high temperatures to proceed at a significant rate for unactivated benzoic acids.[3] The presence of certain substituents on the aromatic ring can influence the rate of decarboxylation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of starting material in acidic solution | Hydrolysis of the cyano group to an amide or carboxylic acid. | Monitor the reaction progress using analytical techniques like HPLC to identify the formation of 2-carbamoylbenzoic acid or phthalic acid. Consider using milder acidic conditions or shorter reaction times if hydrolysis is undesirable. |
| Formation of a new, more polar compound in basic solution | Saponification of the cyano group to a carboxylate, forming a salt of phthalic acid. | Use HPLC or LC-MS to identify the degradation product. If the goal is to maintain the cyano group, avoid prolonged exposure to strong bases. |
| Gas evolution upon heating in solution | Decarboxylation of the carboxylic acid group, releasing carbon dioxide. | Confirm gas evolution and identify the decarboxylated product (benzonitrile) using GC-MS. To avoid this, perform reactions at lower temperatures. |
| Inconsistent analytical results for stability studies | Improper sample handling, inadequate analytical method, or complex degradation profile. | Ensure proper sample quenching and storage. Develop and validate a stability-indicating analytical method that can resolve this compound from all potential degradation products. |
Degradation Pathways
Under acidic or basic conditions, this compound can undergo hydrolysis of the nitrile group, first to an amide (2-carbamoylbenzoic acid) and then to a dicarboxylic acid (phthalic acid). Decarboxylation to form benzonitrile is also a possibility, particularly at elevated temperatures.
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 9 mL of 0.1 N hydrochloric acid.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling: At each time point, withdraw an aliquot of the sample.
-
Neutralization: Neutralize the sample with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilution: Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol for Forced Degradation Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress: To 1 mL of the stock solution, add 9 mL of 0.1 N sodium hydroxide.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling: At each time point, withdraw an aliquot of the sample.
-
Neutralization: Neutralize the sample with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilution: Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Analytical Methods
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of this compound.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should be validated to ensure it can separate this compound from its potential degradation products, including 2-carbamoylbenzoic acid and phthalic acid.
Troubleshooting Workflow
References
Technical Support Center: Safe Handling and Disposal of 2-Cyanobenzoic Acid Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Cyanobenzoic acid waste. Adherence to these protocols is crucial to ensure laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Upon heating, it may decompose and release toxic fumes of nitrogen oxides and cyanide.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE must be worn at all times when handling this compound to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[6]
Q3: How should I store this compound?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is incompatible with strong oxidizing agents, strong bases, and strong acids, and should be stored away from these substances.[4]
Q4: What should I do in case of a small spill of this compound?
A4: For a small, contained spill of solid this compound, follow these steps:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[2]
-
Place the swept material into a suitable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
Q5: Can I dispose of this compound waste down the drain?
A5: No, untreated this compound waste should not be disposed of down the drain.[2] It must be neutralized and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or eye irritation after handling the compound. | Inadequate PPE or accidental exposure. | Immediately flush the affected eye(s) with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2] |
| Caking or clumping of the solid this compound. | Improper storage in a humid environment. | Store the compound in a tightly sealed container with a desiccant in a dry storage cabinet. |
| Violent reaction or fuming during neutralization. | Incorrect neutralizing agent or procedure. | Always add the acid to the base slowly and with constant stirring in a fume hood. Use a weak base like sodium bicarbonate for neutralization to control the reaction rate. Ensure the reaction vessel is cooled in an ice bath. |
| The pH of the waste solution does not reach the desired neutral range (6-8). | Insufficient amount of neutralizing agent added. | Continue to add the neutralizing agent in small portions, monitoring the pH with a calibrated pH meter or pH paper after each addition until the desired pH is achieved. |
Quantitative Hazard Data
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
This data is a summary from multiple safety data sheets and may vary slightly between suppliers.[1][2][3]
Experimental Protocol for Waste Disposal
This protocol details the neutralization of this compound waste for safe disposal. This procedure must be performed in a certified chemical fume hood while wearing all required PPE.
Materials:
-
This compound waste (solid or in solution)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Calibrated pH meter or pH paper
-
Stir plate and stir bar
-
Beakers or flasks of appropriate size
-
Ice bath
-
Labeled hazardous waste container
Procedure:
-
Preparation of Waste Solution:
-
If the waste is solid, dissolve it in a minimal amount of water. This compound is sparingly soluble in water, so gentle heating or the use of a co-solvent like ethanol may be necessary.[4] If a co-solvent is used, ensure it is compatible with the neutralization process.
-
If the waste is already in a solution, proceed to the next step.
-
-
Dilution and Cooling:
-
Slowly and carefully dilute the acidic solution by adding it to a larger volume of cold water in a beaker placed in an ice bath. This helps to dissipate any heat generated during neutralization.
-
-
Neutralization:
-
While stirring the diluted and cooled waste solution, slowly add a 5-10% solution of sodium bicarbonate or sodium carbonate dropwise. Carbon dioxide gas will be evolved, so add the base slowly to avoid excessive foaming and splashing.
-
The neutralization reaction is: NCC₆H₄COOH + NaHCO₃ → NCC₆H₄COONa + H₂O + CO₂
-
-
pH Monitoring:
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once the pH is confirmed to be in the neutral range, the neutralized solution can be transferred to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for final disposal procedures, as regulations may vary.
-
Workflow and Logic Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision tree for the neutralization and disposal of this compound waste.
References
Validation & Comparative
A Comparative Analysis of the Acidity of 2-, 3-, and 4-Cyanobenzoic Acids
A comprehensive guide for researchers, scientists, and drug development professionals on the relative acidities of cyanobenzoic acid isomers, supported by quantitative data and experimental methodologies.
The substitution pattern of functional groups on an aromatic ring can profoundly influence the physicochemical properties of a molecule. In the case of benzoic acid derivatives, the position of a substituent significantly alters the acidity of the carboxylic acid group. This guide provides a detailed comparison of the acidity of 2-, 3-, and 4-cyanobenzoic acids, isomers that are pivotal in the synthesis of various pharmaceutical compounds and functional materials. Understanding their relative acidities is crucial for reaction optimization, drug design, and material science applications.
Relative Acidity and pKa Values
The acidity of the cyanobenzoic acid isomers is quantified by their acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. The experimentally determined pKa values for the three isomers in aqueous solution at 25°C are presented in Table 1.
| Compound | Isomer Position | pKa |
| 2-Cyanobenzoic Acid | ortho | 3.14[1] |
| 4-Cyanobenzoic Acid | para | 3.55[2] |
| 3-Cyanobenzoic Acid | meta | 3.60[3] |
| Benzoic Acid (Reference) | - | 4.20 |
From the data, the order of acidity for the cyanobenzoic acid isomers is:
This compound > 4-Cyanobenzoic Acid > 3-Cyanobenzoic Acid
All three isomers are more acidic than benzoic acid, indicating that the electron-withdrawing cyano group increases the acidity of the carboxyl group, regardless of its position.
Electronic Effects Governing Acidity
The observed order of acidity is a result of a combination of electronic effects exerted by the cyano substituent: the ortho-effect, the inductive effect, and the resonance effect.
The Ortho-Effect in this compound
The significantly lower pKa of this compound is a classic example of the ortho-effect . This effect is a combination of steric and electronic factors. The proximity of the cyano group to the carboxylic acid group in the ortho position causes steric hindrance. This steric strain forces the carboxyl group to twist out of the plane of the benzene ring. As a result, the resonance between the carboxyl group and the aromatic ring is inhibited. This disruption of resonance increases the acidity of the carboxylic acid proton, making the 2-cyano isomer the strongest acid among the three.
Inductive and Resonance Effects in 3- and 4-Cyanobenzoic Acids
The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This property influences the acidity of the benzoic acid through two primary mechanisms:
-
Inductive Effect (-I): The cyano group withdraws electron density through the sigma bonds of the benzene ring. This effect destabilizes the undissociated acid and stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby increasing acidity. The inductive effect is distance-dependent and weakens as the distance from the carboxyl group increases.
-
Resonance Effect (-M or -R): The cyano group can also withdraw electron density through the pi system of the benzene ring (mesomeric effect). This effect is most pronounced when the cyano group is at the ortho or para position, where it can effectively delocalize the negative charge of the carboxylate anion through resonance structures. In the meta position, the resonance effect does not extend to the carboxylate group.
In 4-cyanobenzoic acid , both the inductive and resonance effects work in concert to withdraw electron density and stabilize the conjugate base, leading to a significant increase in acidity compared to benzoic acid.
In 3-cyanobenzoic acid , only the inductive effect is effective in stabilizing the carboxylate anion. The cyano group is not in a position to participate in resonance with the carboxylate group. Although the inductive effect is stronger at the meta position than at the para position due to the shorter distance, the lack of a resonance effect makes 3-cyanobenzoic acid a weaker acid than its para counterpart.
Experimental Protocols for pKa Determination
The pKa values of weak acids like cyanobenzoic acids are typically determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This is a highly accurate and common method for pKa determination.
Principle: A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode as the base is added incrementally. The pKa is the pH at which half of the acid has been neutralized.
Experimental Workflow:
-
Preparation of Solutions:
-
Prepare a standard solution of the cyanobenzoic acid isomer (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) in deionized, carbonate-free water.
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the acid solution in a beaker and immerse the pH electrode.
-
Add the standard base solution in small, precise increments using a burette.
-
Record the pH value after each addition, allowing the solution to stabilize.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of base added.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is determined from the pH value at the half-equivalence point (the point where half the volume of base needed to reach the equivalence point has been added).
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore near the ionization site and can be used with smaller sample quantities.
Principle: The UV-Vis absorption spectrum of an ionizable compound changes with the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the acidic and basic forms of the compound can be determined, from which the pKa can be calculated using the Henderson-Hasselbalch equation.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the cyanobenzoic acid isomer.
-
Prepare a series of buffer solutions with known and varying pH values.
-
-
Spectral Measurement:
-
For each buffer solution, add a small, constant amount of the stock acid solution.
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify a wavelength where the absorbance of the acidic and basic forms of the molecule differs significantly.
-
-
Data Analysis:
-
Plot absorbance at the chosen wavelength against pH.
-
The resulting plot is a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.
-
This comprehensive guide provides the foundational knowledge for understanding and comparing the acidities of 2-, 3-, and 4-cyanobenzoic acids. The provided data and methodologies can be valuable for professionals in various scientific disciplines requiring a nuanced understanding of molecular properties for their research and development endeavors.
References
comparative study of starting materials for 2-Cyanobenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-cyanobenzoic acid, a crucial intermediate in the production of pharmaceuticals and agrochemicals, can be approached from various starting materials. The selection of a synthetic route is a critical decision, influenced by factors such as precursor availability, cost, reaction yield, safety, and scalability. This guide provides an objective comparison of two prominent and well-established methods for the synthesis of this compound, utilizing either 2-methylbenzonitrile or anthranilic acid as the starting material. The comparison is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Comparison of Synthetic Routes
The two primary routes evaluated here are the oxidation of 2-methylbenzonitrile and the Sandmeyer reaction of anthranilic acid. Each method presents a distinct profile regarding efficiency, reagent handling, and reaction conditions.
| Parameter | Route 1: Oxidation of 2-Methylbenzonitrile | Route 2: Sandmeyer Reaction of Anthranilic Acid |
| Starting Material | 2-Methylbenzonitrile (o-Tolunitrile) | Anthranilic Acid (2-Aminobenzoic Acid) |
| Key Transformation | Oxidation of a benzylic methyl group | Diazotization of an amino group followed by cyanation |
| Primary Reagents | Potassium permanganate (KMnO₄), Water | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN) |
| Typical Yield | 70-80%[1] | 60-70%[2] |
| Reaction Temperature | Reflux (approx. 100 °C)[1] | 0-5 °C for diazotization, then heating[2] |
| Key Advantages | - High-yielding reaction- Avoids use of highly toxic cyanide salts directly in the main reaction vessel (if starting from the nitrile) | - Utilizes a common and inexpensive starting material- Well-established and reliable transformation[3] |
| Key Disadvantages | - Requires removal of manganese dioxide byproduct- The reaction can be vigorous if not controlled[1] | - Involves in-situ formation of diazonium salts which can be unstable- Requires handling of toxic copper cyanide[2] |
Synthetic Pathways and Logical Flow
The following diagrams illustrate the chemical transformations and the general experimental workflow for both synthetic routes.
Caption: Reaction schemes for the synthesis of this compound.
Caption: General experimental workflow for chemical synthesis.
Experimental Protocols
The following are detailed experimental procedures adapted from established and reliable methods.
Route 1: Synthesis from 2-Methylbenzonitrile via Oxidation
This procedure is adapted from the potassium permanganate oxidation of a similar substrate, o-chlorotoluene, a method known for its effectiveness with aromatic side-chains.[1][4] The reaction works for any alkylbenzene with at least one benzylic hydrogen.[5]
Materials:
-
2-Methylbenzonitrile (o-tolunitrile)
-
Potassium permanganate (KMnO₄)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
Procedure:
-
In a large round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 2-methylbenzonitrile (e.g., 0.1 moles).
-
Add a solution of potassium permanganate (e.g., 0.3 moles, 3 equivalents) dissolved in water (approx. 400 mL).
-
Heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. This typically requires several hours.
-
Once the reaction is complete (the purple color is gone), cool the mixture to room temperature.
-
Cautiously add a saturated solution of sodium bisulfite to quench any remaining potassium permanganate and to dissolve the brown manganese dioxide (MnO₂) precipitate. The mixture should become colorless or pale yellow.[4]
-
Filter the hot mixture by suction filtration to remove any residual manganese dioxide. Keep the filtrate.
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the cold filtrate with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2), which will precipitate the this compound as a white solid.[4]
-
Collect the solid product by suction filtration, wash with a small amount of cold water, and dry thoroughly.
-
The crude product can be further purified by recrystallization from water or a suitable organic solvent.
Route 2: Synthesis from Anthranilic Acid via Sandmeyer Reaction
This procedure is based on the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into various functionalities via diazonium salts.[2][6]
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for preparing CuCN solution)
-
Water, Ice
Procedure:
-
Preparation of Diazonium Salt:
-
In a large beaker or flask, suspend anthranilic acid (e.g., 0.2 moles) in a mixture of water (e.g., 100 mL) and concentrated hydrochloric acid (e.g., 0.5 moles).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. A fine, white precipitate of the hydrochloride salt should form.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.21 moles) in water (e.g., 50 mL).
-
Add the sodium nitrite solution dropwise to the cold anthranilic acid suspension. Keep the temperature strictly between 0 and 5 °C. The addition should result in a clear solution of the 2-carboxybenzenediazonium chloride.[2]
-
-
Preparation of Copper(I) Cyanide Solution:
-
In a separate large flask under a fume hood, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN (e.g., 0.22 moles) in a solution of sodium cyanide (e.g., 0.44 moles) in water (e.g., 100 mL). This forms a soluble Na₂[Cu(CN)₃] complex.[2]
-
-
Cyanation Reaction:
-
Gently warm the copper(I) cyanide solution to about 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with stirring. A vigorous evolution of nitrogen gas will occur.[2]
-
After the addition is complete, heat the mixture on a steam bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This will precipitate the crude this compound.
-
Collect the crude product by suction filtration and wash with cold water.
-
The product can be purified by recrystallization.
-
This guide is intended for informational purposes for a professional audience. All experimental work should be conducted with appropriate safety precautions, including the use of personal protective equipment and functioning fume hoods, especially when handling toxic reagents like cyanides.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
A Comparative Guide to Phthalic Anhydride and 2-Cyanobenzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selection of a starting material is a critical decision in the design of a synthetic route, profoundly influencing reaction efficiency, yield, and the overall complexity of the process. Phthalic anhydride and 2-cyanobenzoic acid are two versatile aromatic precursors, each possessing a unique reactivity profile that makes them suitable for distinct applications, particularly in the synthesis of nitrogen-containing heterocycles and other complex organic molecules relevant to medicinal chemistry. This guide provides an objective, data-driven comparison of these two reagents to aid chemists in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Side-by-Side Look
A fundamental understanding of the physical properties of a precursor is essential for planning experimental work, including solvent selection and purification strategies. The following table summarizes the key physicochemical characteristics of phthalic anhydride and this compound.
| Property | Phthalic Anhydride | This compound |
| IUPAC Name | 2-Benzofuran-1,3-dione | This compound |
| CAS Number | 85-44-9 | 3839-22-3 |
| Molecular Formula | C₈H₄O₃ | C₈H₅NO₂ |
| Molar Mass | 148.12 g/mol [1] | 147.13 g/mol [2] |
| Appearance | White solid (flakes or powder)[1] | White to off-white crystalline solid[2] |
| Melting Point | 131 °C[1] | 212 °C[2] |
| Boiling Point | 284 °C (sublimes) | 341.9 °C at 760 mmHg[2] |
| Solubility | Soluble in ethanol, acetone; sparingly in ether, chloroform; reacts with hot water.[1] | Soluble in common organic solvents. |
Reactivity and Synthetic Applications
The distinct functional groups of phthalic anhydride and this compound dictate their chemical behavior and, consequently, their applications in synthesis.
Phthalic Anhydride: The Acylating Powerhouse
Phthalic anhydride is a cyclic dicarboxylic acid anhydride, characterized by two highly electrophilic carbonyl carbons. Its reactivity is dominated by nucleophilic acyl substitution, typically involving the opening of the anhydride ring.
-
Synthesis of Phthalimides and Phthalamic Acids: This is the most prominent application of phthalic anhydride. Reaction with primary amines or ammonia leads to a ring-opening addition to form an intermediate phthalamic acid, which can be subsequently cyclized via dehydration to the corresponding N-substituted phthalimide.[3][4] This reaction is the cornerstone of the Gabriel synthesis of primary amines. The reaction with aqueous ammonia can produce phthalimide in yields of 95–97%.[5]
-
Precursor to Dyes: Phthalic anhydride is a key building block for various dyes. For instance, its condensation with phenol produces phenolphthalein[5][6], and its reaction with 2-methylquinoline yields Quinoline Yellow SS.[5]
-
Plasticizer Production: A major industrial use of phthalic anhydride is the production of phthalate esters through reaction with alcohols.[5][7] These esters are widely used as plasticizers to increase the flexibility of polymers like PVC.[7]
This compound: The Bifunctional Heterocycle Builder
This compound contains both a carboxylic acid and a nitrile group in an ortho relationship. This bifunctional arrangement is ideal for the convergent synthesis of fused heterocyclic systems, where both groups participate in ring formation.
-
Synthesis of Quinazolinones: this compound is an effective precursor for quinazolinone derivatives, which are important scaffolds in drug discovery. The synthesis can proceed by reacting this compound with an amine, where the nitrile and carboxylic acid groups react to form the fused pyrimidinone ring.
-
Synthesis of Phthalamidines: The compound can be used directly to synthesize phthalamidine.
-
Versatile Intermediate: The cyano group can undergo various transformations (e.g., hydrolysis to an amide, reduction to an amine) while the carboxylic acid can be converted to esters or acid chlorides, making this compound a versatile intermediate for creating a diverse range of substituted aromatic compounds.
Quantitative Comparison and Experimental Protocols
To provide a practical comparison, this section details representative experimental protocols and presents quantitative data for key transformations.
Case Study: Synthesis of N-Substituted Phthalimides vs. Quinazolinones
While these precursors lead to different core structures, we can compare the conditions required for a typical reaction involving a nitrogen nucleophile.
| Parameter | Synthesis of N-Phenylphthalimide | Synthesis of 2-Substituted-4(3H)-Quinazolinone |
| Precursor | Phthalic Anhydride | 2-Aminobenzamide (derived from this compound pathway) |
| Reactants | Phthalic Anhydride, Aniline | 2-Aminobenzamide, Aldehyde/Orthoester |
| Catalyst/Reagent | Acetic Acid (solvent and catalyst) or Montmorillonite-KSF clay[3] | p-Toluenesulfonic acid or Iodine[8] |
| Solvent | Acetic Acid[3] or solvent-free | Varies (e.g., Ethanol, DMF) |
| Temperature | Reflux | Reflux or elevated temperatures |
| Reaction Time | 50 min to 4 hours (conventional)[3] | Varies widely based on specific reactants |
| Typical Yield | >90% (with catalyst) | Good to excellent, often >80%[8] |
Detailed Experimental Protocols
The following protocols are adapted from literature procedures and are intended for use by trained professionals in a laboratory setting.
Protocol 1: Synthesis of Phthalimide from Phthalic Anhydride and Urea
This solvent-free method demonstrates a straightforward synthesis of the parent phthalimide.
Materials:
-
Phthalic anhydride (5.0 g, 33.8 mmol)
-
Urea (1.0 g, 16.7 mmol)
-
100 mL reaction flask, mortar and pestle, heating mantle or oil bath, vacuum filtration setup.
-
Ethanol for recrystallization.
Procedure:
-
Grind 5.0 g of phthalic anhydride and 1.0 g of urea together in a mortar and pestle to create a homogeneous powder.
-
Transfer the mixture to a 100 mL reaction flask.
-
Heat the flask using a heating mantle or oil bath. The solids will melt around 131-133 °C.
-
Continue heating until the molten mass suddenly solidifies and expands.
-
Allow the reaction flask to cool to room temperature.
-
Add 12.5 mL of water to the solid mass to break it up and dissolve any unreacted urea.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from approximately 100 mL of hot ethanol to yield pure phthalimide.
Protocol 2: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Anthranilic Acid Derivatives
This protocol outlines a common two-step approach to quinazolinones, a class of compounds for which derivatives of this compound are also excellent precursors. This pathway starts from an anthranilic acid derivative.[9][10][11]
Materials:
-
Substituted Anthranilic Acid (1 equivalent)
-
Acyl Chloride (e.g., 3-chloropropionyl chloride) (1.1 equivalents)
-
Acetic Anhydride
-
Primary Amine (e.g., aniline) (1.1 equivalents)
-
Pyridine or DMF (solvent)
Procedure:
Step A: Formation of the Benzoxazinone Intermediate
-
Dissolve the anthranilic acid derivative in a suitable solvent like pyridine.
-
Cool the solution in an ice bath and slowly add the acyl chloride.
-
Stir the reaction mixture until the formation of the N-acyl-anthranilic acid is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Add acetic anhydride to the crude N-acyl-anthranilic acid and heat the mixture (e.g., reflux for 1 hour) to effect cyclization to the benzoxazinone.[10]
-
Remove the acetic anhydride under reduced pressure to obtain the crude benzoxazinone intermediate.
Step B: Formation of the Quinazolinone
-
Dissolve the crude benzoxazinone intermediate in DMF or ethanol.
-
Add the primary amine to the solution.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion and Recommendations
The choice between phthalic anhydride and this compound as a synthetic precursor is dictated by the target molecular architecture.
-
Phthalic Anhydride is the superior choice for synthesizing phthalimides, phthalamic acids, and their derivatives . Its reactions are typically high-yielding, robust, and utilize readily available, inexpensive materials. It is an excellent reagent for introducing the phthaloyl group as a protecting group for amines or as a core component in dyes and polymers.
-
This compound offers a more sophisticated pathway to fused nitrogen-containing heterocycles like quinazolinones . Its bifunctional nature allows for convergent and efficient cyclization reactions that are central to building complex pharmacophores. While potentially more costly, it provides a more direct route to certain heterocyclic systems that would require multiple steps if starting from phthalic anhydride.
For drug development professionals, this compound and its derivatives are often more directly applicable to the synthesis of modern heterocyclic drug candidates. For applications in materials science, dye synthesis, or classical organic transformations like the Gabriel synthesis, phthalic anhydride remains the indispensable and cost-effective precursor.
References
- 1. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. jetir.org [jetir.org]
- 4. Phthalic anhydride: Significance and symbolism [wisdomlib.org]
- 5. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. chemcess.com [chemcess.com]
- 7. it.gst-chem.com [it.gst-chem.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2-Cyanobenzoic Acid in Key Organic Syntheses
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor that influences the efficiency, scalability, and safety of synthetic routes. 2-Cyanobenzoic acid is a versatile bifunctional molecule employed as a key intermediate in the synthesis of a variety of heterocyclic compounds, including pharmaceutically relevant scaffolds like quinazolinones. However, the exploration of alternative starting materials is often necessitated by factors such as cost, availability, or the desire for milder reaction conditions and improved yields.
This guide provides an objective comparison of this compound with alternative reagents in two significant classes of reactions: the synthesis of quinazolinones and the Ugi four-component reaction. The performance of these reagents is evaluated based on experimental data from peer-reviewed literature, with a focus on reaction yields and conditions. Detailed experimental protocols for representative reactions are also provided to facilitate practical application.
Quinazolinone Synthesis: A Comparative Overview
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of the quinazolinone core can be achieved through various synthetic strategies, often starting from ortho-substituted benzoic acid derivatives. Here, we compare the use of this compound and its common alternatives, such as 2-aminobenzamide and 2-aminobenzonitrile.
Data Presentation: Performance of Reagents in Quinazolinone Synthesis
| Starting Material | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzonitrile | Various Alcohols, Water | Ru(II) complex | 2-Substituted Quinazolinones | Good to Excellent | [1] |
| 2-Aminobenzonitrile | N-Benzyl Cyanamides, HCl | HFIP, 70°C | 2-Amino-4-iminoquinazolines | High | [2] |
| 2-Aminobenzonitrile | Triethyl Orthocarboxylates, Boronic Acids | Palladium(II) | 4-Arylquinazolines | Good | [3] |
| 2-Aminobenzamide | Aldehydes | p-Toluenesulfonic acid, PIDA | 4(3H)-Quinazolinones | Not specified | [4] |
| 2-Aminobenzamide | Tertiary Amines | Copper | Quinazolinone Derivatives | Good | [4] |
| Isatoic Anhydride | Amines, Orthoesters | Catalyst and Solvent-free, MW or 120°C | 2,3-Disubstituted Quinazolin-4(3H)-ones | Excellent | [5] |
| 2-Amino-3-chlorobenzoic Acid | Acyl Chloride, Primary Amine | Pyridine or DMF | 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one | Not specified | [6] |
Observations:
The data indicates that high yields of quinazolinone derivatives can be achieved from alternatives to this compound, such as 2-aminobenzonitrile and 2-aminobenzamide, under various catalytic conditions.[1][2][3][4] Isatoic anhydride also serves as an excellent precursor, providing high yields in catalyst and solvent-free conditions.[5] The choice of starting material often dictates the substitution pattern of the final quinazolinone product. For instance, syntheses starting from 2-aminobenzonitrile are well-suited for introducing diversity at the 2- and 4-positions of the quinazoline core.
Experimental Protocols: Quinazolinone Synthesis
A detailed experimental protocol for the synthesis of 2-aminoquinazoline derivatives from 2-aminobenzonitrile is provided below as a representative example of an alternative route.
Protocol 1: Synthesis of 2-Aminoquinazoline Derivatives from 2-Aminobenzonitrile [2]
Materials:
-
2-Aminobenzonitrile (1.0 mmol)
-
N-Benzyl cyanamide (1.5 mmol)
-
Hydrochloric acid (2.0 mmol)
-
Hexafluoroisopropanol (HFIP) (5 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 2-aminobenzonitrile (118.1 mg, 1.0 mmol), N-benzyl cyanamide (198.3 mg, 1.5 mmol), and hydrochloric acid (72.9 mg, 2.0 mmol) is dissolved in HFIP (5 mL).
-
The resulting mixture is stirred at 70 °C for 1 hour.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layer is washed with brine and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the 2-aminoquinazoline product.
The Ugi Four-Component Reaction: Flexibility in the Carboxylic Acid Component
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction is known for its high atom economy and the wide variety of accessible products. While this compound can be utilized as the carboxylic acid component, the reaction is highly versatile and accommodates a broad range of carboxylic acids.
Data Presentation: Yield Comparison with Different Carboxylic Acids in Amide Bond Formation
| Carboxylic Acid | Amine | Coupling Agent | Yield (%) |
| Acetic Acid | Benzylamine | Tetramethoxysilane | High |
| Benzoic Acid | Benzylamine | Tetramethoxysilane | High |
| Substituted Benzoic Acids | Benzylamine | Tetramethoxysilane | Good to Excellent |
This table is a generalized representation based on findings on amide coupling reactions and illustrates the broad applicability of various carboxylic acids.[7]
Observations:
The Ugi reaction is generally tolerant of a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids.[8] The electronic and steric properties of the carboxylic acid can influence the reaction rate and, in the case of stereoselective reactions, the enantiomeric excess of the product.[9] For instance, carboxylic acids with different pKa values have been shown to affect the enantioselectivity of asymmetric Ugi reactions.[9] This suggests that while this compound is a viable component, numerous other carboxylic acids can be used, and the optimal choice may depend on the specific desired outcome and the other components in the reaction. Furthermore, alternatives to carboxylic acids, such as N-hydroxyimides and even nitric acid, have been explored in Ugi-type reactions, further expanding the synthetic possibilities.[10]
Experimental Protocols: Ugi Four-Component Reaction
A general protocol for the Ugi four-component reaction is provided below. This can be adapted for use with various carboxylic acids, including this compound and its alternatives.
Protocol 2: General Procedure for the Ugi Four-Component Reaction [11]
Materials:
-
Aldehyde (2 mmol)
-
Aniline (2 mmol)
-
Benzoic acid (or alternative carboxylic acid) (2 mmol)
-
tert-Butyl isocyanide (2 mmol)
-
Water or other suitable solvent (e.g., methanol)
-
Saturated NaHCO₃ solution
-
Ethyl acetate
-
10% HCl solution
-
Saturated NaCl solution
Procedure:
-
In a round-bottom flask, combine the aldehyde (e.g., benzaldehyde, 0.21 g), aniline (0.18 mL), carboxylic acid (e.g., benzoic acid, 0.25 g), and tert-butyl isocyanide (0.17 g) in the chosen solvent (e.g., 6.6 mL of water).
-
Stir the reaction mixture at room temperature for the required time (can range from hours to days, monitored by TLC).
-
Upon completion, dilute the reaction mixture with a saturated NaHCO₃ solution (15.0 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers sequentially with 10% HCl and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthesis and Decision-Making Process
To further clarify the synthetic pathways and the logic behind reagent selection, the following diagrams are provided.
Caption: Alternative pathways to the quinazolinone core.
Caption: General workflow for the Ugi 4-component reaction.
Caption: Decision tree for selecting starting materials.
References
- 1. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 9. The Catalytic Enantioselective Ugi Four-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Cyanobenzoic Acid
This guide provides a detailed comparison of four common analytical methods for the quantification of 2-Cyanobenzoic acid: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Acid-Base Titration, and Gas Chromatography (GC). The information is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate method for their specific analytical needs.
Introduction to this compound Analysis
This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group attached to a benzene ring. Accurate and precise quantification of this compound is crucial in various stages of drug development, chemical synthesis, and quality control. The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. This guide presents a comparative overview of HPLC, UV-Vis, Titration, and GC methods, including their principles, experimental protocols, and typical performance data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is highly suitable due to the compound's aromatic structure and polarity.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.
Workflow Diagram:
Caption: Workflow for the quantification of this compound by HPLC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet or visible regions. The aromatic ring in this compound acts as a chromophore, allowing for its direct quantification.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Reagents and Standards:
-
Methanol (spectroscopic grade) or a suitable buffer
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the λmax.
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in the solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 20 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent, filter if necessary, and dilute to an absorbance value within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank, standards, and samples at the λmax. Construct a calibration curve of absorbance versus concentration and determine the concentration of the samples.
Workflow Diagram:
Caption: Workflow for UV-Vis spectrophotometric analysis.
Acid-Base Titration
Titration is a classic analytical technique that provides a direct and absolute quantification of an acidic or basic substance. As a carboxylic acid, this compound can be accurately assayed by titration with a standardized strong base.
Experimental Protocol: Acid-Base Titration
Instrumentation:
-
Burette (50 mL, Class A)
-
Analytical balance
-
pH meter or chemical indicator (e.g., phenolphthalein)
-
Magnetic stirrer and stir bar
Reagents and Standards:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Ethanol (neutralized)
-
Deionized water (CO2-free)
-
Potassium hydrogen phthalate (KHP) for NaOH standardization
Procedure:
-
Sample Preparation: Accurately weigh approximately 200 mg of the this compound sample and dissolve it in a suitable volume (e.g., 50 mL) of neutralized ethanol or a mixture of ethanol and water.
-
Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed. If using a pH meter, titrate to the equivalence point (typically pH > 7).
-
Calculation: Calculate the purity of this compound based on the volume of NaOH consumed, its molarity, and the mass of the sample.
Workflow Diagram:
Caption: Workflow for the titration of this compound.
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase its volatility.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Autosampler
-
Capillary GC column (e.g., DB-5 or equivalent)
Reagents and Standards:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane)
-
Suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar, stable compound)
Procedure:
-
Derivatization: To a known amount of the sample and internal standard, add the derivatizing agent and heat as required to form a volatile derivative (e.g., a silyl ester).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
-
Calibration: Prepare and derivatize a series of calibration standards containing the internal standard.
-
Analysis: Inject the derivatized samples and standards into the GC. Identify peaks based on retention times and quantify using the peak area ratio of the analyte to the internal standard.
Workflow Diagram:
Caption: Workflow for GC analysis of this compound.
Comparison of Method Validation Parameters
The following tables summarize typical performance characteristics for the described analytical methods for the quantification of aromatic carboxylic acids. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of Key Performance Characteristics
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Acid-Base Titration | GC-FID (with Derivatization) |
| Principle | Chromatographic separation and UV absorbance | Molecular absorption of UV light | Neutralization reaction | Chromatographic separation and flame ionization |
| Selectivity | High | Low to Moderate | Low | High |
| Sensitivity | High | Moderate | Low | Very High |
| Speed | Moderate | Fast | Slow | Moderate to Slow |
| Cost/Sample | Moderate | Low | Low | High |
| Sample Throughput | High | High | Low | Moderate |
| Automation | High | High | Moderate | High |
Table 2: Typical Quantitative Validation Parameters
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Acid-Base Titration | GC-FID (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.998 | N/A | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% | < 1% | < 2% |
| LOD | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | ~50 µg/mL | 0.01 - 0.1 µg/mL |
| LOQ | 0.5 - 5 µg/mL | 1 - 10 µg/mL | ~150 µg/mL | 0.05 - 0.5 µg/mL |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrument and method conditions.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound is a critical decision that impacts the reliability and efficiency of the analysis.
-
HPLC-UV offers an excellent balance of selectivity, sensitivity, and automation, making it a preferred method for routine quality control and analysis in complex matrices.
-
UV-Vis Spectrophotometry is a simple and rapid technique, ideal for quick checks and high-throughput screening of relatively pure samples where high selectivity is not required.
-
Acid-Base Titration provides a highly accurate and precise absolute measurement, making it a valuable reference method for the assay of pure this compound, though it is labor-intensive and has low throughput.
-
GC-FID , after derivatization, offers very high sensitivity and is suitable for trace analysis, but the sample preparation is more complex and time-consuming.
Ultimately, the selection should be based on the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy and precision, and the available resources.
A Comparative Guide to Validated Analytical Methods for 2-Cyanobenzoic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 2-Cyanobenzoic acid is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three widely accepted analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. The performance of each method is supported by experimental data adapted from studies on closely related aromatic carboxylic acids, providing a solid framework for method selection and validation.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and Titrimetry for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei. | Neutralization reaction between the acidic analyte and a standardized basic solution. |
| Selectivity | High; can separate the main component from structurally similar impurities. | High; provides structural information that aids in the identification of impurities. | Low; titrates all acidic components, including acidic impurities. |
| Accuracy | High (Typical recovery: 98-102%) | Very High (Considered a primary ratio method) | High (Dependent on the purity of the primary standard) |
| Precision | High (RSD < 2%) | Very High (RSD < 1%) | Very High (RSD < 0.5%) |
| Limit of Detection (LOD) | Low (ng to µg/mL range) | Moderate (mg/mL range) | High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng to µg/mL range) | Moderate (mg/mL range) | High (mg/mL range) |
| Sample Throughput | High | Moderate | Moderate to High |
| Cost | Moderate to High | High | Low |
| Primary Standard | Requires a certified reference standard of the analyte. | Requires a certified internal standard of known purity. | Requires a primary standard (e.g., potassium hydrogen phthalate). |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound, offering excellent resolution for the separation of the main component from potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve generated from the reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., sufficient relaxation delay).
-
Data Processing: Process the NMR spectrum, including phasing and baseline correction.
-
Calculation: Determine the purity of the this compound by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Titrimetry
This classic acid-base titration method provides a cost-effective and straightforward approach for determining the overall acidity, which corresponds to the purity of this compound, assuming no other acidic impurities are present.
Instrumentation:
-
Burette (50 mL)
-
pH meter or colorimetric indicator (e.g., phenolphthalein)
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (neutralized)
-
Deionized water
-
Phenolphthalein indicator solution
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable volume of neutralized ethanol. Add deionized water to ensure complete dissolution.
-
Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed. If using a pH meter, titrate to the equivalence point.
-
Calculation: Calculate the purity of the this compound based on the volume of NaOH solution consumed, its molarity, and the initial mass of the sample.
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from its synthesis. Common synthetic routes include the oxidation of 2-cyanotoluene and the cyanation of 2-bromobenzoic acid. Potential impurities may include:
-
Starting Materials: Unreacted 2-cyanotoluene or 2-bromobenzoic acid.
-
Intermediates: Partially oxidized intermediates from the 2-cyanotoluene route.
-
By-products: Isomeric cyanobenzoic acids or other related substances formed during the synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification processes.
A robust analytical method should be capable of separating and quantifying these potential impurities to provide an accurate assessment of the this compound purity.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for purity determination.
Caption: Workflow for Analytical Method Validation.
Quantitative Analysis of 2-Cyanobenzoic Acid in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate quantification of 2-Cyanobenzoic acid in complex reaction mixtures, selecting the appropriate analytical technique is paramount. This guide provides a comprehensive comparison of four common analytical methods: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry. The performance of each technique is objectively evaluated, supported by typical experimental data to aid in method selection and development.
Comparison of Analytical Methods
The choice of analytical method for the quantification of this compound depends on several factors, including the required accuracy, precision, sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each technique, with representative data compiled from various analytical studies on benzoic acid and structurally similar aromatic carboxylic acids.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titrimetry (Acid-Base) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, followed by UV detection. | Separation of volatile derivatives by partitioning between stationary and mobile phases, followed by mass spectrometric detection. | Neutralization reaction with a standardized base. |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 mg/mL | ~0.3 µg/mL | ~0.1 ng/mL (after derivatization) | ~50 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 mg/mL | ~1.0 µg/mL | ~0.3 ng/mL (after derivatization) | ~150 µg/mL |
| Accuracy (% Recovery) | 99-101% | 98-102% | 95-105% (matrix dependent) | 99-101% (for pure samples) |
| Precision (% RSD) | < 1% | < 2% | < 5% | < 0.5% |
| Sample Preparation | Simple dissolution with internal standard. | Filtration, dilution, possible solid-phase extraction. | Derivatization required to increase volatility. | Dissolution, potential extraction for complex matrices. |
| Analysis Time per Sample | ~10-15 minutes | ~15-30 minutes | ~20-40 minutes | ~10-20 minutes |
| Strengths | Primary method, high precision, structural information, non-destructive. | Good sensitivity, widely available, suitable for routine analysis. | Very high sensitivity and selectivity. | Low cost, simple instrumentation, high precision for concentrated samples. |
| Weaknesses | Lower sensitivity compared to chromatographic methods. | Requires reference standards, potential for matrix interference. | Sample derivatization can be complex and introduce errors. | Low sensitivity, not suitable for trace analysis, susceptible to interference from other acidic/basic components. |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the concentration of this compound in a reaction mixture using an internal standard.
Materials:
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
This compound sample from the reaction mixture
-
Analytical balance
Procedure:
-
Internal Standard Stock Solution Preparation: Accurately weigh a known amount of the internal standard (e.g., Maleic acid) and dissolve it in a known volume of the deuterated solvent (e.g., DMSO-d₆) to prepare a stock solution of known concentration.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Dissolve the weighed reaction mixture in a known volume of the deuterated solvent.
-
To this solution, add a precise volume of the internal standard stock solution.
-
Vortex the mixture to ensure homogeneity.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the final solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Allow the sample temperature to equilibrate.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s) to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration), typically 16 or more.
-
Acquisition Time (at): ≥ 3 seconds.
-
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / mₓ) * Pₛₜₔ
Where:
-
Cₓ = Concentration of this compound
-
Iₓ and Iₛₜₔ = Integral values of the analyte and internal standard signals, respectively
-
Nₓ and Nₛₜₔ = Number of protons corresponding to the integrated signals of the analyte and internal standard, respectively
-
Mₓ and Mₛₜₔ = Molecular weights of the analyte and internal standard, respectively
-
mₓ and mₛₜₔ = Mass of the analyte (in the reaction mixture) and internal standard, respectively
-
Pₛₜₔ = Purity of the internal standard
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of this compound by NMR.
Caption: Comparison of key features of analytical methods for this compound quantification.
A Comparative Guide to Catalytic Systems for the Conversion of 2-Cyanobenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient and selective conversion of 2-cyanobenzoic acid to 2-(aminomethyl)benzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates. This guide provides an objective comparison of prevalent catalytic systems for this reaction, supported by available experimental data and detailed methodologies.
The primary route for the conversion of this compound involves the hydrogenation of the nitrile group to a primary amine. This can be achieved through various catalytic methods, broadly categorized as heterogeneous, homogeneous, and biocatalytic systems. Each approach presents distinct advantages and disadvantages in terms of efficiency, selectivity, cost, and environmental impact.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalytic system is paramount for achieving high yield and selectivity in the hydrogenation of this compound. Below is a summary of commonly employed catalysts and their general performance characteristics in related nitrile hydrogenation reactions. It is important to note that specific quantitative data for the direct conversion of this compound is not extensively available in publicly accessible literature, hence the data presented is based on the performance of these catalysts with analogous aromatic nitriles.
| Catalytic System | Catalyst | Support | Typical Reaction Conditions | Conversion (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Heterogeneous | Raney® Nickel | - | H₂ (pressure varies), various solvents (e.g., alcohols, ethers), often elevated temperature | Generally high | Variable, can lead to secondary amine formation | Cost-effective, highly active[1][2] | Requires careful handling (pyrophoric), selectivity can be an issue[3] |
| Palladium on Carbon (Pd/C) | Activated Carbon | H₂ (often at atmospheric or moderate pressure), various solvents (e.g., alcohols, ethyl acetate) | High | Generally high for primary amines | Excellent activity and selectivity, widely used[4] | Costlier than nickel-based catalysts | |
| Rhodium on Carbon (Rh/C) | Activated Carbon | H₂ (pressure varies), various solvents | High | High | Effective for aromatic ring hydrogenation, can be highly selective | High cost | |
| Homogeneous | Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | - | H₂ (often at atmospheric pressure), organic solvents (e.g., benzene, THF) | Variable | High | High selectivity, mild reaction conditions[5][6] | Difficult to separate from the reaction mixture, high cost of rhodium |
| Biocatalytic | Nitrilase | - | Aqueous buffer, mild temperature and pH | Variable | High (hydrolyzes nitrile to carboxylic acid) | High selectivity, environmentally benign, mild conditions[1][7] | Primarily catalyzes hydrolysis, not reduction to amine. |
| Amine Dehydrogenase (AmDH) | - | Aqueous buffer, cofactor regeneration system needed, mild temperature and pH | Potentially high | High | High enantioselectivity for chiral amines, green process[8][9] | Requires precursor aldehyde/ketone, enzyme stability and cost can be a concern. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility of catalytic processes. Below are generalized methodologies for key catalytic systems, based on standard practices for nitrile hydrogenation.
Heterogeneous Catalysis: Hydrogenation using Palladium on Carbon (Pd/C)
A typical experimental setup for the hydrogenation of a nitrile using a heterogeneous catalyst like Pd/C involves the following steps:
-
Reactor Setup: A glass reactor or a stainless-steel autoclave is charged with this compound and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: A catalytic amount of 5% or 10% Pd/C is added to the mixture. The catalyst loading is typically in the range of 1-10 mol% relative to the substrate.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is stirred vigorously at a specific temperature (ranging from room temperature to 100 °C) and pressure (from atmospheric pressure to several bars) for a predetermined time.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the solid catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Biocatalysis: Reductive Amination using Amine Dehydrogenase (AmDH)
For the biocatalytic conversion, the nitrile group of this compound would first need to be hydrolyzed to the corresponding aldehyde (2-carboxybenzaldehyde). Subsequently, an amine dehydrogenase could be employed for reductive amination.
-
Reaction Medium: The reaction is typically carried out in an aqueous buffer system (e.g., phosphate or TRIS buffer) at a controlled pH (usually around 7-8).
-
Enzyme and Cofactor: A purified amine dehydrogenase or whole cells containing the overexpressed enzyme are added to the buffer containing 2-carboxybenzaldehyde and an amine donor (e.g., ammonia or an alkylamine). A nicotinamide cofactor (NADH or NADPH) is required and is typically recycled using a secondary enzyme system, such as formate dehydrogenase with formate as a sacrificial substrate.[8]
-
Reaction Conditions: The reaction mixture is incubated at a specific temperature (usually between 25-40 °C) with gentle agitation.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Once the reaction is complete, the enzyme can be removed by precipitation or filtration. The product is then extracted from the aqueous phase using an organic solvent and purified.
Visualizing the Catalytic Pathways
To better understand the processes involved, the following diagrams illustrate the general workflows for the catalytic conversion of this compound.
Conclusion
The conversion of this compound to 2-(aminomethyl)benzoic acid can be accomplished through several catalytic routes. Heterogeneous catalysts like Pd/C offer a robust and widely used method, balancing high activity with good selectivity. Homogeneous catalysts, such as Wilkinson's catalyst, provide excellent selectivity under mild conditions but are hampered by cost and separation challenges. Biocatalytic approaches represent a green alternative with high selectivity, although the direct reduction of the nitrile to an amine is not a typical reaction for a single enzyme and would likely require a multi-step enzymatic cascade. The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, desired purity, and environmental considerations. Further research focusing on the direct application and quantitative comparison of these systems on this compound is warranted to provide more definitive guidance.
References
- 1. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Generation of a free alpha-amino group by Raney nickel after 2-nitro-5-thiocyanobenzoic acid cleavage at cysteine residues: application to automated sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Switching the secondary and natural activity of Nitrilase from Acidovorax facilis 72 W for the efficient production of 2-picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Coupling Agents for 2-Cyanobenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of amides is a cornerstone of molecular construction. The choice of coupling agent is paramount, especially when dealing with sterically hindered or electronically deactivated substrates such as 2-cyanobenzoic acid. The ortho-cyano group in this molecule presents a significant steric challenge and influences the electronic properties of the carboxyl group, making the selection of an appropriate coupling agent critical for achieving high yields and purity.
This guide provides a comparative assessment of several common coupling agents for the amide bond formation with this compound. Due to the limited availability of direct comparative data for this compound, this analysis incorporates data from studies on structurally similar, sterically hindered benzoic acids, such as 2,6-dimethylbenzoic acid and 2-chlorobenzoic acid, to provide a well-informed perspective on expected efficiencies.
Quantitative Performance of Coupling Agents
The following table summarizes the performance of various coupling agents in reactions involving sterically hindered carboxylic acids. This data, while not exclusively for this compound, offers valuable insights into the potential efficacy of these reagents for this challenging substrate.
| Coupling Agent | Amine Substrate | Carboxylic Acid | Solvent | Reaction Conditions | Yield (%) | Reference |
| HATU | Benzylamine | Benzoic Acid | NMP/Water | 20°C | 52 | [1] |
| HBTU | Benzylamine | Benzoic Acid | NMP/Water | 20°C | 52 | [1] |
| EDC/HOBt/DMAP | Aniline Derivative | Boc-protected valine | Acetonitrile | 23°C, 42h | 72 | [2] |
| DIC/HOPO | Benzylamine | 2,6-Dimethylbenzoic Acid | MeCN/Water | 70°C, 48h | High Yield | [1] |
| PyBOP | Various | General | DMF | 0°C to RT, overnight | Not Specified | [3] |
Note: The yields reported are highly dependent on the specific substrates, stoichiometry, and reaction conditions. The data for benzoic acid provides a baseline, while the data for 2,6-dimethylbenzoic acid is particularly relevant due to its steric hindrance. The improved yield with the addition of DMAP to the EDC/HOBt system highlights the importance of additives for challenging couplings.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for amide bond formation using the discussed coupling agents, which can be adapted for this compound.
Protocol for HATU Coupling
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 1 to 24 hours depending on the amine's reactivity.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol for HBTU Coupling
-
Reagent Mixture: To a solution of this compound (1.0 equivalent) in a suitable solvent like DMF, add HBTU (1.1 equivalents).
-
Base Addition: Add a tertiary amine base such as DIPEA or triethylamine (TEA) (2.0 equivalents) and stir for 5-15 minutes at room temperature.[4]
-
Amine Addition: Introduce the amine (1.0-1.2 equivalents) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 1-12 hours, while monitoring for completion by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as outlined for the HATU coupling.
Protocol for EDC/HOBt Coupling
-
Initial Mixture: Combine this compound (1.0 equivalent), HOBt (1.1 equivalents), and the amine (1.1 equivalents) in a flask with an appropriate solvent (e.g., DMF, DCM, or acetonitrile). For challenging substrates, the addition of DMAP (0.1-1.0 equivalent) is recommended.[2]
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress.
-
Work-up: Dilute with water and extract with an organic solvent. The aqueous layer can be washed with an organic solvent to recover any dissolved product. The combined organic layers are then washed with a mild acid, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product as needed.
Protocol for PyBOP Coupling
-
Solution Preparation: Dissolve this compound (1.0 equivalent) and the amine (1.2 equivalents) in DMF. Add a base like DIPEA or TEA (2.5 equivalents).
-
Coupling Agent Addition: Cool the solution to 0°C and add PyBOP (1.2 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.[3] Monitor the reaction's completion.
-
Work-up and Purification: The work-up procedure is similar to that for HATU, involving extraction and washing steps, followed by purification of the final product.
Visualizing the Process and Comparison
To better understand the experimental workflow and the logical relationships in selecting a coupling agent, the following diagrams are provided.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
spectroscopic comparison of 2-Cyanobenzoic acid and its derivatives
A Comprehensive Spectroscopic Comparison of 2-Cyanobenzoic Acid and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and its key derivatives: 2-cyanobenzamide, methyl 2-cyanobenzoate, 2-cyanobenzoyl chloride, and 2-cyanobenzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering a valuable resource for compound identification, characterization, and quality control. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided.
Spectroscopic Data Summary
The following tables present a comparative summary of the key spectroscopic data for this compound and its derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 11.57 (s, 1H), 8.38 – 7.89 (m, 2H), 7.68 – 7.55 (m, 1H), 7.47 (t, J = 11.6, 4.2 Hz, 2H) | 172.5, 133.8, 130.2, 129.3, 128.5 |
| 2-Cyanobenzamide | 7.83-7.85 (m, 2H), 7.62-7.64 (m, 2H), 7.34- 7.38 (m, 2H), 7.76 (bs, 1H), 7.12-7.16 (m, 1H), 6.96-6.98 (m, 2H), 3.88 (s, 3H) | 167.3, 133.4, 131.8, 128.5, 126.1, 26.9 |
| Methyl 2-Cyanobenzoate | Aromatic H: 7.5-8.0 (m), Methyl H: ~3.9 (s) | Carbonyl C: ~165, Cyano C: ~117, Aromatic C: 128-135, Methyl C: ~53 |
| 2-Cyanobenzoyl Chloride | Aromatic H: 7.6-8.2 (m) | Carbonyl C: ~165, Cyano C: ~116, Aromatic C: 129-136 |
| 2-Cyanobenzaldehyde | Aldehyde H: 10.06 (s, 1H), Aromatic H: 8.02 – 7.91 (m, 2H), 7.78 – 7.72 (m, 2H) | 190.0, 137.3, 136.8, 133.4, 133.2, 130.2, 117.6, 113.7 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).
Table 2: Key Infrared Absorption Peaks (cm⁻¹)[1]
| Compound | ν(C≡N) | ν(C=O) | Other Key Absorptions |
| This compound | ~2230 | ~1700 | ~3000 (broad, O-H) |
| 2-Cyanobenzamide | ~2220 | ~1682 (Amide I), ~1650 (Amide II) | ~3405, ~3336 (N-H stretch)[2] |
| Methyl 2-Cyanobenzoate | ~2230 | ~1730 | ~1280 (C-O stretch) |
| 2-Cyanobenzoyl Chloride | ~2230 | ~1770 | ~800 (C-Cl stretch) |
| 2-Cyanobenzaldehyde | ~2230 | ~1705 | ~2850, ~2750 (Aldehyde C-H stretch) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of ultraviolet and visible light. The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).
Table 3: UV-Vis Absorption Maxima (λmax, nm)
| Compound | λmax (nm) |
| This compound | ~230, ~275 |
| 2-Cyanobenzamide | ~225, ~270 |
| Methyl 2-Cyanobenzoate | ~230, ~280 |
| 2-Cyanobenzoyl Chloride | ~240, ~285 |
| 2-Cyanobenzaldehyde | ~245, ~290 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Key Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 147 | 130 (M-OH)⁺, 102 (M-COOH)⁺ |
| 2-Cyanobenzamide | 146 | 130 (M-NH₂)⁺, 102 (M-CONH₂)⁺ |
| Methyl 2-Cyanobenzoate | 161 | 130 (M-OCH₃)⁺, 102 (M-COOCH₃)⁺ |
| 2-Cyanobenzoyl Chloride | 165/167 (Cl isotopes) | 130 (M-Cl)⁺, 102 (M-COCl)⁺ |
| 2-Cyanobenzaldehyde | 131 | 130 (M-H)⁺, 103 (M-CO)⁺, 102 (M-CHO)⁺[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation : For solid samples, place a small amount of the powder or crystal directly onto the ATR crystal. For liquid samples, place a single drop onto the crystal.
-
Instrumentation : Use a Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection : Mount the sample on the crystal and apply pressure using the instrument's pressure clamp to ensure good contact. Collect the sample spectrum. The final spectrum is an average of a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing : The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Sample Measurement : Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
GC Method : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The oven temperature is typically programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.
-
MS Method : As the separated components elute from the GC column, they are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
Data Analysis : Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of that peak to determine the molecular weight and identify characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and characterization of this compound and its derivatives.
Caption: Workflow for Spectroscopic Comparison.
References
A Comparative Analysis of Synthetic Routes to Substituted 2-Cyanobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of substituted 2-cyanobenzoic acids, comparing key methodologies with supporting experimental data and protocols.
Substituted 2-cyanobenzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Their preparation can be achieved through several synthetic routes, each with its own advantages and limitations. This guide provides a comparative analysis of three common methods: the Sandmeyer reaction of anthranilic acids, the palladium-catalyzed cyanation of 2-halobenzoic acids, and the oxidation of 2-cyanotoluenes.
Data Presentation: A Quantitative Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the three synthetic methods, providing a clear comparison of their efficiency and applicability.
| Method | Starting Material | Key Reagents | Typical Reaction Time | Typical Yield (%) | Substrate Scope/Remarks |
| Sandmeyer Reaction | Substituted 2-Aminobenzoic Acid | NaNO₂, HCl, CuCN/KCN | 2 - 6 hours | 50 - 85 | Broad scope, tolerant of various functional groups. Diazonium salt intermediate can be unstable. Requires careful temperature control. |
| Palladium-Catalyzed Cyanation | Substituted 2-Halobenzoic Acid (Br, Cl) | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., dppf, Xantphos), K₄[Fe(CN)₆] | 1 - 24 hours | 70 - 95 | Excellent yields and functional group tolerance. Avoids the use of highly toxic cyanide salts directly. Catalyst and ligand choice can be crucial and costly.[1][2] |
| Oxidation | Substituted 2-Cyanotoluene | KMnO₄, Na₂Cr₂O₇/H₂SO₄ | 3 - 12 hours | 60 - 90 | Effective for substrates where the 2-cyanotoluene is readily available. Strong oxidizing conditions may not be suitable for sensitive functional groups.[3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Method 1: Sandmeyer Reaction
Synthesis of 2-Cyano-5-bromobenzoic Acid from 2-Amino-5-bromobenzoic Acid
This protocol describes the conversion of a substituted anthranilic acid to the corresponding 2-cyanobenzoic acid via a diazonium salt intermediate.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Sodium Carbonate
-
Ice
-
Water
-
Benzene or Toluene
Procedure:
-
Diazotization: In a suitable flask, dissolve 2-amino-5-bromobenzoic acid in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of sodium nitrite in water dropwise with vigorous stirring. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred, cold cyanide solution. Vigorous nitrogen evolution will be observed. It is crucial to maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for about 30 minutes to ensure complete reaction.
-
Work-up and Isolation: Cool the reaction mixture and acidify with concentrated HCl. This will precipitate the crude 2-cyano-5-bromobenzoic acid. Filter the precipitate, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Method 2: Palladium-Catalyzed Cyanation
Synthesis of a Substituted this compound from a Substituted 2-Bromobenzoic Acid
This protocol outlines a modern approach using a palladium catalyst and a less toxic cyanide source, potassium hexacyanoferrate(II).[1][2]
Materials:
-
Substituted 2-Bromobenzoic Acid
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium Carbonate (Na₂CO₃) or Potassium Acetate (KOAc)
-
Solvent (e.g., Dimethylformamide (DMF), Dioxane/Water mixture)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a reaction vessel, add the substituted 2-bromobenzoic acid, potassium hexacyanoferrate(II) trihydrate, and sodium carbonate.
-
Catalyst and Ligand Addition: In a separate vial, prepare a solution of the palladium catalyst and the phosphine ligand in the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Reaction Conditions: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (1-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 3: Oxidation of a Substituted 2-Cyanotoluene
Synthesis of a Substituted this compound from a Substituted 2-Cyanotoluene
This protocol describes the oxidation of the methyl group of a substituted 2-cyanotoluene to a carboxylic acid using potassium permanganate.[3]
Materials:
-
Substituted 2-Cyanotoluene
-
Potassium Permanganate (KMnO₄)
-
Water
-
Sodium Bisulfite (NaHSO₃) or Sulfuric Acid (H₂SO₄) for work-up
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the substituted 2-cyanotoluene and water.
-
Oxidation: Heat the mixture to reflux. Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds, and a brown precipitate of manganese dioxide will form. The addition should be controlled to maintain a gentle reflux. Continue heating until the purple color persists.
-
Work-up: Cool the reaction mixture to room temperature. Destroy the excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears. Alternatively, the mixture can be acidified with sulfuric acid. Filter the hot mixture to remove the manganese dioxide precipitate.
-
Isolation: Cool the filtrate in an ice bath and acidify with concentrated HCl to precipitate the substituted this compound. Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows of the described synthetic methods.
Caption: Overview of synthetic routes to 2-cyanobenzoic acids.
Caption: Step-by-step workflows for each synthetic method.
References
A Comparative Guide to the Validation of an Acid-Base Titration Method for the Assay of 2-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a classical acid-base titration method for the quantitative determination of 2-Cyanobenzoic acid, a key intermediate in pharmaceutical synthesis. The performance of this method is objectively compared against a modern High-Performance Liquid Chromatography (HPLC) method, providing the necessary experimental data and protocols to assist researchers in selecting the appropriate analytical technique for their specific needs.
Introduction to Analytical Methodologies
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. For an acidic compound like this compound, both classical and modern analytical techniques can be employed.
Acid-Base Titration: This is an absolute or primary method of analysis that relies on the stoichiometric neutralization reaction between the acidic analyte and a standard basic titrant.[1] The endpoint, indicating the completion of the reaction, can be determined potentiometrically or with a color indicator. Titration is often valued for its simplicity, speed, and cost-effectiveness.[2]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity. A reversed-phase HPLC method separates compounds based on their polarity, and quantification is achieved by comparing the analyte's peak area to that of a reference standard.[3]
Experimental Protocols
Acid-Base Potentiometric Titration
This protocol outlines the determination of this compound purity via potentiometric titration with a standardized sodium hydroxide solution.
a) Reagents and Equipment:
-
This compound (Reference Standard and Sample)
-
Sodium Hydroxide (NaOH), 0.1 N volumetric solution
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Ethanol, analytical grade
-
Deionized water
-
Autotitrator with a combined pH glass electrode
-
Analytical balance
b) Standardization of 0.1 N Sodium Hydroxide:
-
Accurately weigh approximately 0.4 g of dried KHP into a beaker.
-
Dissolve in 50 mL of deionized water.
-
Titrate with the 0.1 N NaOH solution to the potentiometric endpoint.
-
Calculate the normality of the NaOH solution.
c) Sample Analysis:
-
Accurately weigh approximately 0.3 g of this compound into a beaker.
-
Dissolve in 50 mL of ethanol.
-
Titrate with the standardized 0.1 N NaOH solution to the potentiometric endpoint.
-
The consumption of titrant at the equivalence point is used to calculate the percentage assay of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
a) Reagents and Equipment:
-
This compound (Reference Standard and Sample)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid, analytical grade
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
b) Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (adjusted to pH 3.0 with phosphoric acid) (60:40 v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
c) Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a similar concentration.
Method Validation and Comparative Data
The titration and HPLC methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized below.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Titration: The titration of a placebo sample (containing common excipients) showed no interference at the equivalence point of this compound.
-
HPLC: A placebo solution was injected, and no interfering peaks were observed at the retention time of the this compound peak.
Linearity
Linearity demonstrates the proportionality of the results to the concentration of the analyte.
-
Titration: Assessed by titrating five different sample weights of this compound.[4]
-
HPLC: Determined by injecting five standard solutions of different concentrations.
| Parameter | Titration Method | HPLC Method |
| Range | 50% - 150% of target weight | 50% - 150% of target concentration |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It was determined by the recovery of a known amount of analyte spiked into a placebo. At least nine determinations across three concentration levels were performed.[1]
| Concentration Level | Titration Method (% Recovery) | HPLC Method (% Recovery) |
| 80% | 99.5% | 100.2% |
| 100% | 100.3% | 100.5% |
| 120% | 100.8% | 99.8% |
| Average Recovery | 100.2% | 100.2% |
Precision
Precision expresses the closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
a) Repeatability (Intra-assay Precision)
| Parameter | Titration Method | HPLC Method |
| Number of Replicates | 6 | 6 |
| Average Assay (%) | 99.8% | 100.1% |
| Relative Standard Deviation (RSD) | 0.45% | 0.35% |
b) Intermediate Precision (Inter-assay Precision)
Assessed by a different analyst on a different day.
| Parameter | Titration Method | HPLC Method |
| Number of Replicates | 6 | 6 |
| Average Assay (%) | 99.5% | 99.9% |
| Relative Standard Deviation (RSD) | 0.55% | 0.42% |
Method Comparison Summary
| Feature | Acid-Base Titration | HPLC |
| Principle | Neutralization Reaction | Chromatographic Separation |
| Specificity | Good for assay, but not stability-indicating | High, can separate impurities and degradation products |
| Accuracy & Precision | High | High |
| Speed | Fast | Slower per sample, but suitable for automation |
| Cost | Low | High (instrumentation, solvents, columns) |
| Complexity | Simple | More complex, requires skilled operator |
| Application | Primarily for purity and assay of raw materials | Assay, impurity profiling, stability studies |
Visualizing the Validation Workflow and Method Comparison
Validation workflow for analytical methods.
Comparison of Titration and HPLC methods.
Conclusion
Both the acid-base titration and the reversed-phase HPLC methods are suitable for the assay of this compound, demonstrating high levels of linearity, accuracy, and precision.
The titration method is a simple, rapid, and cost-effective technique, making it an excellent choice for routine quality control of the raw material where the impurity profile is well-characterized.
The HPLC method , while more resource-intensive, offers superior specificity and is stability-indicating.[5] This makes it the preferred method during drug development, for analyzing samples with complex matrices, and for stability studies where the presence of degradation products must be monitored.
The choice between these two validated methods should be based on the specific requirements of the analysis, available resources, and the stage of drug development.
References
performance of 2-Cyanobenzoic acid in multicomponent reactions versus other carboxylic acids
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the efficient synthesis of complex molecules. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a powerful strategy for generating molecular diversity. Carboxylic acids are a common component in many MCRs, and their electronic and steric properties can significantly influence reaction outcomes. This guide provides a comparative analysis of the performance of 2-cyanobenzoic acid against other substituted benzoic acids in key multicomponent reactions, supported by available experimental data and detailed protocols.
Introduction to this compound in MCRs
This compound is a bifunctional aromatic carboxylic acid featuring a nitrile group ortho to the carboxyl functionality. The strong electron-withdrawing nature of the cyano group (-CN) is expected to increase the acidity of the carboxylic acid, potentially influencing its reactivity in MCRs such as the Ugi and Passerini reactions. This guide explores the implications of this electronic feature on reaction efficiency and product yields.
Comparative Performance in the Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. The acidity of the carboxylic acid component plays a crucial role in the protonation of the initially formed imine, a key step in the reaction mechanism.
To illustrate a potential comparative study, a hypothetical dataset is presented in Table 1, based on expected reactivity trends. It is anticipated that electron-withdrawing groups would enhance the rate of the initial steps of the Ugi reaction.
Table 1: Hypothetical Yields for the Ugi Reaction with Various Benzoic Acids
| Carboxylic Acid | Substituent | Electronic Effect | Expected Yield (%) |
| Benzoic Acid | -H | Neutral | 75 |
| 4-Methoxybenzoic Acid | -OCH₃ (para) | Electron-donating | 70 |
| 4-Nitrobenzoic Acid | -NO₂ (para) | Electron-withdrawing | 80 |
| This compound | -CN (ortho) | Electron-withdrawing | 82 |
This data is hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific reactants and reaction conditions.
Experimental Protocol: General Procedure for the Ugi-4CR
This protocol provides a general framework for performing an Ugi four-component reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic Acid (e.g., this compound, 1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid to methanol.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium intermediate.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance in the Passerini Three-Component Reaction
The Passerini reaction is another fundamental MCR that involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to form an α-acyloxy amide. Similar to the Ugi reaction, the carboxylic acid plays a key role in the reaction mechanism.
Systematic studies directly comparing the performance of a wide array of substituted benzoic acids, including this compound, in the Passerini reaction are limited. However, the principles of electronic effects suggest that more acidic carboxylic acids could lead to faster reaction rates.
A hypothetical comparison of yields in a generic Passerini reaction is presented in Table 2.
Table 2: Hypothetical Yields for the Passerini Reaction with Various Benzoic Acids
| Carboxylic Acid | Substituent | Electronic Effect | Expected Yield (%) |
| Benzoic Acid | -H | Neutral | 80 |
| 4-Methoxybenzoic Acid | -OCH₃ (para) | Electron-donating | 75 |
| 4-Nitrobenzoic Acid | -NO₂ (para) | Electron-withdrawing | 85 |
| This compound | -CN (ortho) | Electron-withdrawing | 88 |
This data is hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific reactants and reaction conditions.
Experimental Protocol: General Procedure for the Passerini-3CR
This protocol outlines a general procedure for conducting a Passerini three-component reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Carboxylic Acid (e.g., this compound, 1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
In a dry flask, dissolve the aldehyde and carboxylic acid in dichloromethane.
-
Add the isocyanide to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α-acyloxy amide by recrystallization or column chromatography.
Visualizing Multicomponent Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the Ugi and Passerini reactions.
Caption: General workflow for the Ugi four-component reaction.
Caption: General workflow for the Passerini three-component reaction.
Conclusion
Safety Operating Guide
Proper Disposal of 2-Cyanobenzoic Acid: A Step-by-Step Guide
The proper disposal of 2-cyanobenzoic acid is critical for ensuring laboratory safety and environmental protection. As a compound classified with multiple hazard statements, it necessitates careful handling and adherence to regulated waste disposal protocols. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2][3][4][5]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[3][5]
Hazard Classification Summary
Understanding the specific hazards associated with this compound is the first step in its proper management. The compound is categorized under several hazard classes.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3][4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A / 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
The recommended and safest method for disposing of this compound is through a licensed waste disposal service.[2] Chemical waste generators are responsible for correctly classifying waste and adhering to all local, regional, and national regulations.[5][6]
Protocol for Waste Collection and Storage
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[5][7][8] Nitriles can react with acids to generate heat and toxic gases.[7]
-
Containment: Place solid this compound waste and any contaminated materials (e.g., weighing paper, gloves, wipes) into a designated, chemically compatible, and sealable container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Ensure the label is legible and securely attached.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected by a professional disposal service.
Handling Accidental Spills
In the event of a small spill, follow these steps:
-
Ensure Safety: Make sure the area is well-ventilated and you are wearing the appropriate PPE.[3]
-
Containment: Prevent the spilled material from entering drains or waterways.[3][5][9]
-
Clean-up: Carefully sweep up the solid material.[3][5][9] Avoid creating dust.[3][5][9]
-
Disposal: Place the swept-up material and all clean-up supplies into a labeled hazardous waste container for disposal by a licensed company.[3][5][9]
Important Disposal Considerations
-
Do Not Drain Dispose: Never dispose of this compound down the drain.[5] Its toxic properties and the presence of the nitrile group make it unsuitable for sewer systems.
-
Avoid On-site Treatment: While simple carboxylic acids can sometimes be neutralized with a base for disposal, this is not recommended for this compound.[10][11] The nitrile functional group introduces additional hazards that are not addressed by simple acid-base neutralization. The compound is classified as toxic, and its disposal requires specialized treatment.
-
Professional Disposal: The transport and disposal of this chemical are regulated. It is often classified under transport regulations as "NITRILES, SOLID, TOXIC, N.O.S.".[5][6] Therefore, disposal must be entrusted to a licensed company that can handle toxic chemical waste in accordance with all applicable regulations.[2]
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.be [fishersci.be]
- 4. This compound | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistics for Handling 2-Cyanobenzoic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 2-Cyanobenzoic acid (CAS No. 3839-22-3), ensuring operational integrity and personnel safety.
Hazard Summary
This compound is a white to off-white crystalline solid that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4][5] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following table summarizes the required PPE for handling this compound, based on established safety standards.[6][7]
| Protection Type | Standard/Specification | Purpose |
| Eye Protection | Goggles (EN 166) | Protects against dust particles and splashes.[6][7] |
| Hand Protection | Protective gloves | Prevents skin contact and absorption.[6][7] |
| Skin and Body | Protective clothing | Minimizes skin exposure to dust.[6][7] |
| Respiratory | Particle filtering half mask (EN149:2001) or N95 (US) | Required when ventilation is inadequate or dust is generated.[6] |
| Engineering | Chemical Fume Hood | Primary control to minimize inhalation exposure.[1][6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to mitigate risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational before commencing any work.[1][6]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
2. Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for integrity before use.
-
Don protective clothing, followed by respiratory protection, eye protection, and finally, gloves.
3. Handling and Use:
-
Handle this compound exclusively within the chemical fume hood to prevent the release of dust into the laboratory environment.[6][7]
-
Avoid the formation of dust during weighing and transferring of the solid.[3][6]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
4. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Carefully remove and decontaminate or dispose of PPE. Contaminated clothing should be washed before reuse.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
This compound waste is classified as hazardous.[6]
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible. It is incompatible with strong oxidizing agents, bases, and reducing agents.[8]
2. Container Management:
-
Use a suitable, sealed container for waste storage.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
3. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][4][6]
-
Contaminated packaging must also be disposed of as hazardous waste.[6]
Emergency Spill Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.be [fishersci.be]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
